1,2-Dichloro-4-methyl-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dichloro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCYSQDSKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322057 | |
| Record name | 4,5-Dichloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-45-3 | |
| Record name | 7494-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dichloro-4-methyl-5-nitrobenzene: Properties, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with halogenated nitroaromatic compounds. We will explore the core physicochemical properties, spectroscopic signatures, and chemical reactivity of 1,2-Dichloro-4-methyl-5-nitrobenzene, a versatile building block in modern organic synthesis. The narrative emphasizes not just the data, but the underlying chemical principles that dictate its utility and handling.
Section 1: Core Physicochemical and Structural Properties
This compound (CAS No. 7494-45-3) is a polysubstituted aromatic compound. Its structure, featuring two adjacent chlorine atoms, a methyl group, and a powerful electron-withdrawing nitro group, creates a unique electronic and steric environment that is highly valuable for synthetic chemists.
Molecular Structure
The arrangement of substituents on the benzene ring is fundamental to its reactivity. The nitro group at C-5 profoundly influences the electron density of the entire ring, which is a key determinant in its chemical behavior.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
The following table summarizes the key physical properties of the compound, essential for experimental design and safety assessments.
| Property | Value | Reference |
| CAS Number | 7494-45-3 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 62 °C | [1] |
| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 121.4 ± 25.9 °C | [1] |
| LogP | 3.62 | [1] |
The LogP value of 3.62 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Section 2: Spectroscopic Signature Analysis
Characterization of this compound relies on standard spectroscopic techniques. Understanding its expected spectral signature is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-3 is adjacent to two chlorine atoms, while the proton at C-6 is adjacent to the nitro group. Their distinct electronic environments prevent coupling, resulting in two separate singlets.
-
Methyl Protons: A single, sharp singlet corresponding to the three protons of the methyl group would appear in the upfield region (typically δ 2.0-2.5 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the asymmetric substitution of the benzene ring.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include:
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
-
C-Cl stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
-
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the presence of two chlorine atoms, a distinctive M, M+2, and M+4 pattern will be observed, providing definitive evidence of the dichlorinated structure.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the powerful activating effect of the nitro group on the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the charge is delocalized onto the carbons ortho and para to its position.
-
Site of Attack: The chlorine atom at the C-2 position is ortho to the C-5 nitro group.
-
Activation: The chlorine atom at the C-1 position is meta to the nitro group.
Consequently, the C-2 position is significantly more activated towards nucleophilic attack. A strong nucleophile will preferentially displace the chlorine atom at C-2. This high degree of regioselectivity is a powerful tool in synthetic design, allowing for the selective introduction of a wide range of functionalities.[4][5]
Caption: Regioselective SNAr mechanism on the title compound.
Other Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder. This opens up a vast array of subsequent chemistries, including diazotization and amide bond formation.
Section 4: Representative Synthetic Protocol
This compound can be synthesized via the nitration of 3,4-dichlorotoluene. The directing effects of the substituents on the starting material guide the regioselectivity of the nitration.
Objective: To synthesize this compound from 3,4-dichlorotoluene.
Materials:
-
3,4-Dichlorotoluene
-
Fuming Nitric Acid (98%+)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid to the cold sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Substrate Addition: Slowly add 3,4-dichlorotoluene to the nitrating mixture dropwise. The rate of addition must be controlled to keep the internal temperature of the reaction below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.
-
Workup: Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Dissolve the crude solid in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Section 5: Experimental Workflow for SNAr Application
This protocol details a general procedure for the substitution of the C-2 chlorine with an amine nucleophile, a common transformation in drug discovery programs.
Caption: Standard experimental workflow for an SNAr reaction.
Section 6: Safety and Handling
As with all chlorinated nitroaromatic compounds, this compound must be handled with appropriate care.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Section 7: Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in its predictable and high regioselectivity in nucleophilic aromatic substitution reactions. The electronic activation provided by the nitro group, combined with the differential reactivity of the two chlorine atoms, allows chemists to introduce molecular complexity with a high degree of control. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 7494-45-3|this compound|BLD Pharm [bldpharm.com]
- 4. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,2-Dichloro-4-methyl-5-nitrobenzene for Advanced Chemical Synthesis
This guide provides a comprehensive technical overview of 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3), a pivotal intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies associated with this versatile building block. We will explore the causal relationships behind its chemical behavior and provide actionable protocols to empower its effective use in drug discovery and development programs.
Core Molecular Profile and Physicochemical Properties
This compound is a chlorinated nitroaromatic compound. Its structure is characterized by a benzene ring substituted with two adjacent chlorine atoms, a methyl group, and a nitro group. This specific arrangement of substituents dictates its reactivity and utility as a chemical intermediate. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring, which is a key determinant of its reaction chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7494-45-3 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Purity | ≥98% (typical) | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
Synthesis Pathway: Electrophilic Nitration of 3,4-Dichlorotoluene
The primary industrial synthesis of this compound involves the electrophilic nitration of 3,4-dichlorotoluene. This reaction leverages the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The nitration occurs at the position that is sterically accessible and electronically favorable.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the nitration of dichlorotoluene derivatives.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichlorotoluene (1.0 eq) in a suitable solvent such as dichloroethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-mixed nitrating solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its substituents, making it a valuable pharmaceutical intermediate.[2][3][4] The strong electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is ortho to the nitro group, making it significantly more activated towards nucleophilic attack compared to the chlorine at the 1-position (meta to the nitro group). This regioselectivity is a cornerstone of its synthetic value, allowing for the selective introduction of various nucleophiles. A structurally similar compound, 1,2-Dichloro-4-fluoro-5-nitrobenzene, is utilized as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents, highlighting the importance of this class of molecules in medicinal chemistry.[5]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using standard conditions (e.g., iron powder in acidic medium, catalytic hydrogenation). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination, further expanding its utility in the synthesis of bioactive molecules.[6]
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its classification as a "pharmaceutical intermediate" by multiple chemical suppliers indicates its role in the proprietary synthesis of active pharmaceutical ingredients (APIs).[3][4] The combination of SNAr chemistry and nitro group reduction allows for the construction of complex, highly substituted aromatic cores common in modern pharmaceuticals.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm). One singlet for the methyl protons (δ 2.3-2.6 ppm). |
| ¹³C NMR | Signals for six aromatic carbons, with those attached to the nitro and chloro groups being significantly deshielded. A signal for the methyl carbon (δ ~20 ppm). The carbon bearing the nitro group is expected at a high chemical shift (δ >140 ppm). |
| FTIR (cm⁻¹) | Asymmetric and symmetric NO₂ stretching bands (~1530 and ~1350 cm⁻¹). C-Cl stretching bands (~1000-1100 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 205/207/209 due to chlorine isotopes. Fragmentation may involve loss of NO₂, Cl, and CH₃. |
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of this compound.
-
Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for assessing the purity of this compound.
-
Protocol: HPLC Purity Assessment
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Safety and Handling
As a chlorinated nitroaromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value is derived from the predictable regioselectivity of its nucleophilic aromatic substitution reactions and the versatility of its nitro group for further functionalization. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective and safe application in research and development.
References
"1,2-Dichloro-4-methyl-5-nitrobenzene" molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction
This compound (CAS No: 7494-45-3) is a chlorinated nitroaromatic compound. These compounds are significant in industrial chemistry, often serving as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The precise arrangement of the chloro, methyl, and nitro functional groups on the benzene ring dictates its chemical reactivity and physical properties. This guide provides a detailed analysis of its molecular structure, weight, and key physicochemical characteristics, offering a foundational resource for researchers and chemical development professionals.
Molecular Structure and Nomenclature
The structural identity of a molecule is fundamentally defined by the spatial arrangement of its constituent atoms. For this compound, the core is a benzene ring, an aromatic hydrocarbon, substituted with four functional groups.
IUPAC Nomenclature and Substituent Positions: The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name explicitly details the identity and location of each substituent attached to the benzene ring:
-
Aromatic Core: A central benzene ring.
-
Dichloro Substituents: Two chlorine atoms are located at the first and second carbon positions of the ring.
-
Methyl Group: A methyl (-CH₃) group is attached to the fourth carbon.
-
Nitro Group: A nitro (-NO₂) group is attached to the fifth carbon.
This specific substitution pattern is crucial for predicting the molecule's electronic properties and reactivity in chemical synthesis.
Caption: 2D representation of this compound.
Chemical Identifiers for Database Integration: For computational chemistry, data retrieval, and unambiguous digital representation, several standard identifiers are used. These strings encode the molecular structure, allowing for efficient use in chemical databases and software.
| Identifier Type | Value | Source |
| SMILES | CC1=CC(Cl)=C(Cl)C=C1--INVALID-LINK--=O | [2] |
| InChI | 1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | [1] |
| InChIKey | AOTWCYSQDSKAQT-UHFFFAOYSA-N | [1] |
Molecular Formula and Weight
The molecular formula and weight are critical quantitative descriptors, essential for stoichiometric calculations in reaction planning and for analytical characterization.
Molecular Formula: The elemental composition of the compound is summarized by its molecular formula: C₇H₅Cl₂NO₂ .[2][3][4]
This formula indicates that each molecule is composed of:
-
7 Carbon (C) atoms
-
5 Hydrogen (H) atoms
-
2 Chlorine (Cl) atoms
-
1 Nitrogen (N) atom
-
2 Oxygen (O) atoms
Molecular Weight and Exact Mass: It is vital to distinguish between molecular weight (based on the weighted average of natural isotopic abundances) and exact mass (based on the mass of the most abundant isotope of each element).
| Parameter | Value | Significance |
| Molecular Weight | 206.026 g/mol | Used for macroscopic calculations, such as determining the mass of reactants for a chemical synthesis.[3][4] |
| Exact Mass | 204.969727 Da | Used in high-resolution mass spectrometry for precise molecular identification and formula confirmation.[4] |
The molecular weight is derived from the sum of the average atomic masses of the constituent elements. The slight variation in reported values (e.g., 206.03 g/mol ) is typically due to rounding conventions.[1][2]
Physicochemical Properties
The physical state and properties of a compound are essential for its handling, storage, and application in experimental workflows. This compound is a solid under standard conditions.[1]
| Property | Value | Conditions |
| Physical Form | Solid | Room Temperature |
| Melting Point | 62 °C | N/A |
| Boiling Point | 277.1 ± 35.0 °C | at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ | N/A |
References
An In-depth Technical Guide to the Solubility of 1,2-Dichloro-4-methyl-5-nitrobenzene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1,2-dichloro-4-methyl-5-nitrobenzene in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, offers predictive insights using Hansen Solubility Parameters, and provides detailed experimental protocols for accurate solubility determination.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂. Its molecular structure, characterized by a benzene ring with two chlorine atoms, a methyl group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility in various media. A thorough understanding of its solubility is paramount for applications in chemical synthesis, formulation development, and purification processes such as recrystallization.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 7494-45-3 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Melting Point | 62 °C |
| Boiling Point | 277.1 °C at 760 mmHg |
| LogP (Octanol-Water Partition Coefficient) | 3.62 |
The relatively high LogP value suggests a preference for lipophilic or organic environments over aqueous media, indicating that this compound is likely to be more soluble in organic solvents than in water.
Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters
The fundamental principle governing solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[4][5]
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from atomic interactions.
-
δP (Polar forces): Stemming from dipole moments.
-
δH (Hydrogen bonding): Representing the energy of hydrogen bonds.
The similarity between the HSP of a solute and a solvent can be quantified by the Hansen solubility parameter distance (Ra), calculated as follows:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
Based on the structure of this compound, the following functional groups are considered for the estimation:
-
Aromatic ring
-
2 x Aromatic -Cl
-
1 x Aromatic -CH₃
-
1 x Aromatic -NO₂
By applying established group contribution values from the literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 2.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 3.0 |
Predicted Solubility in Common Organic Solvents
Using the estimated HSP for this compound and the known HSP values for a range of common organic solvents, the Hansen distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility.
Table 3: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Distance (Ra)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.8 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.8 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.2 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 17.6 | Moderate to Low |
| Methanol | 14.7 | 12.3 | 22.3 | 21.0 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Moderate to Low |
Disclaimer: These are predicted values and should be confirmed by experimental determination.
Experimental Data for Related Isomers
While specific quantitative solubility data for this compound is scarce in public literature, experimental data for the closely related isomers, 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene, provide valuable comparative insights. A study by Zhao et al. measured the solubility of these isomers in various organic solvents at different temperatures.
Table 4: Experimental Solubility of Dichloronitrobenzene Isomers in Selected Organic Solvents at 298.15 K (25 °C) (Data extracted from Zhao et al.)
| Solvent | 2,3-Dichloronitrobenzene (mole fraction) | 3,4-Dichloronitrobenzene (mole fraction) |
| Ethyl Acetate | 0.358 | 0.412 |
| 1-Butanol | 0.098 | 0.115 |
| 1-Propanol | 0.091 | 0.107 |
| 2-Propanol | 0.076 | 0.089 |
| Heptane | 0.065 | 0.078 |
| Hexane | 0.059 | 0.071 |
| Cyclohexane | 0.093 | 0.111 |
| Tetrachloromethane | 0.231 | 0.275 |
This data suggests that dichloronitrobenzene isomers exhibit good solubility in ethyl acetate and tetrachloromethane, and moderate to low solubility in alkanes and alcohols, which aligns with the predictions for this compound based on HSP. The additional methyl group in the target compound is expected to slightly increase its solubility in non-polar solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For accurate and reliable determination of the solubility of a solid organic compound like this compound, the shake-flask method is a well-established and robust technique.[8][9][10][11]
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary.
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or on a stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is achieved. The shaking should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change after the chosen equilibration time.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid to ensure no phase transformation or degradation has occurred.
-
Mass Balance: In a closed system, the initial mass of the compound should equal the sum of the dissolved and undissolved mass.
Visualizing the Workflow and Concepts
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.
Relationship between Hansen Solubility Parameters and Solubility
Caption: The relationship between Hansen Solubility Parameters and solubility prediction.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters with experimental data from related compounds, a strong framework for understanding and predicting its solubility has been established. The detailed experimental protocol for the shake-flask method offers a reliable approach for obtaining accurate quantitative solubility data. This comprehensive information will aid researchers and drug development professionals in the effective use of this compound in their applications.
References
- 1. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 2. kinampark.com [kinampark.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. processchemistryportal.com [processchemistryportal.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
Reactivity of the nitro group in "1,2-Dichloro-4-methyl-5-nitrobenzene"
An In-depth Technical Guide to the Reactivity of the Nitro Group in 1,2-Dichloro-4-methyl-5-nitrobenzene
Abstract
This compound is a poly-substituted aromatic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the powerful electronic influence of the nitro group, which fundamentally dictates the molecule's behavior in key synthetic transformations. This guide provides an in-depth analysis of the nitro group's role, focusing on its activation of the benzene ring towards nucleophilic aromatic substitution (SNAr) and its own transformation via reduction to an amino group. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic application of this molecule in complex synthetic routes.
Molecular Structure and Electronic Landscape
The synthetic utility of this compound stems from the unique interplay of its substituents. Understanding their individual and collective electronic effects is paramount to predicting and controlling its reactivity.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack. However, its true significance lies in its ability to strongly activate the ring for nucleophilic aromatic substitution.[2][3][4] This activation is most pronounced at the ortho and para positions relative to the nitro group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.
-
Chlorine Atoms (-Cl): The two chlorine atoms are inductively electron-withdrawing but act as weak resonance donors. Their primary role in the context of this molecule's reactivity is to serve as excellent leaving groups in SNAr reactions.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction.
The cumulative effect of these substituents creates a highly electron-deficient aromatic system, primed for attack by nucleophiles. The nitro group at position C5 exerts a powerful activating influence on the chlorine atom at C1 (para-position) and a lesser influence on the chlorine at C2 (meta-position).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7494-45-3 | [5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [5] |
| Molecular Weight | 206.03 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 62°C | [6] |
| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [6] |
Key Synthetic Transformations
The reactivity of this compound is primarily channeled into two highly valuable reaction pathways: Nucleophilic Aromatic Substitution and Reduction of the Nitro Group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group makes the displacement of a chloride ion by a nucleophile a highly favorable process.[2][7]
Mechanism and Regioselectivity:
The reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition: A nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom). This attack is favored at the C1 position, which is para to the strongly activating nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The stabilization is particularly effective because the negative charge can be delocalized onto the oxygen atoms of the nitro group.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Attack at the C2 position (meta to the nitro group) is significantly disfavored because the resulting intermediate cannot delocalize the negative charge onto the nitro group, making it far less stable.[3][4][8] Therefore, nucleophilic substitution occurs with high regioselectivity at the C1 position.
Caption: SNAr reaction workflow on this compound.
Experimental Protocol: Synthesis of 1-Alkoxy-2-chloro-4-methyl-5-nitrobenzene
This protocol describes a typical SNAr reaction using an alkoxide nucleophile.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.1 equivalents) in the desired anhydrous alcohol (e.g., methanol, ethanol) under a nitrogen atmosphere to prepare the corresponding sodium alkoxide.
-
Reaction Setup: Once the sodium has completely dissolved, cool the solution to room temperature. Add this compound (1.0 equivalent) portion-wise to the stirred alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-alkoxy-2-chloro-4-methyl-5-nitrobenzene.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a cornerstone transformation in the synthesis of pharmaceuticals and dyes. This reaction dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, opening up new avenues for subsequent reactions (e.g., diazotization, acylation).
Methodologies:
Several reliable methods exist for this reduction:
-
Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It offers high yields and avoids the use of stoichiometric metallic reagents.
-
Metal-Acid Systems: The classic approach involves using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).[9] This method is robust, cost-effective, and widely used in industrial settings.
Caption: General workflow for the reduction of the nitro group.
Experimental Protocol: Reduction using Iron and Hydrochloric Acid
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add iron powder (3-5 equivalents) and a solvent mixture, typically ethanol/water. Add a small amount of concentrated hydrochloric acid to activate the iron surface.
-
Addition of Substrate: Heat the stirred suspension to near reflux (approx. 80-90 °C). Dissolve this compound (1.0 equivalent) in ethanol and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction is exothermic and its progress can be monitored by TLC or LC-MS until all the starting material is consumed (typically 1-3 hours).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Cautiously make the filtrate basic (pH > 9) with a concentrated aqueous solution of sodium carbonate or ammonium hydroxide.
-
Extraction and Purification: Extract the resulting aniline derivative into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 4,5-dichloro-2-methylaniline, which can be further purified if necessary.
Synthesis of the Parent Compound
This compound is typically synthesized via the nitration of 3,4-dichlorotoluene. The directing effects of the ortho-para directing methyl group and the meta-directing chlorine atoms converge to favor nitration at the C5 position.
General Synthetic Procedure:
A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). 3,4-Dichlorotoluene is then added slowly to this nitrating mixture under controlled temperature conditions (typically 0-10 °C) to prevent over-nitration and side reactions.[10]
Conclusion
The reactivity of this compound is a classic illustration of substituent-directed synthesis in aromatic chemistry. The nitro group acts as a powerful "control element," deactivating the ring to electrophiles while simultaneously providing a highly activated and regioselective site for nucleophilic substitution. Furthermore, the nitro group itself serves as a synthetic handle, readily convertible to an amine to profoundly alter the molecule's properties for subsequent diversification. This predictable and versatile reactivity profile cements the status of this compound as a valuable building block for researchers and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 7. chegg.com [chegg.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 10. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 1,2-Dichloro-4-methyl-5-nitrobenzene in Modern Drug Discovery and Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its reactivity, versatility, and the ultimate complexity of the molecules it can generate. 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3), a chlorinated nitroaromatic compound, has emerged as a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] This guide, intended for the discerning researcher, delves into the core attributes of this compound, elucidating its synthetic pathways, key reactions, and its instrumental role in the development of cutting-edge therapeutics.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7494-45-3 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
Spectroscopic Data:
The structural integrity of this compound is confirmed through various spectroscopic methods. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a clear diagnostic fingerprint.
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H), 7.43 (s, 1H), 2.56 (s, 3H).[4]
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.39 (s, 1H), 7.96 (s, 1H), 2.48 (s, 3H).[5]
The distinct singlets for the aromatic protons and the methyl group protons are consistent with the substituted benzene ring structure, providing a reliable method for reaction monitoring and quality control.
Synthesis of this compound
The primary and most efficient route to this compound is through the electrophilic nitration of 3,4-dichlorotoluene.[6] The presence of the electron-donating methyl group and the electron-withdrawing chloro groups directs the regioselectivity of the nitration.
Caption: Synthesis of this compound via nitration.
Detailed Synthetic Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3,4-Dichlorotoluene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
To a stirred mixture of 3,4-dichlorotoluene (1.00 g, 6.21 mmol) and concentrated H₂SO₄ (10 mL) cooled to 5 °C in an ice-water bath, add potassium nitrate (791 mg, 7.82 mmol) portion-wise, maintaining the internal temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.[6]
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield this compound as a yellow solid.
Expert Insight: The careful control of temperature during the addition of the nitrating agent is critical to minimize the formation of undesired isomers and over-nitrated byproducts. The strongly acidic environment of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Research Applications: A Gateway to Complex Therapeutics
The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms and a nitro group on the benzene ring provides multiple reactive sites for further chemical transformations.
Intermediate in the Synthesis of Kinase Inhibitors for Oncology
Recent patent literature has highlighted the crucial role of this compound in the development of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy.
-
KRAS G12C Inhibitors: This compound is a key starting material in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, which is a significant driver in several cancers, including non-small cell lung cancer and colorectal cancer.[4][7][8] The synthetic route often involves a nucleophilic aromatic substitution (SNAᵣ) reaction where one of the chlorine atoms is displaced by a nucleophile, leveraging the activating effect of the para-nitro group.
-
JAK/SYK Inhibitors: It also serves as a precursor for the synthesis of pyrrolopyrazine derivatives that act as inhibitors of Janus kinase (JAK) and Spleen tyrosine kinase (SYK).[9] These kinases are implicated in autoimmune diseases and certain cancers.
-
HDAC11 Inhibitors: The compound is utilized in the synthesis of inhibitors for histone deacetylase 11 (HDAC11), a promising target in oncology.[5]
Caption: Role as an intermediate in KRAS G12C inhibitor synthesis.
Precursor for Parasiticidal Agents
This compound is employed in the synthesis of novel indole derivatives with potent parasiticidal activity, particularly against liver flukes (Fasciola hepatica).[10][11] The synthesis often begins with a nucleophilic substitution of one of the chlorine atoms with a substituted phenol.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol illustrates a typical nucleophilic aromatic substitution reaction using this compound.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 g, 4.9 mmol) in DMF (20 mL), add potassium carbonate (2.0 g, 14.5 mmol) and 4-chlorophenol (0.62 g, 4.8 mmol).[10][11]
-
Heat the reaction mixture to 120 °C and stir for 2 hours.[10][11]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted product.
Trustworthiness of the Protocol: The progress of this reaction can be reliably monitored by TLC, and the identity and purity of the product can be confirmed by ¹H NMR and mass spectrometry, ensuring a self-validating system. The nitro group strongly activates the position para to it for nucleophilic attack, making the displacement of the chlorine at that position highly favorable.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined synthesis, predictable reactivity, and demonstrated utility in the creation of high-value pharmaceuticals make it an indispensable tool for researchers in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. JPS5913755A - æ°è¦ãªè¾²è¬ï¼âï¼ã¢ã«ãã«ãã¨ããã·ã¢ãªã¼ã«ï¼âï¼âãã³ã¾ã¤ã«å°¿ç´ ããã³è£½é æ¹æ³ - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. US9227978B2 - Covalent inhibitors of Kras G12C - Google Patents [patents.google.com]
- 8. US10273207B2 - Covalent inhibitors of kras G12C - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2015196014A1 - Parasiticidal compositions comprising indole derivatives, methods and uses thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1,2-Dichloro-4-methyl-5-nitrobenzene: A Technical Guide for Chemical Intermediates
A Foreword for the Modern Researcher: In the intricate field of synthetic chemistry, the strategic selection of intermediates is a critical determinant of a molecule's successful and efficient synthesis. This guide is dedicated to 1,2-dichloro-4-methyl-5-nitrobenzene, a versatile chemical building block. Herein, we will delve into its synthesis, reactivity, and applications, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
Section 1: Core Characteristics and Safety Protocols
This compound is a chlorinated nitroaromatic compound.[1] These compounds are fundamental in the synthesis of a wide array of heterocycles and industrial chemicals.[1]
Physicochemical Data
A foundational understanding of a compound's physical and chemical properties is essential for its effective application.
| Property | Data |
| CAS Number | 7494-45-3 |
| Molecular Formula | C7H5Cl2NO2 |
| Molecular Weight | 206.03 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 62-64 °C |
| Boiling Point | 277.1±35.0 °C at 760 mmHg |
| Density | 1.5±0.1 g/cm3 |
(Data sourced from Chemsrc.com)
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
-
Hazard Statements : This compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.
-
Precautionary Measures : It is imperative to avoid breathing dust and to wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Always wear protective gloves, eye protection, and face protection.
-
Work Environment : Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers should be in close proximity to the workstation.[2]
Section 2: Synthesis of this compound
The synthesis of this intermediate can be approached through various routes, with the nitration of 1,2-dichloro-4-methylbenzene being a common method.
Synthetic Pathway Visualization
Caption: A simplified workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is largely influenced by its functional groups, making it a versatile intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group, a strong electron-withdrawing group, activates the chlorine atoms for nucleophilic aromatic substitution. When reacting with sodium ethoxide, the ethoxide ion preferentially substitutes the chlorine atom that is para to the nitro group.[3] This regioselectivity is a key aspect of its utility in synthesis.[4]
Reduction of the Nitro Group
The nitro group can be reduced to an amine, providing a pathway to a different class of compounds. For instance, reduction of the related compound 1,2-dichloro-4-nitrobenzene with iron powder yields 3,4-dichloroaniline.[5] This transformation is valuable for producing precursors for diazo dyes and other complex molecules.[5]
Section 4: Applications in Synthesis
This compound serves as a key starting material in the synthesis of various high-value chemicals.
Agrochemicals
This compound and its derivatives are important intermediates in the production of agrochemicals.[5] For example, the related 1,2-dichloro-4-nitrobenzene is a precursor in the synthesis of some herbicides.[5]
Pharmaceutical Intermediates
The structural motifs derived from this compound are found in various pharmaceutically active molecules. Its ability to undergo selective substitutions makes it a valuable building block in drug discovery and development.[4][6]
Section 5: Conclusion
This compound is a chemical intermediate with significant utility in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, making it a valuable precursor for agrochemicals, pharmaceuticals, and other specialty chemicals. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development.
References
An In-Depth Technical Guide to the Safe Handling of 1,2-Dichloro-4-methyl-5-nitrobenzene
Executive Summary
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological considerations for 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended safety measures. Nitroaromatic compounds, as a class, present significant health risks, including the potential for methemoglobinemia, dermal absorption, and organ toxicity.[1] This guide emphasizes a proactive safety culture through detailed protocols for handling, storage, emergency response, and disposal, ensuring a self-validating system of laboratory safety.
Understanding the Compound: Physicochemical and Toxicological Profile
This compound is a chlorinated nitroaromatic compound. Its chemical structure dictates its reactivity and toxicological profile. The presence of the nitro group, a potent electron-withdrawing group, and chlorine atoms on the benzene ring makes it a compound of significant toxicological concern.[1]
Physicochemical Properties
A clear understanding of the compound's physical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.03 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 62°C | [4] |
| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 121.4 ± 25.9 °C | [4] |
| Solubility | Insoluble in water | [5] |
Toxicological Profile: The "Why" Behind the Hazard
The primary toxicological concern with nitroaromatic compounds is their ability to induce methemoglobinemia .[6][7] This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin incapable of transporting oxygen.[8] This leads to a state of functional anemia and hypoxia, even with adequate atmospheric oxygen.[7] Symptoms can be delayed and include cyanosis (bluish skin), headache, dizziness, fatigue, and in severe cases, stupor, coma, and death.[9]
Furthermore, nitroaromatic compounds are readily absorbed through the skin, making dermal contact a significant route of exposure.[2][10] The lipophilic nature of these compounds facilitates their passage through the epidermis. Chronic or repeated exposure can lead to systemic effects, including potential damage to the liver, spleen, and testes.[11] Some related dichloronitrobenzene compounds are also suspected of causing genetic defects and cancer.[11]
Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. While a specific, comprehensive GHS classification for this compound is not consistently available across all sources, the classification of structurally similar compounds, such as 1,2-Dichloro-4-nitrobenzene, serves as a critical reference.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Acute Toxicity, Dermal | - | H311: Toxic in contact with skin | [12] |
| Acute Toxicity, Inhalation | - | H331: Toxic if inhaled | [12] |
| Specific Target Organ Toxicity | - | H373: May cause damage to organs through prolonged or repeated exposure | |
| Hazardous to the Aquatic Environment, Long-term | - | H411: Toxic to aquatic life with long lasting effects |
Note: This table is a composite based on closely related dichloronitrobenzene compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with rigorous PPE protocols, is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[13]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE): The Essential Barrier
Given the high potential for dermal absorption, selecting the correct PPE is not merely a recommendation but a critical necessity.
-
Hand Protection: Wear double gloves. An inner nitrile glove should be worn, with an outer glove of a material resistant to chlorinated and nitrated aromatic compounds (e.g., Viton®, butyl rubber). Gloves must be inspected before use and changed immediately if contamination is suspected.[12]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[12]
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[13] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[12] Respirator use requires a formal respiratory protection program, including fit-testing and training.
Standard Operating Procedures: From Receipt to Experiment
Adherence to detailed, step-by-step protocols minimizes the risk of exposure.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[10] Keep the container tightly closed.
Workflow for Weighing and Solution Preparation
Caption: Workflow for weighing and preparing solutions of this compound.
Emergency Preparedness: Responding to the Unexpected
A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).[14]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.[15]
-
-
Major Spill (outside a fume hood):
-
EVACUATE the laboratory immediately. Alert others to evacuate.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).[16]
-
Provide them with the specific details of the spilled chemical from a safe location.
-
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
Note to Physician: Absorption of this compound can lead to methemoglobinemia. Treatment with methylene blue may be indicated depending on the methemoglobin concentration in the blood.[6][8]
Waste Disposal and Decontamination
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, spill cleanup materials, and contaminated PPE, must be collected as hazardous waste.[12]
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety office for specific procedures.[12]
-
Decontamination: All glassware and equipment should be decontaminated. A triple rinse with a suitable organic solvent followed by washing with soap and water is a recommended practice.[17]
Conclusion
This compound is a valuable chemical intermediate that demands the highest level of respect and caution in the laboratory. Its potential for inducing severe systemic toxicity through multiple exposure routes necessitates a comprehensive safety strategy. By understanding the fundamental toxicology, implementing robust engineering controls, adhering to stringent PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe working environment. This guide serves as a foundational document to be integrated into site-specific Chemical Hygiene Plans and Standard Operating Procedures.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methemoglobin formation in human erythrocytes by nitroaromatic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline [aoemj.org]
- 7. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acquired methemoglobinemia due to nitrobenzene poisoning: An unusual acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. epa.gov [epa.gov]
The Environmental Odyssey of Chlorinated Nitroaromatic Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated nitroaromatic compounds (CNACs) represent a class of synthetic chemicals with widespread industrial applications, yet their environmental persistence and inherent toxicity pose significant ecological and human health concerns. This technical guide provides a comprehensive exploration of the environmental fate of CNACs, delving into the intricate mechanisms of their transformation and degradation. We will navigate the key biotic and abiotic pathways that govern their persistence, including microbial degradation, photodegradation, and hydrolysis. Furthermore, this guide offers detailed, field-proven analytical methodologies for the robust detection and quantification of these compounds in environmental matrices. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to understand, predict, and manage the environmental impact of chlorinated nitroaromatic compounds.
Introduction: The Double-Edged Sword of Chlorinated Nitroaromatic Compounds
Chlorinated nitroaromatic compounds are a diverse group of chemicals characterized by the presence of at least one nitro group (-NO₂) and one chlorine atom (-Cl) attached to an aromatic ring.[1][2] Their unique chemical properties, stemming from the electron-withdrawing nature of both substituents, have made them invaluable precursors and intermediates in the synthesis of a vast array of products, including pesticides, herbicides, dyes, pharmaceuticals, and explosives.[1][2] However, the very stability that makes them desirable for industrial processes also contributes to their recalcitrance in the environment.[1] The presence of both chloro and nitro groups renders the aromatic ring electron-deficient and thus more resistant to electrophilic attack, a common initial step in the degradation of many aromatic compounds. This inherent stability, coupled with their toxicity, has led to their classification as priority pollutants by environmental agencies worldwide.
Understanding the environmental fate of CNACs is paramount for assessing their ecological risk, developing effective remediation strategies, and designing greener alternatives in chemical synthesis. Their journey in the environment is a complex interplay of transport and transformation processes, dictated by a multitude of biotic and abiotic factors. This guide will dissect these processes, providing a foundational understanding of their environmental behavior.
Biotic Degradation: Nature's Arsenal Against Recalcitrance
Microorganisms have evolved a remarkable capacity to degrade a wide range of xenobiotic compounds, and CNACs are no exception. Microbial degradation is a cornerstone of natural attenuation and a key focus of bioremediation efforts. The initial attack on the CNAC molecule can proceed through two primary strategies: reduction of the nitro group or oxidation of the aromatic ring.
Reductive Pathways: A Stepwise Detoxification
Under anaerobic or anoxic conditions, the primary route of microbial transformation is the reduction of the nitro group. This process is often initiated by nitroreductases, a class of flavin-containing enzymes that catalyze the transfer of electrons to the nitro group.[1][3]
A well-studied example is the degradation of 4-chloronitrobenzene (4-CNB). In organisms like Comamonas sp. strain CNB-1, the degradation proceeds through a novel partial reductive pathway.[1][2][4] The key enzymatic steps are:
-
Nitroreduction: The process is initiated by a 4-CNB nitroreductase (encoded by the cnbA gene), which reduces 4-CNB to 4-chloronitrosobenzene and then to 4-chloro-N-hydroxylaminobenzene.[3][5]
-
Mutase Activity: A hydroxylaminobenzene mutase (encoded by cnbB) then catalyzes the rearrangement of 4-chloro-N-hydroxylaminobenzene to 2-amino-5-chlorophenol.[3][5]
-
Ring Cleavage: A 2-aminophenol-1,6-dioxygenase subsequently cleaves the aromatic ring, leading to the formation of 2-amino-5-chloromuconic semialdehyde.[3]
-
Downstream Metabolism: The resulting intermediate is further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
Oxidative Pathways: A Dioxygenase-Initiated Assault
In aerobic environments, microorganisms can employ dioxygenase enzymes to initiate the degradation of CNACs. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol intermediate and the release of the nitro group as nitrite.
The degradation of 2,3-dichloronitrobenzene (2,3-DCNB) by Diaphorobacter sp. strain JS3051 provides an excellent example of this pathway.[3] The key steps are:
-
Dioxygenation: A 2,3-dichloronitrobenzene dioxygenase, encoded by the dcb gene cluster, catalyzes the initial attack on the aromatic ring, forming 3,4-dichlorocatechol and releasing nitrite.[3]
-
Ring Cleavage: The resulting 3,4-dichlorocatechol is then subjected to ring cleavage by a chlorocatechol 1,2-dioxygenase.
-
Further Degradation: The ring-cleavage product enters a modified ortho-cleavage pathway, ultimately leading to mineralization.
Abiotic Degradation: The Power of Light and Water
In addition to microbial activities, CNACs can be transformed in the environment through abiotic processes, primarily photodegradation and hydrolysis. The rates of these reactions are highly dependent on the specific compound and environmental conditions.
Photodegradation: Harnessing Solar Energy for Transformation
Many CNACs can absorb light in the ultraviolet (UV) region of the solar spectrum, leading to their direct or indirect photodegradation. Direct photolysis involves the absorption of a photon by the CNAC molecule, leading to its excitation and subsequent chemical transformation. Indirect photolysis is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH).
The photodegradation of CNACs can proceed through several mechanisms, including:
-
Reductive dechlorination: The chlorine atom is replaced by a hydrogen atom.
-
Hydroxylation: A hydroxyl group replaces a hydrogen atom or a chlorine atom on the aromatic ring.
-
Nitro group reduction: The nitro group is reduced to a nitroso, hydroxylamino, or amino group.
The efficiency of photodegradation is quantified by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The rate of photodegradation is also influenced by factors such as pH, the presence of dissolved organic matter, and the intensity of solar radiation.
| Compound | Half-life (Photodegradation) | Conditions | Reference |
| 2,4-Dichloronitrobenzene | 4 weeks | In water | [6] |
| 2,4-Dichloronitrobenzene | 17 days (predicted) | In rivers | [7] |
Hydrolysis: The Slow but Steady Action of Water
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many CNACs, the rate of abiotic hydrolysis under typical environmental pH and temperature conditions is very slow.[8] For instance, 2,4-dichloronitrobenzene is stable to hydrolysis at pH 4, 7, and 9.[6] Similarly, the hydrolysis half-life of 1,2-dichloro-3-nitrobenzene is greater than one year at 25°C across a pH range of 4.0 to 9.0.[8] However, under more extreme conditions of high temperature and pH, such as those found in some industrial wastewaters, hydrolysis can become a more significant degradation pathway. The hydrolysis of o- and p-nitrochlorobenzene to their corresponding nitrophenols can be achieved at temperatures between 100-160°C with aqueous sodium hydroxide.[1][9][10]
Analytical Methodologies: Unveiling the Presence of CNACs
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of CNACs and their degradation products in environmental matrices. The two most common techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Solid Matrices
GC-MS is a powerful technique for the analysis of semi-volatile organic compounds like CNACs in complex matrices such as soil and sediment. EPA Method 8270 provides a robust framework for this analysis.[11][12][13][14][15]
Experimental Protocol: GC-MS Analysis of CNACs in Soil (Based on EPA Method 8270)
-
Sample Preparation and Extraction:
-
Weigh approximately 10-30 g of homogenized soil into an extraction vessel.
-
Spike the sample with surrogate standards to monitor extraction efficiency.
-
Extract the sample using an appropriate solvent, such as methylene chloride or a mixture of acetone and hexane, via sonication or Soxhlet extraction.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
-
Quality Assurance/Quality Control (QA/QC):
-
Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with known concentrations of target analytes to assess matrix effects and precision.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of analytes to monitor method performance.
-
Surrogate Standards: Compounds similar to the analytes of interest that are added to every sample to monitor extraction efficiency.
-
Internal Standards: Added to every sample extract just before analysis to correct for variations in instrument response.
-
High-Performance Liquid Chromatography (HPLC) for Aqueous Samples
HPLC is well-suited for the analysis of polar and thermally labile CNACs and their degradation products in water samples. EPA Method 8330 provides guidance for the analysis of nitroaromatics and nitramines.[5][9][10][16]
Experimental Protocol: HPLC Analysis of CNACs in Water (Based on EPA Method 8330)
-
Sample Preparation:
-
For low-concentration samples, a pre-concentration step using solid-phase extraction (SPE) is typically required.
-
Acidify the water sample if thermally labile compounds like tetryl are of interest.[9]
-
Pass a known volume of the water sample through a C18 or other suitable SPE cartridge.
-
Elute the analytes from the cartridge with a small volume of an appropriate solvent (e.g., acetonitrile).
-
Adjust the final volume and add an internal standard.
-
-
Instrumental Analysis:
-
HPLC System:
-
Column: A reversed-phase C18 or C8 column.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detector: UV detector set at a wavelength appropriate for the target analytes (e.g., 254 nm).
-
-
-
Quality Assurance/Quality Control (QA/QC):
-
Similar to GC-MS, a rigorous QA/QC protocol including method blanks, MS/MSD, LCS, and surrogate standards is essential for data validation.
-
A confirmation analysis on a second, different HPLC column (e.g., a phenyl column) is often required to confirm the identity of detected analytes.[9]
-
Environmental Persistence: A Tale of Half-Lives
The persistence of a chemical in the environment is often expressed in terms of its half-life, which is the time it takes for half of the initial concentration to be degraded. The half-life of a CNAC is not an intrinsic property but is highly dependent on the environmental matrix (soil, water, sediment) and the prevailing conditions (temperature, pH, microbial activity, sunlight).
| Compound | Matrix | Half-life | Conditions | Reference |
| 2,3-Dichloronitrobenzene | Water | > 4 weeks | Biodegradation (activated sludge) | [17] |
| 2,4-Dichloronitrobenzene | Water | Not readily biodegradable | OECD 301C test | [6] |
| 2,5-Dichloronitrobenzene | Water | 34 days (estimated) | Direct photolysis | [18] |
| 2,5-Dichloronitrobenzene | Fish | < 3 days | Biological half-life | [18] |
| Chlorinated Ethanes/Ethenes | Water | Hours to days | Abiotic degradation with reactive iron minerals | [19] |
It is important to note that these values are indicative and can vary significantly in different environmental settings.
Conclusion and Future Perspectives
The environmental fate of chlorinated nitroaromatic compounds is a multifaceted issue governed by a complex interplay of biotic and abiotic processes. While significant progress has been made in elucidating the degradation pathways and developing analytical methods, challenges remain. The diversity of CNACs and their transformation products necessitates a continued effort to characterize their environmental behavior and toxicity.
Future research should focus on:
-
Discovering novel microbial catabolic pathways and the enzymes involved to enhance bioremediation strategies.
-
Developing more efficient and sustainable technologies for the treatment of CNAC-contaminated sites.
-
Improving our understanding of the formation of toxic intermediates during degradation processes.
-
Applying advanced analytical techniques for the comprehensive profiling of CNACs and their metabolites in complex environmental matrices.
By advancing our knowledge in these areas, we can better mitigate the environmental risks associated with chlorinated nitroaromatic compounds and move towards a more sustainable chemical industry.
References
- 1. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 | Semantic Scholar [semanticscholar.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. env.go.jp [env.go.jp]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. gcms.cz [gcms.cz]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. portal.ct.gov [portal.ct.gov]
- 14. epa.gov [epa.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. unitedchem.com [unitedchem.com]
- 17. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Dichotomy of Dichloronitrobenzene Derivatives
An In-depth Technical Guide to the Toxicological Studies of Dichloronitrobenzene Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the toxicological assessment of dichloronitrobenzene (DCNB) derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental design, emphasizing the importance of integrated, self-validating protocols for robust hazard identification and risk assessment.
Dichloronitrobenzene (DCNB) and its isomers are foundational intermediates in the chemical industry, pivotal for synthesizing a wide array of products including pigments, pesticides, UV absorbers, and pharmaceuticals.[1][2][3][4] However, their utility is shadowed by significant toxicological concerns. The presence of both nitro and chloro functional groups on a benzene ring creates a molecule predisposed to metabolic activation into reactive species, posing risks of genotoxicity, organ damage, and carcinogenicity.[3][5][6] Understanding the toxicological profile of these derivatives is therefore not merely a regulatory hurdle but a scientific necessity to ensure human and environmental safety. This guide outlines the metabolic fate, toxic mechanisms, and a systematic framework for the toxicological evaluation of DCNB derivatives, grounded in internationally accepted standards.
Toxicokinetics: Absorption, Metabolism, and Excretion
The biological impact of a xenobiotic is fundamentally dictated by its toxicokinetics. For DCNB derivatives, the journey from exposure to excretion involves critical metabolic transformations that determine their ultimate toxicity.
Routes of Exposure and Absorption
Occupational and environmental exposure to DCNB derivatives can occur via inhalation, dermal contact, and oral ingestion.[5][7] These compounds are readily absorbed through the gastrointestinal tract and skin, allowing for systemic distribution.[5][8] The lipophilic nature of the chlorinated benzene ring facilitates passage across biological membranes, making dermal absorption a particularly relevant route in manufacturing settings.[2][9]
The Central Role of Metabolism
Once absorbed, DCNB derivatives undergo extensive Phase I and Phase II metabolism, primarily in the liver. These biotransformation pathways are a double-edged sword: while some reactions lead to detoxification and excretion, others generate the reactive intermediates responsible for toxicity.
The key metabolic steps include:
-
Nitroreduction: The nitro group (-NO2) is enzymatically reduced to a nitroso intermediate and ultimately to an amino group (-NH2), forming the corresponding dichloroaniline metabolite.[5][8] This reduction is a critical activation step implicated in the toxic effects of many nitroaromatic compounds.
-
Conjugation: The parent compound or its metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. Major pathways include:
-
Excretion: The water-soluble conjugates are primarily excreted in the urine.[5][11] The major urinary metabolites identified in animal studies are mercapturic acid derivatives, glucuronide and sulfate conjugates, and dichloroaniline.[5][8][12]
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. aarti-industries.com [aarti-industries.com]
- 4. 3,4-Dichloronitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lanxess.com [lanxess.com]
- 10. healthcouncil.nl [healthcouncil.nl]
- 11. oecd.org [oecd.org]
- 12. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Substituted Indazoles from 1,2-Dichloro-4-methyl-5-nitrobenzene
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 6-chloro-4-methyl-7-nitro-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, using 1,2-dichloro-4-methyl-5-nitrobenzene as the starting material. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline characterization methods, and discuss critical safety considerations. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a robust and well-understood method for accessing substituted indazole derivatives.
Introduction and Significance
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their unique structural and electronic properties allow them to serve as versatile pharmacophores, leading to a wide range of biological activities.[2] Molecules incorporating the indazole nucleus are key components in drugs developed for oncology (e.g., Pazopanib, Entrectinib), inflammation, and cardiovascular diseases.[1][2] The ability to synthesize diversely substituted indazoles is therefore of paramount importance for the exploration of new chemical space in drug discovery.
This application note focuses on a specific and efficient synthetic route to a substituted indazole, starting from the commercially available this compound. The methodology leverages a classical nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) in our starting material, dramatically alters this reactivity.[3][4]
The -NO₂ group activates the ring towards nucleophilic attack by:
-
Inductive Effect: Withdrawing electron density from the ring through the sigma bond network.
-
Resonance Effect: Delocalizing the negative charge of the intermediate formed during the reaction.
This activation is most effective when the EWG is positioned ortho or para to the leaving group (in this case, a chlorine atom).[5] In this compound, the chlorine atom at the C1 position is ortho to the nitro group, making it significantly more susceptible to substitution than the chlorine at the C2 position.
The reaction with hydrazine hydrate proceeds in two key stages:
-
Addition-Elimination: The hydrazine molecule acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the C1 chlorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily broken. Subsequently, the chloride ion is eliminated as the leaving group, and aromaticity is restored, yielding a phenylhydrazine intermediate.[6]
-
Intramolecular Cyclization: The newly formed phenylhydrazine intermediate then undergoes an intramolecular nucleophilic attack, where the terminal nitrogen of the hydrazine moiety attacks the carbon bearing the second chlorine atom (C2). This is followed by the elimination of HCl to form the stable, fused pyrazole ring, yielding the final indazole product.
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-7-nitro-1H-indazole
This protocol is adapted from established procedures for the reaction of dichloronitrobenzene derivatives with hydrazine.[6]
Materials:
-
This compound (FW: 206.03 g/mol )
-
Hydrazine hydrate (~64% hydrazine, FW: 50.06 g/mol )
-
Ethanol (or Acetonitrile)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10.3 g, 50 mmol) in 100 mL of ethanol.
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (e.g., 3.1 mL, ~50 mmol) to the solution dropwise over 15 minutes. Caution: The initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sequentially with a small amount of cold ethanol and then with copious deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is 6-chloro-4-methyl-7-nitro-1H-indazole.
Data Presentation & Characterization
The identity and purity of the synthesized 6-chloro-4-methyl-7-nitro-1H-indazole should be confirmed using standard analytical techniques.
Table 1: Key Compound Properties and Expected Analytical Data
| Parameter | Value |
| Product Name | 6-Chloro-4-methyl-7-nitro-1H-indazole |
| Molecular Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.61 g/mol |
| Appearance | Yellow to orange solid |
| Expected Yield | 75-85% |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.8 (s, 1H, NH), ~8.2 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected peaks in aromatic and methyl regions. |
| Mass Spec (ESI+) | m/z: 212.02 [M+H]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 6-chloro-4-methyl-7-nitro-1H-indazole.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is a chlorinated nitroaromatic. While a specific safety data sheet (SDS) for this exact molecule is not available, related compounds like 1,2-dichloro-4-nitrobenzene are harmful if swallowed and can cause skin and eye irritation. Assume this reagent is toxic and handle with care.[7][8]
-
Hydrazine Hydrate: Hydrazine is corrosive, toxic, and a suspected carcinogen. Avoid inhalation of vapors and direct contact with skin and eyes. It is also a reducing agent and can react vigorously.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
All waste materials should be disposed of in accordance with institutional and local environmental regulations.[9]
Applications and Future Perspectives
The synthesized 6-chloro-4-methyl-7-nitro-1H-indazole is not merely an endpoint but a versatile intermediate. The chloro, nitro, and methyl groups, as well as the N-H of the pyrazole ring, provide multiple handles for further functionalization. For instance, the nitro group can be reduced to an amine, which can then be used in amide coupling or other C-N bond-forming reactions to build more complex molecules.[10] The chlorine atom can be displaced by other nucleophiles in subsequent SNAr reactions. These derivatizations are crucial for generating libraries of compounds for screening in drug discovery programs targeting kinases, proteases, and other enzymes.[11][12][13]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 1,2-Dichloro-4-methyl-5-nitrobenzene and its Derivatives in the Synthesis of Targeted Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the intricate field of medicinal chemistry, the journey from a simple chemical building block to a life-saving therapeutic is one of precision, strategy, and a deep understanding of molecular interactions. Substituted nitroaromatics, such as 1,2-dichloro-4-methyl-5-nitrobenzene, represent a class of versatile precursors, offering a rich scaffold for the construction of complex, biologically active molecules. Their inherent reactivity, governed by the electron-withdrawing nitro group and the specific placement of halogen atoms, allows for a diverse range of chemical transformations.
This guide delves into the practical application of these precursors in the synthesis of targeted anti-cancer agents. While we will touch upon the potential of this compound, our primary focus will be a detailed case study on a closely related and derivable compound, 2,4-dichloro-5-methoxyaniline, and its pivotal role in the synthesis of Bosutinib . Bosutinib is a potent dual Src/Abl tyrosine kinase inhibitor, representing a significant advancement in the treatment of certain leukemias.[1] Through this in-depth exploration, we will illuminate the causal links between chemical structure, synthetic strategy, and therapeutic efficacy.
Part 1: Bosutinib - A Case Study in Targeted Cancer Therapy
Mechanism of Action and Therapeutic Significance
Bosutinib (marketed as Bosulif) is an ATP-competitive Bcr-Abl tyrosine kinase inhibitor, which also exhibits inhibitory effects on the Src family of kinases.[2] It is approved for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who are resistant or intolerant to prior therapies.[2]
The hallmark of Ph+ CML is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that characterize the disease. Its dual inhibitory nature may also contribute to its efficacy in cases of resistance to other kinase inhibitors like imatinib.[1]
Caption: Inhibition of the Bcr-Abl signaling pathway by Bosutinib.
Part 2: Synthetic Application Notes - The Pathway to Bosutinib
The synthesis of Bosutinib is a multi-step process that hinges on the strategic coupling of a substituted quinoline core with 2,4-dichloro-5-methoxyaniline. While this compound is not a direct precursor in most documented syntheses, it can be readily converted to the key aniline intermediate through established organic reactions, namely reduction of the nitro group to an amine and subsequent methoxylation.
Proposed Conversion of this compound
A plausible, though not explicitly cited, synthetic route from this compound to 2,4-dichloro-5-methoxyaniline would involve a two-step process:
-
Reduction of the Nitro Group: The nitro group can be reduced to an aniline using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/HCl).
-
Methoxylation: The resulting 3,4-dichloro-5-methylaniline could then undergo methoxylation. This is a more complex transformation and could potentially be achieved through various methods, possibly involving oxidation of the methyl group followed by etherification, or via a nucleophilic aromatic substitution if a suitable leaving group is introduced.
A Documented Synthetic Workflow for Bosutinib
A more direct and widely documented approach utilizes commercially available precursors. A representative synthesis of Bosutinib is outlined below, demonstrating the crucial condensation and alkylation steps.[2][3][4]
Caption: A simplified synthetic workflow for Bosutinib.
Causality in Experimental Choices
-
Condensation Reaction: The reaction between 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile and 2,4-dichloro-5-methoxyaniline is typically acid-catalyzed. The acid protonates the quinoline ring, making it more susceptible to nucleophilic attack by the aniline.[2] The choice of a solvent like acetonitrile is strategic as it is a polar aprotic solvent that can facilitate the reaction without interfering.[2]
-
N-Alkylation: The final step involves the alkylation of the hydroxyl group on the quinoline ring with 1-(3-chloropropyl)-4-methylpiperazine. To ensure regioselectivity (O-alkylation over N-alkylation), the hydroxyl group is often deprotonated first to form a more nucleophilic alkoxide. This can be achieved by forming an alkali metal salt of the intermediate.[2]
Part 3: Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature and are intended for use by trained professionals in a suitably equipped laboratory.
Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Intermediate 7)[2]
Materials:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile
-
Hydrochloric acid in Isopropyl alcohol (HCl/IPA)
Procedure:
-
To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in acetonitrile, add 2,4-dichloro-5-methoxyaniline (1.15 eq).
-
Stir the resulting mixture at room temperature.
-
Add a solution of HCl in isopropyl alcohol dropwise to the reaction mixture.
-
Heat the reaction mass to 75-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), cool the reaction mixture.
-
Filter the solid product, wash with acetonitrile, and suck dry.
-
Dry the product under vacuum to yield the desired intermediate.
Protocol 2: Synthesis of Bosutinib via Alkylation[2]
Materials:
-
Intermediate 7 (from Protocol 3.1)
-
Potassium hydroxide (or other suitable base)
-
Methanol
-
1-(3-chloropropyl)-4-methylpiperazine dihydrochloride
Procedure:
-
Formation of the Potassium Salt: Dissolve potassium hydroxide (1.1 eq) in methanol. Add this solution to a solution of Intermediate 7 (1.0 eq) in methanol.
-
Stir the reaction mixture at 60-65°C for 1 hour.
-
Filter the resulting solid, wash with methanol, and dry under vacuum to obtain the potassium salt of the intermediate.
-
Alkylation: In a suitable solvent, react the potassium salt with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride. The reaction conditions (temperature, time) may vary and should be optimized.[2][3]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve extraction and precipitation. The crude product is then purified, often by recrystallization from a suitable solvent system like methanol/ethyl acetate, to yield Bosutinib of high purity.[3]
Part 4: Data Presentation
The following table summarizes typical reaction parameters for the synthesis of Bosutinib, aggregated from various reported syntheses.
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) | Purity (HPLC) (%) | Reference(s) |
| Condensation | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline, HCl/IPA | Acetonitrile | 75-80 | ~88 | >98 | [2] |
| Alkylation | Intermediate 7, 1-(3-chloropropyl)-4-methylpiperazine, KI | N/A | 80 | ~76 | >98.9 | [3] |
| Overall (multi-step) | Various | Various | Various | ~13.7 (10 steps) | >98.9 | [4] |
Part 5: Biological Evaluation Protocols
To assess the efficacy of the synthesized Bosutinib, standard in vitro assays are employed.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of the synthesized compound required to inhibit 50% of the kinase activity (IC₅₀).
Procedure:
-
In a multi-well plate, combine the purified recombinant Bcr-Abl or Src kinase, a suitable peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Add varying concentrations of the synthesized Bosutinib to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate (e.g., using a scintillation counter).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
Objective: To measure the anti-proliferative effect of the synthesized compound on a relevant cancer cell line (e.g., K562, a Ph+ CML cell line).
Procedure:
-
Seed the K562 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized Bosutinib for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Conclusion
The synthesis of Bosutinib serves as a compelling example of how substituted aromatic compounds, derivable from precursors like this compound, are instrumental in the development of targeted anti-cancer therapies. The strategic functionalization of these simple building blocks allows for the creation of complex molecules that can precisely interact with specific biological targets, such as the Bcr-Abl kinase. This guide has provided a comprehensive overview of the synthesis, mechanism of action, and evaluation of such a compound, offering both foundational knowledge and practical protocols for researchers in the field of drug discovery and development.
References
Application Note: Strategic Synthesis of Substituted Indole Scaffolds from 1,2-Dichloro-4-methyl-5-nitrobenzene
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of functionalized indole derivatives, utilizing the commercially available and versatile starting material, 1,2-Dichloro-4-methyl-5-nitrobenzene . We present two primary, field-proven synthetic strategies: the direct and highly efficient Leimgruber-Batcho indole synthesis, and a versatile alternative pathway commencing with a regioselective Nucleophilic Aromatic Substitution (SNAr). Each strategy is detailed with step-by-step protocols, mechanistic rationale grounded in established chemical principles, and comparative analysis to guide experimental design.
Introduction: The Strategic Value of the Starting Material
This compound is a strategically valuable precursor for indole synthesis. Its key structural features dictate the potential synthetic routes:
-
An o-Nitrotoluene Core: The methyl group is positioned ortho to the nitro group. This arrangement is the classic substrate for the Leimgruber-Batcho indole synthesis, which leverages the enhanced acidity of the benzylic protons.[1][2]
-
Activated Aryl Halides: The potent electron-withdrawing nitro group activates the two chlorine substituents toward Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of this substitution is predictable, favoring displacement of the chlorine atom ortho to the nitro group.[3][4][5]
This dual reactivity allows for divergent synthetic pathways, enabling the creation of a diverse library of indole derivatives from a single, readily accessible starting material.
Primary Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is arguably the most direct and high-yielding route from the title compound to the corresponding indole.[6][7] The process is a two-step sequence involving the formation of a β-nitroenamine followed by a reductive cyclization.
Scientific Rationale and Mechanism
The synthesis proceeds via two distinct transformations:
-
Enamine Formation: The electron-withdrawing nitro group increases the acidity of the ortho-methyl protons. Under basic conditions, deprotonation occurs, and the resulting carbanion attacks a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This condensation forms a highly conjugated nitroenamine, which is often a vividly colored (red or orange) compound.[1] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive Vilsmeier-type reagent in situ.[1]
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the enamine's β-carbon. Subsequent elimination of the dialkylamine (e.g., pyrrolidine or dimethylamine) restores aromaticity and yields the final indole ring system.[1][6]
Workflow Diagram: Leimgruber-Batcho Synthesis
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. journalijar.com [journalijar.com]
Leveraging 1,2-Dichloro-4-methyl-5-nitrobenzene in the Synthesis of Novel Benzimidazole-Based Parasiticidal Agents
An Application Guide for Researchers and Drug Development Professionals
Abstract
Nitroaromatic compounds are a cornerstone in the development of antimicrobial and antiparasitic drugs, primarily due to their unique mechanism of action involving bioreductive activation within the target organism.[1][2][3] This application note provides a comprehensive guide for utilizing 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3), a strategically functionalized aromatic precursor, for the synthesis of novel benzimidazole derivatives with potential parasiticidal activity. We will explore the mechanistic rationale for using nitroaromatics, present detailed, field-tested protocols for the synthesis of key intermediates and final compounds, and discuss methods for their characterization and subsequent biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their portfolio of antiparasitic lead compounds.
Introduction: The Strategic Value of the Nitroaromatic Scaffold
The fight against parasitic diseases, which affect billions worldwide, is continually challenged by the emergence of drug resistance.[4] This necessitates a constant search for new chemical entities with novel mechanisms of action. Nitroaromatic compounds have long been a fruitful area of research, yielding essential medicines like benznidazole and nifurtimox for Chagas disease.[1][3] Their efficacy relies on a fascinating piece of biochemical selectivity: the nitro group (—NO₂) acts as a prodrug, which is reduced by parasite-specific nitroreductase (NTR) enzymes into cytotoxic agents that induce lethal oxidative stress.[1][2][5] Mammalian cells typically lack these specific enzymes, providing a therapeutic window.
This compound is a particularly attractive starting material for building upon this legacy. Its structure offers a unique combination of features:
-
A reducible nitro group: The key to parasiticidal activity.
-
Vicinal chloro-substituents: These atoms can be used to modulate electronic properties and lipophilicity, and they form the basis for constructing the benzimidazole scaffold.
-
A methyl group: Provides an additional point for structure-activity relationship (SAR) studies.
This guide details a robust synthetic pathway from this precursor to a library of 5,6-dichloro-4-methyl-1H-benzimidazoles, a class of compounds known for its broad biological activities, including anthelmintic properties.[6][7]
Precursor Profile: this compound
A thorough understanding of the starting material is critical for successful and safe synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 7494-45-3 | [8][9][10] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [8][9] |
| Molecular Weight | 206.03 g/mol | [9][11] |
| Appearance | Solid | [11] |
| Melting Point | 62°C | [8] |
| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [8] |
| Purity | Typically ≥95% | [9][11] |
Safety and Handling
This information is based on data for closely related dichloronitrobenzene isomers and should be supplemented with a material-specific Safety Data Sheet (SDS) before use.
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.[12]
Precautionary Measures:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][14]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[12]
The Parasiticidal Mechanism: Bioreductive Activation
The core principle behind the use of nitroaromatic compounds in parasiticidal drug design is their selective activation within the parasite. This process, often termed a "futile cycle," generates reactive species that are highly damaging to the parasite's cellular machinery.
The key steps are:
-
One-Electron Reduction: Parasite-specific, oxygen-insensitive Type I nitroreductases (NTRs) donate an electron to the nitroaromatic drug (Prodrug), forming a nitro anion radical.[1]
-
Oxygen Reaction (Futile Cycle): In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent prodrug and creating a superoxide anion (O₂⁻). This cycle can rapidly produce large amounts of reactive oxygen species (ROS), leading to oxidative stress.[1][16]
-
Further Reduction (ROS-Independent Pathway): Alternatively, the nitro anion radical can be further reduced to nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These species are highly reactive and can covalently bind to and damage essential biomolecules like DNA, lipids, and proteins, including critical enzymes like trypanothione reductase.[1][5]
This selective bioactivation is the foundation of the drug's therapeutic index.
Caption: Mechanism of nitroaromatic drug bioactivation in parasites.
Synthetic Strategy and Protocols
The transformation of this compound into a benzimidazole scaffold is a logical and efficient two-step process. First, the nitro group is reduced to an amine to create a 1,2-diamine intermediate. Second, this intermediate is condensed with an aldehyde to form the heterocyclic benzimidazole ring.
Caption: Two-step workflow for the synthesis of benzimidazole derivatives.
Protocol 1: Synthesis of 4,5-Dichloro-3-methyl-1,2-phenylenediamine
This protocol details the chemical reduction of the nitro group to an amine using iron powder in an acidic medium, a classic and reliable method.[17]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH/H₂O mixture).
-
Begin vigorous stirring and add iron powder (approx. 5.0 eq).
-
Heat the mixture to reflux (approx. 80-85°C).
-
Slowly add concentrated HCl dropwise (approx. 0.5 eq) over 15 minutes. The reaction is exothermic.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product.
-
Purify the product by column chromatography or recrystallization as needed.
Rationale and Self-Validation:
-
Causality: Iron in acidic media is a cost-effective and efficient reducing agent for aromatic nitro groups. The acid activates the iron surface and serves as a proton source.
-
Trustworthiness (TLC Monitoring): The reaction is self-validating through TLC analysis. Use a non-polar solvent system (e.g., 3:1 Hexane:EtOAc). The product, being more polar due to the two amine groups, will have a significantly lower Rf value than the nitro-containing starting material. A complete reaction is indicated by the full consumption of the starting material spot.
Protocol 2: General Synthesis of 5,6-Dichloro-4-methyl-2-(Aryl)-1H-benzimidazoles
This protocol describes the condensation of the synthesized diamine with an aromatic aldehyde to form the benzimidazole ring.[7][18]
Materials:
-
4,5-Dichloro-3-methyl-1,2-phenylenediamine (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol or Dimethoxyethane
-
Sodium metabisulfite (Na₂S₂O₅) (optional oxidant, 1.0 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
Procedure:
-
In a round-bottom flask, dissolve the 4,5-dichloro-3-methyl-1,2-phenylenediamine (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.
-
Add sodium metabisulfite (1.0 eq). This acts as an oxidant for the cyclized intermediate.[18] (Alternatively, some syntheses achieve oxidative aromatization by refluxing in air).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion (disappearance of the diamine spot), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude benzimidazole product.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Rationale and Self-Validation:
-
Causality: The reaction proceeds via the formation of a Schiff base between one of the amine groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization as the second amine attacks the imine carbon. The final step is an oxidation/aromatization to form the stable benzimidazole ring.
-
Trustworthiness (TLC & Characterization): Monitor by TLC (e.g., 1:1 Hexane:EtOAc). The benzimidazole product will have a different Rf from both the diamine and the aldehyde. The identity and purity of the final product must be confirmed by analytical methods.
Characterization of Synthesized Compounds
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds before any biological screening.
| Technique | Purpose | Expected Observations for a Benzimidazole Product |
| TLC | Reaction monitoring and purity assessment | Single spot with a distinct Rf value. |
| ¹H NMR | Structural elucidation | Aromatic protons in the 6-9 ppm range. A broad singlet for the N-H proton (>10 ppm). Signals corresponding to the methyl group and protons on the aryl substituent. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. Isotopic pattern for chlorine atoms will be visible. |
| HPLC | Purity determination | A single major peak indicating high purity (ideally >95%). |
Downstream Application: Parasiticidal Screening
Once synthesized and characterized, the novel benzimidazole derivatives can be evaluated for their antiparasitic potential.
Recommended In Vitro Assays:
-
Antiprotozoal Screening: Test against cultures of parasites like Giardia lamblia, Entamoeba histolytica, or Trichomonas vaginalis.[19][20][21] Activity is typically determined by measuring the concentration that inhibits 50% of parasite growth (IC₅₀).
-
Anthelmintic Screening: For nematode infections, assays can be performed on species like Haemonchus contortus (in vitro) or Heligmosomoides polygyrus (in vivo).[4] Ovicidal and larvicidal properties can be assessed.
-
Cytotoxicity Assay: It is crucial to test the compounds against a mammalian cell line (e.g., L6 or MRC-5 cells) to determine their cytotoxicity (CC₅₀).[22][23] The ratio of CC₅₀ to IC₅₀ gives the Selectivity Index (SI), a key indicator of therapeutic potential.
Conclusion
This compound is a highly valuable and versatile precursor for parasiticidal drug development. Its inherent nitroaromatic functionality provides a validated mechanism of action, while its substitution pattern allows for the straightforward synthesis of the privileged benzimidazole scaffold. The protocols outlined in this guide offer a reliable pathway to generate libraries of novel compounds. By combining rational synthesis based on established bioinorganic principles with systematic biological screening, researchers can effectively leverage this starting material to discover and develop the next generation of antiparasitic agents.
References
- 1. scielo.br [scielo.br]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 9. scbt.com [scbt.com]
- 10. 7494-45-3|this compound|BLD Pharm [bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
- 16. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Analysis of 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction
1,2-Dichloro-4-methyl-5-nitrobenzene is a substituted nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol .[1][2] Its structure, featuring a nitro group and chlorine atoms, makes it a compound of interest in various chemical syntheses and potentially as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. The presence and purity of this compound are critical, necessitating robust and reliable analytical methods for its quantification and characterization. This guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties Relevant to Analysis
A successful chromatographic separation is fundamentally linked to the physicochemical properties of the analyte. For this compound, the following are key considerations:
-
Polarity and Solubility : With a LogP value of 3.62, this compound is a relatively nonpolar compound, indicating good solubility in organic solvents and strong retention in reversed-phase chromatography.[1]
-
UV Absorbance : The presence of the nitrobenzene chromophore suggests that this compound will exhibit strong UV absorbance, making UV-based detection a suitable and sensitive method for HPLC and UPLC analysis.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the most widely used mode of separation due to its versatility in handling compounds with varying polarities.[3][4] For this compound, a C18 or a phenyl-based stationary phase is recommended. The phenyl phase can offer alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.[3]
Rationale for Method Development
The choice of a C18 column is based on its hydrophobic nature, which will provide adequate retention for the nonpolar analyte. A mobile phase of acetonitrile and water is a common and effective choice for reversed-phase chromatography. Acetonitrile is favored for its low viscosity and UV transparency. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any acidic functional groups on the stationary phase.[5][6] A gradient elution is proposed to ensure efficient elution and good peak symmetry.
HPLC Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound reference standard or sample.
- Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
- Further dilute the stock solution with the mobile phase (initial conditions) to a working concentration of approximately 10-100 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter prior to injection to remove any particulates that could damage the column.[7][8]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, by utilizing columns with sub-2 µm particles.[9][[“]] The principles of separation remain the same as HPLC, but the operational parameters are adjusted for the smaller particle size.
Rationale for Method Development
The transition from HPLC to UPLC involves scaling the method to a smaller column format and higher operating pressures. A C18 or a phenyl-hexyl column with a smaller particle size (e.g., 1.7 µm) is appropriate.[[“]] The flow rate is reduced to accommodate the smaller column diameter, and the gradient time is shortened to leverage the speed advantage of UPLC. The shorter analysis time significantly increases sample throughput.
UPLC Protocol
1. Sample Preparation:
- Follow the same procedure as for the HPLC sample preparation, ensuring the final concentration is appropriate for the enhanced sensitivity of UPLC.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 3 minutes, hold at 90% B for 0.5 minutes, return to 40% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | Photodiode Array (PDA) at 270 nm |
UPLC Workflow Diagram
Caption: UPLC analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an ideal tool for identification and trace-level quantification. For this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed. Negative ion mode is often preferred for nitroaromatic compounds.[11]
Rationale for Method Development
The UPLC method described above can be directly coupled to a mass spectrometer. Formic acid is used as the mobile phase modifier as it is volatile and compatible with MS detection.[5][6] In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected to be the precursor ion. However, for compounds that do not easily deprotonate, other adducts or fragments may be observed. For nitroaromatic compounds, fragmentation often involves the loss of the nitro group (NO₂).[11] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will provide the highest selectivity and sensitivity for quantification.
LC-MS Protocol
1. Sample Preparation:
- Follow the UPLC sample preparation protocol. For trace analysis, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to concentrate the analyte and remove matrix interferences.[12]
2. LC-MS Conditions:
| Parameter | Condition |
| LC System | UPLC system as described previously |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 35 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion (m/z): 205.0 [M-H]⁻; Product Ions (for confirmation and quantification): To be determined empirically, likely involving loss of NO₂ (m/z 159.0) or other characteristic fragments. |
LC-MS Workflow and Fragmentation Diagram
Caption: LC-MS/MS workflow and proposed fragmentation for this compound.
Conclusion
The analytical methods presented provide a comprehensive framework for the analysis of this compound. The choice of method—HPLC, UPLC, or LC-MS—will depend on the specific requirements of the analysis, such as the need for high throughput, high resolution, or high sensitivity for trace-level detection. The provided protocols are robust starting points and can be further optimized and validated according to specific laboratory and regulatory requirements.
References
- 1. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzene, 1-chloro-4-methyl-2-nitro- | SIELC Technologies [sielc.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Reaction conditions for nucleophilic aromatic substitution on "1,2-Dichloro-4-methyl-5-nitrobenzene"
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Aryl Halide
For professionals engaged in the intricate fields of medicinal chemistry, materials science, and drug development, the ability to precisely modify aromatic scaffolds is a cornerstone of molecular innovation. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for this purpose. This application note provides a comprehensive technical guide to the SNAr reactions of this compound, a substrate primed for selective functionalization.
The synthetic utility of this molecule arises from a confluence of structural features. The benzene ring is "activated" by the presence of a potent electron-withdrawing nitro group (-NO₂). This activation is crucial, as aromatic rings are inherently electron-rich and typically resist attack by nucleophiles.[1] The nitro group, through its inductive and resonance effects, depletes the electron density of the ring, making it susceptible to nucleophilic addition.[2]
Crucially, the molecule possesses two potential leaving groups: chlorine atoms at the C-1 and C-2 positions. As we will explore, the regiochemical outcome of the substitution is not arbitrary. It is dictated by the position of the activating nitro group, which allows for the highly selective displacement of one chlorine atom over the other. This guide will elucidate the mechanistic principles governing this selectivity and provide robust, field-tested protocols for reacting this compound with a variety of common nucleophiles.
Part 1: The Decisive Factor—Understanding Regioselectivity and Mechanism
The cornerstone of performing successful SNAr on this substrate is understanding which chlorine will be displaced. The reaction proceeds via a two-step addition-elimination mechanism, and the stability of the intermediate formed in the first step determines the major product.[3]
The Mechanism:
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored as the leaving group (Cl⁻) is expelled, resulting in the final substituted product.
Regioselectivity in this compound: The nitro group is located at the C-5 position. Let's analyze its relationship to the two chlorine atoms:
-
Chlorine at C-2: This chlorine is ortho to the nitro group.
-
Chlorine at C-1: This chlorine is meta to the nitro group.
SNAr reactions are significantly accelerated when the electron-withdrawing group is positioned ortho or para to the leaving group.[5][6] This is because these positions allow the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, providing substantial stabilization. A meta positioning does not permit such resonance stabilization.[6]
Therefore, nucleophilic attack will overwhelmingly occur at the C-2 position , leading to the selective displacement of the C-2 chlorine.
Caption: SNAr Addition-Elimination Mechanism.
Part 2: Experimental Protocols and Application Data
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Protocol 1: Reaction with Alkoxide Nucleophiles (O-Arylation)
This protocol details the synthesis of 2-alkoxy-1-chloro-4-methyl-5-nitrobenzene derivatives. The reaction with sodium methoxide is provided as a representative example.[7]
Objective: To synthesize 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid (1.2 - 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 4.54 mmol).
-
Add anhydrous methanol (e.g., 20 mL) and stir until the starting material is fully dissolved.
-
Carefully add the sodium methoxide solution (e.g., 2.35 mL of 25% solution, 5.45 mmol) to the flask. Note: If using solid NaOMe, ensure it is added slowly as the reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1-3 hours. Monitor the reaction for the disappearance of starting material by TLC.
-
Once complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 50 mL) with stirring.
-
If a precipitate forms, it can be collected by vacuum filtration, washed with water, and dried. This is often the desired product.
-
Alternatively, transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aq. NH₄Cl (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.
Protocol 2: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes the synthesis of N-substituted 2-amino-1-chloro-4-methyl-5-nitrobenzene derivatives. The use of a non-nucleophilic base like potassium carbonate is often required to neutralize the HCl generated in situ.[8]
Objective: To synthesize N-benzyl-(2-amino-1-chloro-4-methyl-5-nitrobenzene).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.54 mmol) in anhydrous DMF (15 mL).
-
Add potassium carbonate (e.g., 1.25 g, 9.08 mmol) to the solution.
-
Add benzylamine (e.g., 0.54 mL, 5.00 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC. Insight: Higher temperatures may be needed for less nucleophilic amines.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target product.
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol outlines the formation of a thioether linkage. Thiols are often converted to the more nucleophilic thiolate in situ using a base.[9]
Objective: To synthesize 1-chloro-4-methyl-5-nitro-2-(phenylthio)benzene.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (15 mL) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (e.g., 218 mg of 60% dispersion, 5.45 mmol) portion-wise. Caution: NaH is highly reactive with water.
-
Slowly add a solution of thiophenol (e.g., 0.51 mL, 5.00 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.
-
To this mixture, add a solution of this compound (e.g., 1.0 g, 4.54 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo and purify the residue by flash chromatography to obtain the desired thioether.
Caption: A generalized workflow for SNAr reactions.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Expected Major Product |
| Alkoxides | Sodium Methoxide | None (reagent is basic) | Methanol | Reflux (~65) | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene |
| Amines | Benzylamine | K₂CO₃ or Et₃N | DMF, DMSO | 80 - 100 | N-Benzyl-(2-amino-1-chloro-4-methyl-5-nitrobenzene) |
| Thiols | Thiophenol | NaH or K₂CO₃ | THF, DMF | 0 to RT | 1-Chloro-4-methyl-5-nitro-2-(phenylthio)benzene |
Conclusion and Broader Impact
The protocols detailed herein demonstrate that this compound is a highly valuable and versatile building block for chemical synthesis. The strong activating effect of the C-5 nitro group directs nucleophilic substitution selectively to the C-2 position, enabling the predictable and high-yield synthesis of a diverse array of functionalized aromatic compounds. By modulating the nucleophile, researchers can readily install oxygen, nitrogen, or sulfur linkages, opening pathways to novel pharmaceutical intermediates, agrochemicals, and advanced materials. The self-validating nature of these protocols, grounded in the well-understood principles of the SNAr mechanism, provides a reliable foundation for both discovery and process development applications.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chegg.com [chegg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
The Versatile Building Block: A Guide to the Synthetic Applications of 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction: Unveiling the Potential of a Multifunctional Aromatic Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,2-Dichloro-4-methyl-5-nitrobenzene, a seemingly simple aromatic compound, emerges as a highly versatile and valuable building block for the synthesis of a diverse array of chemical entities, particularly in the realms of pharmaceutical and agrochemical development. Its utility is rooted in the orchestrated interplay of its substituents: two chlorine atoms amenable to selective displacement, a nitro group that powerfully activates the aromatic ring towards nucleophilic attack and can be readily transformed into other functional groups, and a methyl group that subtly modulates the electronic properties and provides a steric marker.
This technical guide provides an in-depth exploration of the synthetic applications of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into experimental design and optimization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, empowering them to harness the full potential of this remarkable scaffold.
Core Reactivity Principles: A Tale of Activation and Selectivity
The synthetic utility of this compound is primarily dictated by the powerful electron-withdrawing nature of the nitro group. This group, positioned para to one chlorine atom and meta to the other, profoundly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position, being ortho to the nitro group, experiences significant activation, making it the preferred site for nucleophilic attack. This predictable regioselectivity is a cornerstone of its application, allowing for the controlled and sequential introduction of various functionalities.
Furthermore, the dichloro substitution pattern opens avenues for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. The nitro group, while a powerful activating group, can also be strategically reduced to an amino group, paving the way for the construction of a wide range of heterocyclic systems.
I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The selective displacement of the chlorine atom at the 2-position is the most prominent reaction of this compound. This section provides detailed protocols for the introduction of amine, oxygen, and sulfur nucleophiles.
A. Synthesis of N-Substituted Anilines
The reaction with primary and secondary amines provides a straightforward route to a variety of N-substituted 2-chloro-4-methyl-5-nitroaniline derivatives, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of N-benzyl-2-chloro-4-methyl-5-nitroaniline
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound and DMF.
-
Add potassium carbonate and benzylamine to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium carbonate and promoting the nucleophilicity of the amine.
-
Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating is necessary to overcome the activation energy of the reaction.
| Nucleophile | Product | Typical Yield |
| Morpholine | 4-(2-Chloro-4-methyl-5-nitrophenyl)morpholine | >90% |
| Piperidine | 1-(2-Chloro-4-methyl-5-nitrophenyl)piperidine | >90% |
| Aniline | N-(2-Chloro-4-methyl-5-nitrophenyl)aniline | 75-85% |
B. Synthesis of Aryl Ethers
Reaction with alkoxides or phenoxides yields aryl ethers, which are common motifs in biologically active molecules.
Experimental Protocol: Synthesis of 2-methoxy-1-chloro-4-methyl-5-nitrobenzene
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5 equiv)
-
Anhydrous Methanol (MeOH)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a flame-dried flask under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The presence of two chlorine atoms allows for selective mono- or di-functionalization via palladium-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of this building block.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp2)-C(sp2) bonds.[1][2] The reaction of this compound with arylboronic acids can be controlled to achieve mono- or diarylation.
Experimental Protocol: Mon-arylation via Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Toluene/Water (5:1)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)2, and SPhos.
-
Add K3PO4.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki-Miyaura couplings of challenging aryl chlorides. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl chloride to the palladium center.[2]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are important precursors for various functional molecules.[3][4][5][6][7]
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
III. Synthesis of Heterocyclic Scaffolds: Building Complexity
The strategic functionalization of this compound provides access to precursors for a variety of important heterocyclic systems.
A. Quinoxalines: Privileged Structures in Medicinal Chemistry
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities.[8] A common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10] By first performing a nucleophilic aromatic substitution on this compound with an amine, followed by reduction of the nitro group, a substituted o-phenylenediamine can be generated and subsequently cyclized.
Synthetic Pathway to Quinoxalines
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
"1,2-Dichloro-4-methyl-5-nitrobenzene" degradation pathways in microorganisms
Elucidating the Microbial Degradation Pathways of 1,2-Dichloro-4-methyl-5-nitrobenzene: A Guide for Researchers
Affiliation: Google AI
Abstract
This compound is a halogenated nitroaromatic compound, a class of molecules known for their environmental persistence and potential toxicity. Understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the putative microbial degradation pathways of this compound. It synthesizes current knowledge from the degradation of structurally similar compounds to propose potential metabolic routes. Furthermore, this document offers detailed, field-proven protocols for the enrichment and isolation of degrading microorganisms, resting cell transformation assays, and key enzyme assays to facilitate empirical investigation.
Introduction: The Environmental Significance of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds, including this compound, are primarily of anthropogenic origin, used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Their release into the environment is of significant concern due to their recalcitrant nature and potential for bioaccumulation. The electron-withdrawing properties of both the nitro and chloro substituents make the aromatic ring less susceptible to electrophilic attack by oxygenases, which is often the initial step in aerobic degradation pathways.[3][4] Consequently, these compounds can persist in soil and water, posing a long-term environmental risk.
Microbial degradation offers a cost-effective and environmentally friendly approach to remove these pollutants. A diverse range of microorganisms has evolved enzymatic machinery to mineralize a variety of nitroaromatic and chlorinated aromatic compounds.[2][5] This guide will explore the likely enzymatic strategies employed by microorganisms to break down this compound, drawing parallels from established pathways for related molecules.
Proposed Degradation Pathways
Based on the microbial metabolism of dichloronitrobenzenes, nitrotoluenes, and chloronitrobenzenes, two primary initial modes of attack on this compound are plausible: an oxidative pathway initiated by a dioxygenase and a reductive pathway targeting the nitro group.
Oxidative Pathway (Dioxygenase-Initiated)
In many aerobic bacteria, the degradation of nitroaromatic compounds is initiated by a dioxygenase that hydroxylates the aromatic ring and eliminates the nitro group as nitrite.[6][7] For this compound, a dioxygenase could attack the C5-C6 bond, leading to the formation of a dichloromethyl-substituted catechol.
Proposed Oxidative Degradation Pathway of this compound
Caption: Proposed oxidative degradation pathway.
This pathway is analogous to the degradation of 2,6-dinitrotoluene, where a dioxygenase attack releases a nitro group to form 3-methyl-4-nitrocatechol.[6][8] The resulting 3,4-Dichloro-6-methylcatechol is a key intermediate. This catechol can then undergo either ortho (intradiol) or meta (extradiol) ring cleavage, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.[9] The resulting aliphatic acids are further metabolized and funneled into the tricarboxylic acid (TCA) cycle.
Reductive Pathway
An alternative strategy involves the initial reduction of the nitro group. This is a common pathway for the biodegradation of various nitroaromatic compounds.[10][11] The reduction proceeds through nitroso and hydroxylamino intermediates to form an aniline.
Proposed Reductive Degradation Pathway of this compound
Caption: Proposed reductive degradation pathway.
The resulting 3,4-Dichloro-5-methylaniline can then be a substrate for a subsequent oxygenase attack, leading to ring hydroxylation and eventual cleavage. For instance, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 proceeds through the formation of 2-aminophenol, which then undergoes meta-cleavage.[10][12]
Experimental Protocols
To investigate the degradation of this compound, a series of well-established microbiological and biochemical methods can be employed.
Protocol 1: Enrichment and Isolation of Degrading Microorganisms
Objective: To isolate pure microbial cultures capable of utilizing this compound as a sole source of carbon and energy.
Rationale: The principle of selective enrichment is to provide the target compound as the sole carbon source, thus favoring the growth of microorganisms that can metabolize it.
Materials:
-
Environmental samples (e.g., soil or water from a contaminated site)
-
Basal Salt Medium (BSM)
-
This compound (DCMNB) stock solution (in a suitable solvent like acetone)
-
Petri dishes with BSM agar
-
Shaker incubator
Procedure:
-
Enrichment:
-
Prepare BSM in a flask.
-
Inoculate with 1-5% (w/v or v/v) of the environmental sample.
-
Add DCMNB to a final concentration of 50-100 mg/L. Note: A solvent control should be included.
-
Incubate at an appropriate temperature (e.g., 30°C) with shaking (150 rpm).
-
After one to two weeks, transfer an aliquot (1-10%) to fresh BSM with DCMNB and continue incubation. Repeat this step 3-5 times.
-
-
Isolation:
-
Prepare BSM agar plates.
-
Spread serial dilutions of the enriched culture onto the plates.
-
Provide DCMNB as the sole carbon source by placing a few crystals on the lid of the inverted petri dish or by incorporating it into the agar.
-
Incubate until colonies appear.
-
Isolate morphologically distinct colonies and re-streak on fresh plates to ensure purity.
-
Confirm the degradative ability of the pure isolates by growing them in liquid BSM with DCMNB and monitoring the disappearance of the compound using HPLC.
-
Protocol 2: Resting Cell Transformation Assays
Objective: To identify metabolic intermediates in the degradation pathway.
Rationale: Resting cells are washed cells that are not actively growing but are metabolically active. This allows for the accumulation of intermediates that might not be detected during active growth.
Materials:
-
Pure culture of the degrading microorganism
-
Phosphate buffer (pH 7.0)
-
DCMNB
-
Centrifuge
-
HPLC, GC-MS, or LC-MS for analysis
Procedure:
-
Grow the isolated microorganism in a suitable medium (e.g., nutrient broth or BSM with DCMNB) to the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with phosphate buffer to remove residual growth medium.
-
Resuspend the cells in fresh phosphate buffer to a desired optical density (e.g., OD600 of 2.0).
-
Add DCMNB to the cell suspension.
-
Incubate with shaking.
-
At regular time intervals, withdraw aliquots, centrifuge to remove the cells, and analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates.
Protocol 3: Key Enzyme Assays
Objective: To detect the activity of key enzymes involved in the proposed degradation pathways.
Rationale: Cell-free extracts can be used to measure the specific activity of enzymes like dioxygenases and nitroreductases, providing direct evidence for a particular metabolic step.
Materials:
-
Harvested and washed cells
-
Lysis buffer (e.g., phosphate buffer with protease inhibitors)
-
Sonciator or French press
-
Ultracentrifuge
-
Spectrophotometer
-
Substrates (DCMNB, catechols) and cofactors (NADH, NADPH)
Procedure:
-
Preparation of Cell-Free Extract:
-
Resuspend the washed cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to obtain a clear cell-free extract (supernatant).
-
-
Catechol Dioxygenase Assay:
-
Measure the activity by monitoring the formation of the ring-cleavage product spectrophotometrically.
-
For meta-cleavage (catechol 2,3-dioxygenase), the product (2-hydroxymuconic semialdehyde) has a characteristic absorbance maximum.[7][9]
-
For ortho-cleavage (catechol 1,2-dioxygenase), the formation of cis,cis-muconic acid can be monitored.
-
-
Nitroreductase Assay:
-
Measure the activity by monitoring the oxidation of NADH or NADPH at 340 nm in the presence of the nitroaromatic substrate.[12]
-
The reaction mixture should contain the cell-free extract, buffer, NADH or NADPH, and DCMNB.
-
Data Presentation and Interpretation
Quantitative data from degradation experiments should be summarized for clear comparison.
Table 1: Degradation Efficiency of Isolated Strains
| Isolate ID | Incubation Time (days) | DCMNB Degradation (%) | Key Intermediates Detected |
| Strain A | 7 | 95 ± 4 | 3,4-Dichloro-6-methylcatechol |
| Strain B | 14 | 88 ± 6 | 3,4-Dichloro-5-methylaniline |
| Consortium X | 5 | 99 ± 2 | Multiple transient peaks |
Table 2: Specific Activities of Key Enzymes in Cell-Free Extracts
| Enzyme | Substrate | Specific Activity (U/mg protein) |
| Catechol 2,3-Dioxygenase | 3,4-Dichloro-6-methylcatechol | 0.45 ± 0.05 |
| Nitroreductase | This compound | 1.2 ± 0.1 |
Conclusion
The elucidation of microbial degradation pathways for recalcitrant compounds like this compound is a critical step towards developing robust bioremediation technologies. While direct pathways for this specific molecule are yet to be published, the extensive research on related halogenated nitroaromatics provides a strong foundation for proposing plausible metabolic routes. The experimental protocols detailed in this guide offer a systematic approach to isolate and characterize potent microbial degraders and to unravel the enzymatic logic of their catabolic pathways. By combining these microbiological and biochemical investigations with modern analytical techniques, researchers can significantly advance our understanding and ability to harness microbial metabolism for environmental cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Reduction of the Nitro Group in 1,2-Dichloro-4-methyl-5-nitrobenzene to Synthesize 4,5-Dichloro-2-methylaniline
Abstract: This technical guide provides detailed experimental protocols for the selective reduction of the nitro group in 1,2-dichloro-4-methyl-5-nitrobenzene, a key transformation for the synthesis of the valuable intermediate 4,5-dichloro-2-methylaniline. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reliability, and scientific rationale. Two well-established and robust methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and a classical metal-acid reduction using tin(II) chloride. This document offers in-depth explanations of the procedural choices, comprehensive step-by-step instructions, and visual aids to ensure successful execution.
Introduction: The Significance of Nitroarene Reduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. These amines are crucial building blocks in the production of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The starting material, this compound, contains a nitro group that can be selectively reduced to an amine, yielding 4,5-dichloro-2-methylaniline. The presence of chloro-substituents on the aromatic ring necessitates a careful choice of reduction methodology to avoid undesired side reactions such as dehalogenation.
This guide presents two effective protocols, each with distinct advantages and considerations, allowing researchers to select the most suitable method based on available resources and experimental constraints.
Mechanistic Considerations: Pathways to Aromatic Amines
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The two primary pathways are the direct and indirect routes. In the direct pathway, the nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the final amine. The indirect pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced.
Controlling the reaction conditions and the choice of reducing agent are paramount to ensure the selective formation of the desired aniline.
Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups.[1][2] Palladium on carbon (Pd/C) is a common catalyst of choice due to its high activity and selectivity.[1] This method often proceeds under mild conditions and produces high yields of the desired amine.
Causality of Experimental Choices:
-
Catalyst: 5% Pd/C is chosen for its high surface area and catalytic efficiency. The palladium surface acts as a site for the adsorption and dissociation of molecular hydrogen and the nitro compound.
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting material and is relatively inert under the reaction conditions.
-
Hydrogen Source: Gaseous hydrogen provides a clean and efficient source of reducing equivalents.
-
Pressure: A moderate hydrogen pressure ensures a sufficient concentration of dissolved hydrogen to drive the reaction to completion in a reasonable timeframe.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥98% purity |
| 5% Palladium on Carbon (Pd/C) | Degussa type, 50% water wet |
| Ethanol (EtOH) | Anhydrous, reagent grade |
| Hydrogen Gas (H₂) | High purity (≥99.99%) |
| Parr Hydrogenation Apparatus or Autoclave | Capable of maintaining pressure and temperature |
| Filter Funnel and Celite® | For catalyst filtration |
| Rotary Evaporator | For solvent removal |
| Standard Glassware | Round-bottom flasks, beakers, graduated cylinders |
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Protocol
-
Reactor Setup: In a suitable autoclave or Parr hydrogenation apparatus, combine this compound (e.g., 10.0 g, 48.5 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (50% wet, e.g., 0.5 g) to the reaction mixture.
-
Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas three times to remove any residual air, followed by three purges with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen gas to 3-4 atmospheres.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 40-50°C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen consumption.
-
Completion and Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,5-dichloro-2-methylaniline.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure product.
Protocol II: Tin(II) Chloride Reduction
The reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl), is a classic and reliable method.[3][4] This procedure is particularly useful when catalytic hydrogenation is not feasible or when a metal-acid system is preferred.
Causality of Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for nitro groups.[1] In the acidic medium, tin metal acts as the primary reductant.[3][5]
-
Acid: Concentrated hydrochloric acid serves multiple purposes: it activates the tin, protonates the nitro group to facilitate reduction, and forms the anilinium salt of the product, which is soluble in the reaction medium.[3]
-
Solvent: Ethanol is often used as a co-solvent to ensure the solubility of the organic substrate.
-
Work-up: Basification with a strong base (e.g., NaOH) is crucial to neutralize the excess acid and to deprotonate the anilinium salt, liberating the free amine for extraction.[3]
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥98% purity |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Reagent grade |
| Concentrated Hydrochloric Acid (HCl) | 37% aqueous solution |
| Ethanol (EtOH) | Reagent grade |
| Sodium Hydroxide (NaOH) | Pellets or 50% aqueous solution |
| Ethyl Acetate (EtOAc) | Reagent grade, for extraction |
| Saturated Sodium Bicarbonate Solution | For washing |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying |
| Standard Glassware | Round-bottom flask, reflux condenser, separatory funnel |
Experimental Workflow: Tin(II) Chloride Reduction
Caption: Workflow for the tin(II) chloride reduction of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tin(II) chloride dihydrate (e.g., 32.8 g, 145 mmol) and concentrated hydrochloric acid (60 mL). Stir until the salt dissolves.
-
Substrate Addition: To the stirred solution, add a solution of this compound (e.g., 10.0 g, 48.5 mmol) in ethanol (50 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully add a 50% aqueous solution of sodium hydroxide until the mixture is strongly basic (pH > 12). This process is highly exothermic and should be performed with caution. A thick white precipitate of tin salts will form.
-
Extraction: Add ethyl acetate (100 mL) to the mixture and stir vigorously for 15-20 minutes. Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4,5-dichloro-2-methylaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Safety Precautions
-
Exothermic Reactions: The reduction of nitro compounds is often highly exothermic.[6] Proper cooling and controlled addition of reagents are essential, especially during scale-up.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7][8] Ensure all equipment is properly grounded and work in a well-ventilated area, away from ignition sources.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive.[7][9] Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste, including heavy metal residues from the tin reduction, in accordance with institutional and local regulations.
Conclusion
The selective reduction of this compound to 4,5-dichloro-2-methylaniline is a critical transformation for the synthesis of various fine chemicals. The two protocols detailed in this application note, catalytic hydrogenation and tin(II) chloride reduction, offer reliable and effective methods for achieving this conversion. The choice between the protocols will depend on the specific laboratory setup, safety considerations, and desired scale of the reaction. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and safely perform this important synthetic step.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Mobile [my.chemius.net]
- 8. prdakzodecodocumentssa.blob.core.windows.net [prdakzodecodocumentssa.blob.core.windows.net]
- 9. carlroth.com [carlroth.com]
The Strategic Application of 1,2-Dichloro-4-methyl-5-nitrobenzene in the Synthesis of High-Performance Azo Colorants
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1,2-dichloro-4-methyl-5-nitrobenzene, a key intermediate in the production of advanced azo dyes and pigments. We will dissect the multi-step chemical transformations required to convert this precursor into vibrant and durable colorants. This document furnishes detailed, field-proven protocols for the essential stages of synthesis: the reduction of the nitroaromatic functionality to its corresponding aniline, the subsequent diazotization to form a reactive diazonium salt, and the final azo coupling with a selected aromatic partner to yield the target colorant. The causality behind experimental choices, safety protocols, and the influence of molecular structure on the final properties of the dye are discussed to provide a comprehensive resource for researchers and professionals in the fields of chemical synthesis, materials science, and drug development.
Introduction: The Role of Chlorinated Nitroaromatics in Colorant Chemistry
This compound, also identified as 4,5-dichloro-2-nitrotoluene, is a pivotal building block in the synthesis of a variety of organic compounds. Its molecular structure, featuring a nitro group susceptible to reduction and strategically positioned chlorine atoms, makes it an ideal precursor for creating robust diazo components for azo dyes and pigments. The presence of chlorine atoms on the aromatic ring can significantly enhance the lightfastness, thermal stability, and overall durability of the final colorant, making these products suitable for demanding applications such as automotive coatings, high-performance plastics, and specialized printing inks.
The general synthetic pathway, which will be detailed in this guide, follows a well-established route in azo chemistry. This process begins with the reduction of the nitro group on the this compound molecule to yield 4,5-dichloro-2-methylaniline. This aniline derivative is then converted into a highly reactive diazonium salt through diazotization. The final step, azo coupling, involves the reaction of this diazonium salt with an electron-rich aromatic compound, known as the coupling component, to form the characteristic azo (-N=N-) chromophore that imparts color.
The Synthetic Pathway: From Precursor to Pigment
The transformation of this compound into a high-performance azo colorant is a three-stage process. Each stage requires careful control of reaction conditions to ensure high yield and purity of the intermediate and final products.
Caption: General synthetic workflow from the starting material to the final azo colorant.
PART 1: CORE SYNTHETIC PROTOCOLS
This section provides detailed experimental procedures for each stage of the synthesis. Safety precautions must be strictly adhered to throughout these processes.
Stage 1: Reduction of this compound
The initial and critical step is the selective reduction of the nitro group to an amine without affecting the chlorine substituents. A common and effective method for this transformation is the use of sodium sulfide in an aqueous or alcoholic medium. This method is often preferred in industrial settings due to its cost-effectiveness and selectivity.
Protocol 1: Synthesis of 4,5-Dichloro-2-methylaniline
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| This compound | 7494-45-3 | 206.03 g/mol | 1.0 |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | 1313-84-4 | 240.18 g/mol | 2.5 |
| Ethanol | 64-17-5 | 46.07 g/mol | As solvent |
| Water | 7732-18-5 | 18.02 g/mol | As solvent |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 g/mol | For workup |
| Sodium hydroxide solution (50%) | 1310-73-2 | 40.00 g/mol | For workup |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, prepare a solution of sodium sulfide nonahydrate in a mixture of ethanol and water.
-
Addition of Starting Material: To the stirred sodium sulfide solution, add this compound portion-wise at a temperature of 60-70 °C. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude 4,5-dichloro-2-methylaniline.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain a product with a purity of ≥98%.[1]
Stage 2: Diazotization of 4,5-Dichloro-2-methylaniline
Diazotization is the process of converting the primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures in an acidic medium with sodium nitrite. The resulting diazonium salt is highly reactive and is usually used immediately in the subsequent coupling reaction.
Protocol 2: Preparation of 4,5-Dichloro-2-methylbenzenediazonium Chloride Solution
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| 4,5-Dichloro-2-methylaniline | 2387-08-8 | 176.04 g/mol | 1.0 |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 g/mol | 2.5 - 3.0 |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 1.0 - 1.05 |
| Water | 7732-18-5 | 18.02 g/mol | As solvent |
| Ice | - | - | For cooling |
Procedure:
-
Amine Dissolution: In a beaker, prepare a suspension of 4,5-dichloro-2-methylaniline in water and concentrated hydrochloric acid. Stir the mixture until a fine, uniform slurry is obtained.
-
Cooling: Cool the slurry to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold amine slurry with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. The completion of the diazotization can be confirmed by a positive test with starch-iodide paper, which indicates a slight excess of nitrous acid.
-
Excess Nitrite Removal: If necessary, any excess nitrous acid can be decomposed by the addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.
-
Use of Diazonium Salt Solution: The resulting clear or slightly yellow solution of 4,5-dichloro-2-methylbenzenediazonium chloride is now ready for the coupling reaction and should be used without delay.
Stage 3: Azo Coupling Reaction
The final step in the synthesis is the electrophilic substitution reaction between the diazonium salt and an electron-rich coupling component. The choice of the coupling component determines the final color and properties of the dye or pigment. For this guide, we will use a generic acetoacetarylide as the coupling partner, a class of compounds commonly used to produce yellow to orange pigments.
Protocol 3: Synthesis of an Azo Pigment
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| 4,5-Dichloro-2-methylbenzenediazonium Chloride Solution | - | - | 1.0 |
| Acetoacetanilide (or a derivative) | 102-01-2 | 177.20 g/mol | 1.0 |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | For pH adjustment |
| Acetic acid | 64-17-5 | 60.05 g/mol | For pH adjustment |
| Water | 7732-18-5 | 18.02 g/mol | As solvent |
Procedure:
-
Coupling Component Solution: In a separate reaction vessel, dissolve the acetoacetarylide coupling component in an aqueous solution of sodium hydroxide. The solution should be cooled to 0-5 °C.
-
Azo Coupling: With efficient stirring, slowly add the cold diazonium salt solution prepared in Stage 2 to the cold solution of the coupling component.
-
pH Control: Throughout the addition, maintain the pH of the reaction mixture within the optimal range for coupling (typically pH 4-6 for coupling with acetoacetarylides) by the controlled addition of acetic acid or a buffer solution.
-
Pigment Formation: The azo pigment will precipitate from the solution as a colored solid. After the addition of the diazonium salt is complete, continue stirring the slurry for a period of 1-2 hours to ensure complete reaction.
-
Isolation and Finishing:
-
Filter the precipitated pigment and wash it thoroughly with water to remove any soluble salts and unreacted starting materials.
-
Dry the pigment cake in an oven at a controlled temperature (e.g., 60-80 °C).
-
The dried pigment can be de-agglomerated by grinding to achieve the desired particle size and distribution for its intended application.
-
Caption: A flowchart illustrating the key steps and reagents in the synthesis of an azo pigment.
PART 2: SCIENTIFIC RATIONALE AND FIELD INSIGHTS
Causality in Experimental Choices:
-
Reduction: The choice of sodium sulfide for the reduction of the nitro group is based on its selectivity. Stronger reducing agents could potentially lead to dehalogenation, which is undesirable. The reaction is typically carried out under basic conditions, which also helps to prevent side reactions.
-
Diazotization: The low temperature (0-5 °C) is critical for the stability of the diazonium salt. At higher temperatures, these salts can decompose, leading to the formation of phenols and other byproducts, which would reduce the yield and purity of the final colorant. The use of excess hydrochloric acid ensures the complete conversion of the amine to its salt and provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite.
-
Azo Coupling: The pH of the coupling reaction is a crucial parameter. The reactivity of the diazonium salt as an electrophile is favored by acidic conditions, while the reactivity of the coupling component (especially phenols) as a nucleophile is enhanced under basic conditions. Therefore, a specific pH range must be maintained to achieve an optimal reaction rate. For acetoacetarylides, a weakly acidic to neutral pH is generally preferred.
Trustworthiness and Self-Validation:
The protocols provided are designed to be self-validating through in-process controls. The progress of the reduction reaction can be monitored by TLC, ensuring that the reaction is driven to completion before proceeding to the next step. The completion of the diazotization is verified using starch-iodide paper, which provides a simple and reliable qualitative test for the presence of nitrous acid. The final pigment product can be characterized by standard analytical techniques such as UV-Vis spectroscopy (to determine its coloristic properties), FT-IR spectroscopy (to confirm the presence of the azo linkage and other functional groups), and melting point analysis.
Applications and Properties of the Resulting Colorants
Azo pigments derived from chlorinated anilines, such as 4,5-dichloro-2-methylaniline, are expected to exhibit high performance in various applications. The presence of the chlorine atoms and the methyl group on the diazo component's aromatic ring can contribute to:
-
Enhanced Lightfastness: The electron-withdrawing nature of the chlorine atoms can help to stabilize the azo chromophore against photochemical degradation.
-
Improved Thermal Stability: The rigid and stable molecular structure of these pigments often translates to higher heat resistance, making them suitable for use in plastics and coatings that are processed at elevated temperatures.
-
Good Chemical Resistance: The chlorinated aromatic rings are generally less susceptible to chemical attack, leading to pigments with good resistance to solvents, acids, and alkalis.
These properties make such pigments highly valuable in the formulation of:
-
Industrial Coatings: Including automotive paints, coil coatings, and powder coatings.
-
Plastics: For coloring a wide range of polymers such as PVC, polyolefins, and engineering plastics.
-
Printing Inks: For high-quality packaging, publication, and security printing applications.
Safety and Handling
-
This compound: This compound is a nitroaromatic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
4,5-Dichloro-2-methylaniline: Aromatic amines can be toxic and are potential skin sensitizers. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts: These intermediates are unstable and potentially explosive in their dry, solid state. They should always be prepared and used in solution at low temperatures and should not be isolated.
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Section 1: Understanding the Core Reaction: Regioselectivity in the Nitration of 3,4-Dichlorotoluene
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 3,4-dichlorotoluene.[1][2] The primary challenge in this reaction is controlling the position of the incoming nitro group (–NO₂) on the benzene ring. The existing substituents—two chlorine atoms and one methyl group—dictate where the substitution occurs.
-
Methyl Group (–CH₃): An activating, ortho-, para- directing group. It increases the electron density at positions 2, 4, and 6 relative to its own position.
-
Chlorine Atoms (–Cl): Deactivating, yet ortho-, para- directing groups. They withdraw electron density from the ring overall but direct incoming electrophiles to the positions ortho and para to themselves.
In 3,4-dichlorotoluene, the interplay of these directing effects determines the final product distribution. The methyl group at C4 strongly activates the C3 and C5 positions. The chloro groups at C1 and C2 also direct to the C3 and C5 positions. This concerted directionality favors substitution at the C5 position, yielding the desired product. However, competing substitution at other positions can lead to isomeric impurities and reduced yield.
Caption: Directing effects on the 3,4-dichlorotoluene ring.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is consistently low. What are the most likely causes?
A1: Low yield is a common problem that can stem from several factors. Systematically investigating these variables is key to optimization.
-
Inadequate Temperature Control: Aromatic nitration is highly exothermic. If the temperature rises uncontrollably (typically above 50-60°C for similar reactions), it can lead to the formation of dinitro- and trinitro- byproducts, as well as oxidative degradation of the starting material, often observed as dark, tar-like substances.[3][4] Conversely, if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Incorrect Acid Concentration/Ratio: The nitrating agent is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and a strong dehydrating acid, typically sulfuric acid.[7]
-
Causality: If the sulfuric acid is not sufficiently concentrated, the equilibrium for nitronium ion formation will be unfavorable. Excess water in the system will quench the nitronium ion. An insufficient amount of nitric acid will naturally lead to incomplete conversion.
-
Solution: Use highly concentrated (98%) sulfuric acid and concentrated (e.g., 95%) nitric acid.[8] A typical molar ratio is a slight excess of nitric acid relative to the aromatic substrate.
-
-
Insufficient Reaction Time: Electrophilic substitution on a deactivated ring (due to the two chloro-substituents) can be sluggish.
Q2: I am getting a significant amount of isomeric impurities. How can I improve regioselectivity and purify my product?
A2: The formation of isomers like 1,2-dichloro-4-methyl-3-nitrobenzene is a primary cause of reduced yield of the desired product. While reaction conditions can influence the isomer ratio, post-reaction purification is often essential.
-
Improving Selectivity:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity for the thermodynamically favored product, although this may come at the cost of a slower reaction rate.
-
-
Purification Strategies:
-
Fractional Crystallization: The desired 5-nitro isomer may have different solubility properties than its isomers in various solvents. Experiment with recrystallization from solvents like ethanol, methanol, or isopropanol. A patent for the related compound 1,2-dichloro-4-nitrobenzene describes a method of fractional crystallization from a sulfuric acid solution by carefully adjusting the acid concentration to 65-90%, which causes the desired isomer to selectively precipitate.[9]
-
Sulfonation of Impurities: Undesired isomers can sometimes be selectively sulfonated and washed away. A patented process for purifying 1,2-dichloro-4-nitrobenzene involves treating the crude mixture with fuming sulfuric acid (oleum).[10] The undesired 3-nitro isomer is more readily sulfonated. The resulting sulfonic acid is water-soluble and can be removed by washing, leaving behind the purified, non-sulfonated desired product.[10] This is an aggressive but effective method for difficult separations.
-
Q3: The reaction is producing a lot of dark, tar-like byproducts. How can I prevent this?
A3: Tar formation is a clear sign of over-nitration or oxidation, which degrades the aromatic ring.
-
Causality: This is almost always due to excessive temperature. The activating methyl group, even on a dichlorinated ring, can make the system susceptible to further nitration once the first nitro group is added, especially at elevated temperatures.[3][4]
-
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Do not let the internal temperature exceed the optimal range (e.g., 30-35°C).[5][6]
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of 3,4-dichlorotoluene. This dissipates the heat of reaction more effectively and prevents localized temperature spikes.
-
Vigorous Stirring: Ensure the reaction mixture is homogenous to prevent hot spots and ensure efficient heat transfer to the cooling bath.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal nitrating agent mixture and ratio? A: A mixed acid system of concentrated nitric acid and concentrated sulfuric acid is standard. The sulfuric acid acts as a catalyst and a dehydrating agent.[4][7] For substrates like dichlorotoluene, a mixture prepared by adding nitric acid to sulfuric acid is common. A slight molar excess of nitric acid (e.g., 1.1 to 1.2 equivalents) relative to the 3,4-dichlorotoluene is a good starting point.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product(s). Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting material spot has disappeared or is very faint.
Q: What are the best practices for quenching the reaction and isolating the crude product? A: Quenching must be done carefully. The reaction mixture is typically poured slowly, with vigorous stirring, onto a large amount of crushed ice or ice-water. This serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in water. The precipitated solid can then be collected by vacuum filtration and washed with cold water until the washings are neutral to remove residual acids.[6]
Section 4: Recommended Experimental Protocol Workflow
This protocol is a synthesized starting point based on established procedures for similar aromatic nitrations.[5][6] Optimization may be required.
Table 1: Reagents and Suggested Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 3,4-Dichlorotoluene | 161.03 | 16.1 g | 0.10 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | ~40 mL | - | - |
| Nitric Acid (95%) | 63.01 | ~6.9 mL | 0.11 | 1.1 |
Caption: General workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 6.9 mL of 95% nitric acid to 20 mL of 98% sulfuric acid with stirring. Allow the mixture to cool.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 16.1 g of 3,4-dichlorotoluene and the remaining 20 mL of 98% sulfuric acid. Stir until dissolved and cool the mixture to 0-5°C using an ice-salt bath.
-
Addition: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the dichlorotoluene solution over 1-2 hours. Critically, ensure the internal temperature does not rise above 35°C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, maintaining a temperature of around 30-35°C.
-
Monitoring: Periodically take a small aliquot, quench it in water, extract with a small amount of dichloromethane, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with 500g of crushed ice with vigorous stirring.
-
Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Purification: Dry the crude solid. Perform recrystallization from a suitable solvent like ethanol to obtain the purified product.
-
Analysis: Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
References
- 1. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 2. Benzene, 1,2-dichloro-4-methyl- [webbook.nist.gov]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 9. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 10. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Nitration of 3,4-Dichlorotoluene
Welcome to the technical support center for the nitration of 3,4-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide troubleshooting strategies in a direct question-and-answer format, and offer validated protocols to enhance reaction efficiency and product purity. Our focus is on explaining the causality behind experimental choices, ensuring you can adapt and optimize the procedures for your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you may encounter during the nitration of 3,4-dichlorotoluene.
Q1: My reaction yields a mixture of several isomers. How can I improve the regioselectivity for the desired product, 3,4-dichloro-6-nitrotoluene?
Answer: Achieving high regioselectivity in the nitration of 3,4-dichlorotoluene is a common challenge due to the competing directing effects of the substituents. The methyl group is an activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directing. The primary sites for electrophilic attack are positions 2, 5, and 6. The desired 6-nitro isomer is sterically and electronically favored. However, formation of the 2-nitro and 5-nitro isomers often occurs.
Key Factors Influencing Regioselectivity:
-
Temperature: Lowering the reaction temperature generally enhances selectivity. Reactions carried out at temperatures below 0 °C can significantly reduce the formation of undesired isomers.[1] For instance, decreasing the temperature from 0 °C to -40 °C has been shown to decrease the amount of meta-nitrotoluene in similar reactions.[1]
-
Nitrating Agent: The choice of nitrating agent is critical. While mixed acid (HNO₃/H₂SO₄) is common, it can be aggressive and lead to poor selectivity.[2] Using a milder nitrating system, such as dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane, can offer higher selectivity.[1] Alternative systems like metallic nitrates impregnated on clays or zeolites can also steer the reaction towards a specific isomer, often favoring the para-product due to steric constraints within the catalyst's pores.[3][4][5]
-
Solvent: The solvent can influence the reaction's selectivity. Chlorinated solvents are common, but their polarity can affect the reaction pathway.[6] A patent suggests that using dichloroethane as a solvent is favorable for increasing the nitro group location effect due to its higher boiling point compared to dichloromethane.[7]
Troubleshooting Steps:
-
Control Temperature: Maintain a strict reaction temperature, ideally between -10 °C and 5 °C. Use an ice-salt or dry ice/acetone bath for precise control.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 3,4-dichlorotoluene over a prolonged period. This maintains a low concentration of the nitronium ion, which favors the most kinetically accessible and thermodynamically stable product.
-
Evaluate Nitrating System: If isomer control remains poor, consider switching from mixed acid to a system like N₂O₅ in CH₂Cl₂ or using a solid acid catalyst (e.g., zeolite H-ZSM-5) which can impart shape selectivity.[2][5]
Q2: I'm observing significant amounts of dinitrated byproducts. What are the key parameters to control for selective mono-nitration?
Answer: Over-nitration occurs because the initial product, mononitro-3,4-dichlorotoluene, can undergo a second nitration, especially under harsh conditions. The presence of the electron-withdrawing nitro group deactivates the ring, but forcing conditions can still lead to dinitration.
Key Control Parameters:
-
Stoichiometry: Use a strict 1:1 or slightly less than stoichiometric amount of the nitrating agent relative to the 3,4-dichlorotoluene. A slight excess of the aromatic substrate can help consume the nitrating agent and prevent over-reaction.
-
Reaction Time and Temperature: The reaction is often rapid.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, the reaction should be quenched immediately to prevent the slower, second nitration from occurring. High temperatures accelerate both the desired reaction and the subsequent over-nitration.[7]
-
Acid Concentration: When using mixed acid, the concentration of sulfuric acid plays a crucial role. A very high concentration of H₂SO₄ generates a high equilibrium concentration of the nitronium ion (NO₂⁺), increasing the likelihood of dinitration.[8]
Troubleshooting Steps:
-
Adjust Stoichiometry: Begin with a molar ratio of nitric acid to 3,4-dichlorotoluene of 1.0 to 1.05.
-
Monitor Reaction: Take aliquots every 15-30 minutes and analyze by TLC or GC. Quench the reaction by pouring it onto ice as soon as the starting material is no longer visible.
-
Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-10 °C).
Q3: My final product is dark-colored and difficult to purify. What causes this discoloration and how can I prevent it?
Answer: Dark coloration (often red, brown, or black) in nitration reactions is typically due to the formation of highly colored byproducts like nitrophenols, nitrogen oxides, and oxidation products.[9]
Primary Causes and Solutions:
-
Oxidation: Free nitrogen dioxide (NO₂) in the nitric acid can oxidize the methyl group or the aromatic ring, leading to complex, colored byproducts.[9]
-
Solution: Use nitric acid with a low concentration of dissolved nitrogen oxides. If using fuming nitric acid, ensure it is fresh. Adding a small amount of urea to the reaction mixture can help scavenge nitrous acid and prevent oxidative side reactions.
-
-
Formation of Phenolic Byproducts: Under certain conditions, ipso-substitution of a chloro group or other pathways can lead to the formation of nitro-hydroxy-aromatic compounds (nitrophenols). These compounds are often intensely colored, especially in their deprotonated form during a basic workup. A patented purification process specifically addresses the removal of these impurities.[10]
-
Solution: A specific wash sequence during workup is effective. First, wash the crude organic layer with a sodium sulfite or sodium bicarbonate solution to remove acidic impurities and residual nitrogen oxides.[9][11] Following this, a dilute caustic wash (e.g., with aqueous NaOH) can remove phenolic byproducts as their water-soluble sodium salts.[10]
-
Troubleshooting Workflow for Discoloration:
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. TNT - Wikipedia [en.wikipedia.org]
- 10. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 11. cerritos.edu [cerritos.edu]
Technical Support Center: Purification of Crude 1,2-Dichloro-4-methyl-5-nitrobenzene
Welcome to the technical support center for the purification of crude 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this important chemical intermediate.
I. Understanding the Impurity Profile of Crude this compound
Effective purification begins with a thorough understanding of the potential impurities in your crude product. The primary synthesis route to this compound is the nitration of 3,4-Dichlorotoluene.[1] This reaction, while generally effective, can lead to a variety of impurities that must be removed to achieve high purity.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the precise conditions of your nitration reaction. However, you should anticipate the following classes of impurities:
-
Isomeric Byproducts: The nitration of 3,4-Dichlorotoluene can yield several positional isomers of the desired product. The most probable isomeric impurity is 1,2-Dichloro-4-methyl-6-nitrobenzene . Other isomers are also possible, though likely in smaller quantities.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of residual 3,4-Dichlorotoluene .
-
Over-Nitrated Products: Under harsh nitration conditions, dinitration of the starting material or the product can occur, leading to dinitrated dichlorotoluene species.
-
Acidic Residues: Residual nitric and sulfuric acids from the nitrating mixture are common impurities that need to be neutralized and removed.
-
Oxidative Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of nitrophenolic compounds, which can impart color to the crude product.
II. Purification Strategies: From Basic Washes to Advanced Techniques
The choice of purification strategy will depend on the scale of your experiment, the nature of the impurities, and the desired final purity. Below, we address common questions regarding various purification techniques.
A. Aqueous Work-up and Neutralization
Q2: My crude product is highly acidic after the reaction. What is the best way to neutralize it?
A2: Neutralization is a critical first step to remove residual acids and prevent further side reactions.
-
Quenching: Carefully pour the reaction mixture over crushed ice. This will dilute the acids and dissipate heat.
-
Extraction: Extract the product into a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Neutralization Washes: Wash the organic layer sequentially with:
-
Water, to remove the bulk of the acid.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) until the effervescence ceases. This will neutralize any remaining acidic residues. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Brine (saturated aqueous NaCl solution) to break any emulsions and remove excess water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
B. Recrystallization: The Workhorse of Purification
Recrystallization is often the most efficient method for purifying solid organic compounds.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of aqueous methanol is a good starting point for the recrystallization of dichloronitrobenzene derivatives.[2] The principle is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Experimental Protocol: Recrystallization from Aqueous Methanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.
-
Inducing Crystallization: While the solution is still hot, add water dropwise until you observe the first signs of persistent turbidity (cloudiness).
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold aqueous methanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Increase the amount of solvent: This will lower the saturation point.
-
Use a lower boiling point solvent system: If possible, switch to a solvent with a lower boiling point.
-
Slower cooling: Allow the solution to cool more gradually.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can provide a surface for crystal nucleation.
-
Seed crystals: Adding a small crystal of the pure compound can induce crystallization.
C. Column Chromatography: For High-Purity Separations
When recrystallization is ineffective, particularly for separating isomers, column chromatography is the preferred method.
Q5: What stationary and mobile phases are recommended for the column chromatography of this compound?
A5: For a moderately polar compound like this compound, a normal-phase chromatography setup is a good starting point.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to find a solvent system that gives good separation between your product and impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q6: My compound seems to be degrading on the silica gel column. What are my options?
A6: Some nitro compounds can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: If the compound is stable under these conditions, reverse-phase chromatography using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., acetonitrile/water) can be an effective alternative.[3]
III. Advanced Purification Techniques
For industrial applications or when extremely high purity is required, more advanced techniques may be employed.
Q7: I've heard about using sulfonation to purify dichloronitrobenzenes. How does this work?
A7: This is an elegant method for removing isomers. The principle is based on the differential rates of sulfonation of the isomers. Undesired isomers can be preferentially sulfonated by treatment with fuming sulfuric acid (oleum).[4] The resulting sulfonic acids are highly water-soluble and can be easily removed by washing the organic layer with water. The desired, less reactive isomer remains in the organic phase. This method is particularly useful for large-scale purifications but requires careful handling of highly corrosive reagents.
IV. Visualization of Purification Workflows
To aid in the conceptualization of the purification processes, the following diagrams illustrate the key steps.
Caption: Recrystallization workflow for this compound.
Caption: Flash column chromatography workflow.
V. Data Summary Table
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 7494-45-3 | [1][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [5] |
| Molecular Weight | 206.03 g/mol | [5] |
| Melting Point | 62 °C | [1] |
| Appearance | Pale yellow solid | - |
| Purity (Typical) | ≥98% | [5] |
VI. Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery after recrystallization | - Too much solvent used.- Compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Cool the solution in an ice bath for a longer period.- Try a different solvent system.- Preheat the filtration apparatus. |
| Colored impurity persists after recrystallization | - Impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.- Purify by column chromatography. |
| Poor separation in column chromatography | - Inappropriate solvent system.- Column was poorly packed.- Sample was overloaded. | - Optimize the eluent using TLC.- Repack the column carefully to avoid channels.- Use a smaller amount of crude product. |
| Product elutes too quickly (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the eluent (increase the proportion of the non-polar solvent). |
| Product does not elute from the column (Rf=0) | - The mobile phase is not polar enough. | - Increase the polarity of the eluent (increase the proportion of the polar solvent). |
VII. References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. --INVALID-LINK--
-
Chegg. (2020, December 9). Experiment 4 Methanolysis of 1,2-Dichloro-4-nitrobenzene. --INVALID-LINK--
-
ChemicalBook. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis. --INVALID-LINK--
-
Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. U.S. Patent No. 2,883,435. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Stuber, F. J. (1969). Process for the preparation and purification of p-nitrobenzenes. U.S. Patent No. 3,480,681. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
SIELC Technologies. (2018, May 16). Separation of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene on Newcrom R1 HPLC column. --INVALID-LINK--
-
Chemsrc. This compound. --INVALID-LINK--
-
European Chemicals Agency. (2003). 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. --INVALID-LINK--
-
NIST. Benzene, 1-chloro-4-methyl-2-nitro-. --INVALID-LINK--
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
ResearchGate. (2014). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. --INVALID-LINK--
-
MDPI. (2002). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. --INVALID-LINK--
-
Agilent. HPLC Column Selection guide. --INVALID-LINK--
-
BenchChem. Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
References
- 1. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 2. Solved 34 Experiment 4 Methanolysis of | Chegg.com [chegg.com]
- 3. 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene | SIELC Technologies [sielc.com]
- 4. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
Technical Support Center: Overcoming Poor Solubility of 1,2-Dichloro-4-methyl-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling challenging chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1,2-Dichloro-4-methyl-5-nitrobenzene in their reaction setups. As a substituted nitroaromatic compound, its limited solubility in many common solvents can lead to poor reaction kinetics, incomplete conversions, and reproducibility challenges.
This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions (FAQs) to address these issues directly. Our approach is rooted in fundamental chemical principles to not only solve the immediate problem but also to empower you with the knowledge to proactively design more robust reaction systems.
Part 1: Troubleshooting Guide for Poor Solubility
You've designed your synthesis, but your starting material, this compound, is sitting at the bottom of the flask as an undissolved solid, and the reaction is sluggish or failing to initiate. What do you do?
This guide follows a tiered approach, starting with the simplest modifications and progressing to more advanced techniques.
Question 1: My reaction is not proceeding efficiently, and I suspect poor solubility of this compound is the cause. Where should I start?
Answer: Your initial approach should focus on optimizing the reaction solvent and temperature. The principle of "like dissolves like" is your primary guide. This compound is a relatively nonpolar, crystalline solid (Melting Point: 62°C, LogP: 3.62), suggesting it will be more soluble in organic solvents than in water.[1]
Tier 1A: Solvent Screening
The first and most critical step is to ensure you are using an appropriate solvent. If your current solvent is not effective, a systematic screening of alternatives is recommended.
Causality: A solvent's ability to dissolve a solute is determined by the interplay of intermolecular forces. For a nonpolar molecule like this compound, solvents that can engage in van der Waals forces and have a similar polarity will be most effective. Highly polar or protic solvents (like water or methanol) are generally poor choices unless a co-solvent is used.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Dispense 10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different candidate solvent dropwise (e.g., 0.1 mL at a time), stirring or vortexing after each addition.
-
Observation: Record the volume of solvent required to fully dissolve the solid at room temperature. The solvent that dissolves the compound in the smallest volume is the best candidate.
-
Selection: Choose a solvent that not only dissolves your starting material but is also compatible with your reaction conditions (e.g., boiling point, reactivity with reagents).
Data Presentation: Solvent Selection Table
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes on Suitability |
| Toluene | 2.4 | 111 | 2.38 | Good starting point for nonpolar compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.08 | Excellent solvent, but low boiling point limits reaction temperature. |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.58 | Aprotic, can dissolve a wide range of compounds. |
| Acetonitrile (MeCN) | 5.8 | 82 | 37.5 | Polar aprotic, may be suitable depending on other reactants. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | High boiling point, excellent solvating power for polar and nonpolar species. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Strongest common solvent, but can be difficult to remove and may interfere with some reactions.[2] |
Tier 1B: Temperature Adjustment
Causality: For most solid solutes, solubility increases with temperature.[3][4] The added thermal energy helps overcome the lattice energy of the solid crystal and increases the kinetic energy of the solvent molecules, leading to more effective solvation.[5][6]
Protocol:
-
Once you have selected a suitable solvent, set up your reaction at room temperature.
-
If solubility remains poor, gradually increase the temperature of the reaction mixture in increments of 10-20°C.
-
Monitor the reaction vessel for dissolution of the solid.
-
Crucial Checkpoint: Use Thin Layer Chromatography (TLC) or a similar technique to ensure that the increased temperature is not causing degradation of your starting material or product.
Visualization: Troubleshooting Workflow Here is a simple workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for solubility issues.
Question 2: I've tried different solvents and increased the temperature, but the solubility is still too low for an efficient reaction. What is the next logical step?
Answer: If single-solvent systems are insufficient, the use of a co-solvent system is a powerful technique. A binary solvent mixture can exhibit significantly higher solvating power than either of the individual pure solvents, a phenomenon known as synergistic solvation or cosolvency.[7][8][9]
Causality: Co-solvents work by altering the overall polarity and hydrogen-bonding characteristics of the primary solvent.[][11] For instance, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can disrupt the solvent-solvent interactions of the primary solvent, creating a microenvironment that is more favorable for dissolving the solute.[12][13]
Experimental Protocol: Co-solvent System Optimization
-
Select Primary Solvent: Start with the best single solvent identified in your initial screening (e.g., Toluene).
-
Select Co-solvent: Choose a high-power, miscible co-solvent (e.g., DMF, DMSO, or NMP).
-
Prepare Mixtures: In separate vials, prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 95:5, 90:10, 80:20 Toluene:DMF).
-
Test Solubility: Add a fixed amount of this compound to each mixture and determine the solubility as you did in the initial screening.
-
Reaction Test: Run the reaction in the optimal co-solvent mixture. Be aware that co-solvents can sometimes alter reaction pathways or make product isolation more difficult, so always run a control reaction.
Question 3: My reaction involves an ionic reagent (like a salt) that is insoluble in the organic solvents required to dissolve my nitroaromatic substrate. How can I make them react?
Answer: This is a classic case of a multiphase reaction system, where the reactants are physically separated in immiscible phases. The solution is to employ a Phase-Transfer Catalyst (PTC) .
Causality: A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[14][15] Typically, the PTC is a salt with a large, lipophilic cation (like a quaternary ammonium or phosphonium ion) and an anion. The catalyst's cation swaps its anion for the anionic nucleophile in the aqueous or solid phase, forming a lipophilic ion pair. This new ion pair is soluble in the organic phase, allowing the nucleophile to travel across the phase boundary and react with the dissolved this compound.[2][16][17]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
Aliquat 336 (a mixture of methyltrialkylammonium chlorides)
-
Crown Ethers (e.g., 18-Crown-6 for potassium salts)
Visualization: Mechanism of Phase-Transfer Catalysis
References
- 1. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Optimization of Reaction Time and Temperature for 1,2-Dichloro-4-methyl-5-nitrobenzene Derivatization
Welcome to the technical support guide for the derivatization of 1,2-Dichloro-4-methyl-5-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to logically troubleshoot issues and rationally optimize your reaction conditions for improved yield, purity, and efficiency.
Section 1: Understanding the Core Chemistry
The derivatization of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This is not a simple SN1 or SN2 reaction; instead, it involves a two-step addition-elimination process. The success of this reaction is critically dependent on the electronic properties of the aromatic ring.
The presence of the strongly electron-withdrawing nitro group (-NO₂) is essential. It activates the benzene ring towards attack by nucleophiles, particularly at positions ortho and para to itself.[1][2] This activation occurs because the nitro group can stabilize the negative charge of the reaction intermediate through resonance.[2][4]
In the case of this compound, the key structural features are:
-
Nitro group (-NO₂) at C5: The primary activating group.
-
Chlorine at C1: This chlorine is para to the nitro group.
-
Chlorine at C2: This chlorine is meta to the nitro group.
-
Methyl group (-CH₃) at C4: A weakly electron-donating group.
Due to the powerful stabilizing effect of the nitro group at the para position, the chlorine at C1 is significantly more activated and will be preferentially substituted by most nucleophiles.
References
- 1. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Control of Isomeric Impurities in the Synthesis of 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction: Welcome to the technical support guide for the synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3). This key intermediate is crucial in the development of various pharmaceuticals and agrochemicals. Its synthesis, typically achieved through the electrophilic nitration of 3,4-dichlorotoluene, presents a significant challenge in controlling regioselectivity. The formation of undesired positional isomers is a common issue that can impact yield, purity, and the efficacy of downstream products. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you minimize byproduct formation and optimize your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially relevant method is the electrophilic aromatic substitution (EAS) reaction involving the nitration of 3,4-dichlorotoluene using a mixed acid system, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[2][3]
Q2: What are the most common byproducts I should expect during the nitration of 3,4-dichlorotoluene?
The primary byproducts are positional isomers resulting from the nitration at other locations on the aromatic ring. The directing effects of the substituents on the 3,4-dichlorotoluene starting material (two chloro groups and one methyl group) lead to a mixture of products. The main byproducts to monitor are:
-
1,2-dichloro-4-methyl-6-nitrobenzene
-
1,2-dichloro-4-methyl-3-nitrobenzene
In cases of overly aggressive reaction conditions, di-nitrated products can also form, further complicating purification.[4][5]
Q3: Why do these isomeric byproducts form?
Byproduct formation is a direct consequence of the reaction mechanism and the electronic properties of the starting material. In electrophilic aromatic substitution:
-
The methyl group at position 4 is an activating, ortho, para-director. It encourages substitution at positions 3 and 5.
-
The chloro groups at positions 1 and 2 are deactivating but are also ortho, para-directors. The chlorine at C-1 directs towards positions 2 (blocked) and 6. The chlorine at C-2 directs towards positions 1 (blocked) and 3.
The final isomer distribution is a kinetic competition between these directing effects. The formation of the desired 5-nitro isomer is favored, but substitution at the 3- and 6-positions occurs concurrently, leading to isomeric impurities.
Q4: How can I confirm the identity and quantify these byproducts?
Accurate analysis is critical for troubleshooting. We recommend a combination of chromatographic and spectroscopic methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and providing mass data for identification.[6]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the ratio of isomers in the crude reaction mixture and final product.[7][8] A C18 column with a methanol/water mobile phase is a good starting point for method development.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the desired product and any isolated byproducts.
Section 2: Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses common problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Regioselectivity (High Percentage of Unwanted Isomers)
-
Probable Cause A: Suboptimal Reaction Temperature. Temperature is the most critical parameter influencing regioselectivity in nitration reactions. Higher temperatures increase the reaction rate but often at the expense of selectivity, leading to a broader distribution of isomers and increased risk of over-nitration.[4][5]
-
Recommended Solution: Implement strict temperature control. For the nitration of substituted toluenes, a temperature range of 30-35°C is often optimal.[5][9] Use an ice bath to manage the exothermic nature of the reaction, especially during the addition of the mixed acid. Add the nitrating agent slowly and monitor the internal temperature continuously.
-
-
Probable Cause B: Non-Ideal Nitrating Agent Composition or Addition Rate. The ratio of sulfuric to nitric acid and the rate of addition determine the instantaneous concentration of the nitronium ion (NO₂⁺). An overly high concentration can decrease selectivity.
-
Recommended Solution: Use a well-defined mixed acid composition, such as a 2:1 (w/w) mixture of concentrated H₂SO₄ (98%) to HNO₃ (98%).[10] Add the mixed acid dropwise to the solution of 3,4-dichlorotoluene over a period of 2-3 hours to maintain a low, steady concentration of the electrophile.
-
-
Probable Cause C: Homogeneous Catalyst System Lacks Shape Selectivity. Traditional mixed-acid nitration is a homogeneous reaction that relies solely on electronic and steric effects.
-
Recommended Solution (Advanced): Consider heterogeneous catalysis using shape-selective catalysts like zeolites (e.g., ZSM-5, Zeolite Beta).[11][12][13] The defined pore structure of zeolites can sterically hinder the formation of bulkier isomers, thereby favoring the formation of a specific, desired isomer that fits within the catalyst's channels.[11] This can significantly improve the regioselectivity of the reaction.
-
Problem 2: Significant Formation of Di-nitro Byproducts
-
Probable Cause: Over-nitration due to excessively harsh reaction conditions. The initial product, this compound, is more deactivated than the starting material but can still undergo a second nitration if conditions are too forceful (e.g., high temperature, large excess of nitric acid, or extended reaction time).[3][5]
-
Recommended Solution:
-
Temperature Control: Do not exceed 40°C. Reactions that proceed too quickly are difficult to control and prone to over-nitration.
-
Stoichiometry: Use a slight excess, but not a large one, of nitric acid (e.g., 1.1 to 1.2 molar equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. Once the starting material is consumed, proceed with the workup immediately to avoid further reactions.
-
-
Section 3: Standard Operating Protocols
These protocols are designed to be self-validating systems for producing high-purity material.
Protocol 1: High-Selectivity Nitration of 3,4-Dichlorotoluene
This protocol emphasizes precise control to maximize the yield of the desired 5-nitro isomer.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dichlorotoluene (1.0 mol, 161.0 g).
-
Cooling: Place the flask in an ice/water bath and begin stirring. Cool the contents to 25°C.
-
Mixed Acid Preparation: In a separate beaker, slowly and carefully add 98% sulfuric acid (2.0 mol, 200 g) to 98% nitric acid (1.1 mol, 70 g) while cooling in an ice bath.
-
Nitrating Agent Addition: Transfer the cold mixed acid to the dropping funnel. Add the mixed acid to the stirred 3,4-dichlorotoluene solution dropwise over 2 hours. Crucially, maintain the internal reaction temperature between 30-35°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 35°C for an additional 1-2 hours. Monitor the reaction completion via GC or TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 1 kg) with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a cold 5% sodium bicarbonate solution to remove residual acid. Finally, wash again with cold water.
-
Drying: Dry the crude product under vacuum at 40-50°C. The expected yield of crude product is typically high, but will contain isomeric impurities.
Protocol 2: Purification by Selective Sulfonation and Washing
This method, adapted from patent literature, effectively removes the more reactive 6-nitro isomer.[10]
-
Setup: To the crude, dried product from Protocol 1, add fuming sulfuric acid (10-15% SO₃) in a 3:1 weight ratio (acid:crude product).
-
Sulfonation: Heat the mixture to 90-100°C and hold for 2-3 hours with stirring. The undesired isomers are preferentially sulfonated.
-
Quenching: Cool the mixture to room temperature and then carefully dilute it by pouring it onto ice, which will cause the purified, non-sulfonated product to precipitate.
-
Washing: The oily layer or solid containing the purified this compound is separated. This layer must be washed multiple times with hot water (above the product's melting point, ~55-60°C) to remove all traces of the water-soluble sulfonic acids and sulfuric acid.[10]
-
Final Isolation: The washed organic layer is then dried, yielding the purified product with a significantly reduced isomer content.
Section 4: Visual Guides & Data
Diagrams
References
- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. alevelh2chemistry.com [alevelh2chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 11. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 12. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Functionalization of 1,2-Dichloro-4-methyl-5-nitrobenzene Derivatives
Welcome to the technical support resource for the synthesis and application of 1,2-dichloro-4-methyl-5-nitrobenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the synthesis, functionalization, and purification of this versatile chemical scaffold.
Section 1: Synthesis of the Core Scaffold: this compound
The primary route to this compound is the electrophilic nitration of 3,4-dichlorotoluene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The methyl group is an activating, ortho, para-director, while the chlorine atoms are deactivating, yet also ortho, para-directing. The interplay of these effects and steric hindrance dictates the position of nitration.
Experimental Protocol: Nitration of 3,4-Dichlorotoluene
Objective: To synthesize this compound.
Materials:
-
3,4-Dichlorotoluene
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid to the cold sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.
-
Substrate Addition: Slowly add 3,4-dichlorotoluene to the nitrating mixture dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 10-20 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate (the crude product) should form.
-
Workup:
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Alternatively, if the product oils out, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, a mixture of isomers, can be purified by recrystallization from ethanol or methanol, or by column chromatography.
Section 2: Troubleshooting the Synthesis of the Core Scaffold
This section addresses common problems encountered during the nitration of 3,4-dichlorotoluene.
Q1: My reaction yielded a low amount of the desired this compound and a significant amount of another isomer. Why did this happen and how can I improve selectivity?
A1: This is a classic regioselectivity issue. While the desired product is formed by nitration at the C5 position (ortho to the methyl group and meta to both chlorines), a common byproduct is 1,2-dichloro-4-methyl-3-nitrobenzene, resulting from nitration at the C3 position.
-
Causality: The directing effects of the methyl group (activating, ortho/para) and the chloro groups (deactivating, ortho/para) are in competition. Nitration at C5 is electronically favored by the activating methyl group. However, nitration at other positions can occur. Reaction temperature plays a critical role; higher temperatures often lead to a decrease in selectivity and the formation of more byproducts, including dinitrated species.[1]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (0-10 °C) during the addition of the substrate to the nitrating mixture.[2] Overheating can favor the formation of undesired isomers.
-
Nitrating Agent: The choice and concentration of the nitrating agent are key. A standard mixture of concentrated H₂SO₄ and HNO₃ is typically effective. Using milder nitrating agents or alternative catalysts like zeolites can sometimes improve selectivity for the para-nitro product in similar systems.[3][4]
-
Order of Addition: Adding the dichlorotoluene slowly to the nitrating mixture (as described in the protocol) ensures that the electrophile (NO₂⁺) is always in excess, which can help control the reaction rate and minimize side reactions.
-
Q2: The reaction mixture turned dark brown/black and formed a tar-like substance upon quenching. What went wrong?
A2: Tar formation is indicative of over-nitration (dinitration) or oxidation side reactions.[1]
-
Causality: The methyl group on the aromatic ring is susceptible to oxidation by the strong nitric/sulfuric acid mixture, especially at elevated temperatures.[5] Furthermore, the initial product is still activated enough to potentially undergo a second nitration, leading to dinitrotoluene derivatives which are often unstable under these conditions.
-
Solution:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed 20-25 °C. If the reaction is highly exothermic, improve cooling and slow down the rate of addition.
-
Reaction Time: Do not let the reaction run for an excessively long time. Monitor by TLC or GC and quench the reaction as soon as the starting material is consumed.
-
Purity of Starting Material: Ensure your 3,4-dichlorotoluene is pure. Impurities can sometimes catalyze decomposition or side reactions.
-
Workflow for Synthesis and Troubleshooting
The following diagram outlines the decision-making process for synthesizing and troubleshooting the formation of this compound.
Caption: Workflow for the synthesis and troubleshooting of this compound.
Section 3: Functionalization of this compound
The synthesized core scaffold can be modified at several positions. The most common transformations involve the nitro group and the two chlorine atoms.
A. Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nitro group strongly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), particularly the chlorine at the C2 position, which is ortho to the nitro group.[6][7]
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[8][9] The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the departure of the chloride leaving group. The chlorine at C2 is more reactive than the one at C1 because the intermediate formed by nucleophilic attack at C2 is better stabilized by resonance involving the nitro group.[7]
Q3: I am trying to substitute one of the chlorine atoms with an amine or alcohol. Which chlorine is more reactive and what conditions should I use?
A3: The chlorine at the C2 position (ortho to the nitro group) is significantly more reactive towards nucleophiles.[6][7]
-
Causality: Nucleophilic attack at C2 allows the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization. Attack at C1 (meta to the nitro group) does not allow for this direct delocalization, making the intermediate less stable and the reaction slower.[8]
-
Recommended Conditions:
-
Nucleophiles: Alcohols (as alkoxides, e.g., sodium methoxide), primary/secondary amines.
-
Solvents: Polar aprotic solvents like DMSO, DMF, or the nucleophile itself if it's a liquid (e.g., an amine). Alcohols can be used as solvents for alkoxide reactions.
-
Temperature: Reactions may require heating, typically ranging from room temperature to over 100 °C, depending on the nucleophile's reactivity.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
For less reactive nucleophiles or for forming C-C or C-N bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are the methods of choice.
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling an amine with the aryl chloride. This reaction is highly versatile and tolerates a wide range of functional groups.[10][11]
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling a boronic acid or ester with the aryl chloride. This is one of the most robust methods for creating biaryl structures.[12][13]
Q4: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. How can I optimize it?
A4: Aryl chlorides are known to be less reactive in Buchwald-Hartwig amination compared to aryl bromides or iodides.[14] Optimization often requires careful selection of the catalyst system.
-
Causality: The rate-limiting step is often the oxidative addition of the aryl chloride to the Pd(0) center. This step is slower for the strong C-Cl bond.
-
Optimization Strategy:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are specifically designed to facilitate the coupling of aryl chlorides.[14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like LHMDS or cesium carbonate can be effective.[14]
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a pre-formed catalyst complex of palladium with the chosen ligand can also improve results.
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are essential.
-
Temperature: Reactions typically require heating, often between 80-110 °C.
-
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common sources of Pd(0) in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Facilitates the challenging oxidative addition step.[14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases are needed to deprotonate the amine.[14] |
| Solvent | Toluene, Dioxane (anhydrous, deoxygenated) | Prevents catalyst deactivation. |
| Temperature | 80 - 110 °C | Provides energy to overcome the activation barrier. |
Table 1: Recommended starting conditions for Buchwald-Hartwig amination of this compound.
C. Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline, which is a key intermediate for many pharmaceuticals. This transformation opens up a vast array of subsequent chemical modifications (e.g., amide formation, diazotization).
Q5: I want to reduce the nitro group to an amine without affecting the chlorine atoms. What is the best method?
A5: Chemoselective reduction of a nitro group in the presence of aryl halides is a common requirement. Several methods can achieve this.
-
Causality: Catalytic hydrogenation with Pd/C can sometimes lead to hydrodehalogenation (loss of chlorine atoms) as a side reaction.[16] Therefore, choosing a reagent that selectively reduces the nitro group is crucial.
-
Recommended Methods:
-
Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) is a classic, reliable, and cost-effective method.[17] This method is generally very selective for the nitro group and will not reduce the aryl chlorides.
-
Tin(II) Chloride (SnCl₂): A milder alternative that is highly effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[16]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a catalyst (often Pd/C, but careful monitoring is needed) can sometimes offer better selectivity than high-pressure hydrogenation with H₂ gas.
-
Alternative Catalysts: For catalytic hydrogenation, using Raney Nickel may be a better choice than Pd/C if dehalogenation is a significant issue.[16]
-
| Reagent | Conditions | Selectivity Notes |
| Fe / HCl or NH₄Cl | Reflux in Ethanol/Water | Excellent selectivity.[17] Does not affect aryl chlorides. |
| SnCl₂ · 2H₂O | Reflux in Ethanol | Mild and highly selective.[16] |
| H₂ (gas) | Raney Nickel Catalyst | Generally safer for aryl chlorides than Pd/C.[16] |
| H₂ (gas) | Pd/C Catalyst | Risk of hydrodehalogenation. Monitor carefully.[16] |
Table 2: Common reagents for the selective reduction of the nitro group.
Section 4: Purification and Characterization
Q6: My final product is an oil, but I expected a solid. How can I purify and characterize it?
A6: An oily product can result from residual solvent or impurities depressing the melting point.
-
Purification:
-
Column Chromatography: This is the most effective method for purifying oils or separating close-running isomers. Use a solvent system determined by TLC analysis (e.g., Hexanes/Ethyl Acetate).
-
High Vacuum Distillation: If the compound is thermally stable, Kugelrohr or short-path distillation can remove non-volatile impurities.
-
Trituration: Attempt to induce crystallization by dissolving the oil in a minimum amount of a strong solvent (e.g., DCM) and then adding a poor solvent (e.g., hexanes) dropwise until turbidity persists. Scratching the flask with a glass rod or adding a seed crystal can help initiate crystallization.
-
-
Characterization:
-
NMR (¹H and ¹³C): This is the most powerful tool for structural confirmation, even for an oil.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (which will be distinctive due to the two chlorine atoms).
-
FTIR: Can confirm the presence of key functional groups (e.g., -NO₂, -NH₂, C-Cl).
-
Q7: How can I effectively separate the isomers of dichloromethylnitrobenzene formed during the initial nitration?
A7: Isomer separation can be challenging but is often achievable.
-
Fractional Crystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, this can be an effective technique on a larger scale. Patented processes often use fractional crystallization from sulfuric acid solutions or organic solvents.[18]
-
Sulfonation/Desulfonation: A more chemical approach involves treating the crude isomer mixture with fuming sulfuric acid.[19] The undesired isomer may be preferentially sulfonated, rendering it water-soluble and allowing for separation. The desired isomer can then be isolated. This is an older but effective industrial method.
-
Preparative Chromatography: For laboratory scale, column chromatography is the most reliable method. Use a long column and a shallow solvent gradient for the best resolution.
Logical Diagram for Derivative Synthesis Strategy
Caption: Key functionalization pathways for this compound.
Section 5: Safety Precautions
-
Nitration: The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a powerful oxidizing agent. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. The quenching process is highly exothermic and must be done slowly and with efficient cooling.
-
Nitroaromatics: Many nitroaromatic compounds are toxic and potential mutagens. Handle with care and avoid inhalation or skin contact.
-
Palladium Catalysts: While not acutely toxic, palladium catalysts and phosphine ligands should be handled in a fume hood. Some phosphine ligands can be air-sensitive.
-
Solvents: Use solvents like dioxane and dichloromethane in a well-ventilated area or fume hood.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 19. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
Best practices for the safe storage and disposal of "1,2-Dichloro-4-methyl-5-nitrobenzene"
Technical Support Center: 1,2-Dichloro-4-methyl-5-nitrobenzene
A Senior Application Scientist's Guide to Safe Handling, Storage, and Disposal
Welcome to the technical support center for this compound (CAS No. 7494-45-3). As a chlorinated nitroaromatic compound, this chemical intermediate requires rigorous adherence to safety protocols to mitigate risks in a research and development environment. This guide is structured to provide clear, actionable answers to common questions and troubleshooting scenarios encountered during its use.
Section 1: Chemical Hazard Profile & Key Data
This compound is a solid organic compound that presents several health and environmental hazards. It is crucial to understand its properties before handling. The primary hazards include being harmful if swallowed, causing serious eye irritation, and potentially causing an allergic skin reaction. In the event of a fire, it can decompose to release toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen chloride.[1]
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 7494-45-3 | [2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.03 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 62°C | [2] |
| Boiling Point | 277.1 ± 35.0 °C at 760 mmHg | [2] |
| Flash Point | 121.4 ± 25.9 °C | [2] |
| Primary Hazards | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | |
| Storage Class | 11: Combustible Solids |
Section 2: Frequently Asked Questions (FAQs) for Safe Storage
Proper storage is the first line of defense against accidents. These FAQs address the most critical aspects of storing this compound safely.
Q1: What are the fundamental requirements for storing this compound in the lab? A1: The compound must be stored in a location that is cool, dry, and well-ventilated.[1][3][4] The container must be kept tightly closed to prevent the intake of moisture and the escape of any dust or vapors.[1] Store the container upright to prevent leaks.
Q2: What chemicals are incompatible with this compound and why? A2: It is crucial to store this compound away from incompatible materials to prevent dangerous reactions. Key incompatibilities include:
-
Strong Bases & Reducing Agents: These can cause vigorous or violent reactions with chlorinated nitroaromatic compounds.[1]
-
Strong Oxidizing Agents: Contact can lead to an increased risk of fire or explosion.[3]
-
Heat and Ignition Sources: While it has a high flash point, the compound is combustible. Finely dispersed particles can form explosive mixtures with air if exposed to an ignition source.[3]
Q3: What kind of container is appropriate for long-term storage? A3: The ideal container is the original manufacturer's packaging. If you must transfer the chemical, use a container made of a compatible material (e.g., glass or a suitable plastic) that can be tightly sealed. The new container must be clearly and accurately labeled with the full chemical name, CAS number, and all relevant hazard pictograms, in accordance with OSHA's Hazard Communication Standard or equivalent local regulations.[5]
Q4: Does this chemical require refrigerated or specialized temperature storage? A4: No, standard "cool and dry" laboratory conditions are sufficient. Refrigeration is not required. The primary goal is to avoid storage in areas with high ambient temperatures or near heat sources like ovens or motors, which could contribute to slow degradation or increase the risk of fire in the event of a spill.[3]
Section 3: Troubleshooting Guide for Handling and Spills
Even in a well-run laboratory, unexpected situations can occur. This section provides logical, step-by-step guidance for common problems.
Scenario 1: A Small Spill (<5g) Occurs in a Chemical Fume Hood
-
Problem: While weighing the solid compound, the spatula slipped, and a small amount of powder has spilled onto the base of the fume hood.
-
Causality: Spills of solid materials are common and pose a risk of inhalation and surface contamination if not managed correctly.
-
Step-by-Step Protocol:
-
Do Not Panic: Keep the fume hood sash at its lowest practical working height to maintain containment.
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1] If there is a risk of significant dust generation, a respirator with a P2 or P3 particulate filter is required.[6]
-
De-energize Sources: Turn off any ignition sources like hot plates within the hood.
-
Gently Collect: Do NOT use a dry brush or towel, as this will generate dust. Gently cover the spill with a damp paper towel to wet the powder. Alternatively, cover with an inert absorbent material like sand or dry lime.[5]
-
Transfer to Waste: Carefully scoop the material and any contaminated absorbents into a designated hazardous waste bag or container.[1][3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Document: Record the spill and cleanup in the laboratory logbook.
-
Scenario 2: The Lid on the Stock Bottle is Cracked
-
Problem: You've noticed a hairline crack in the cap of the main stock bottle, compromising the seal.
-
Causality: A compromised container can lead to contamination of the product and create a chronic exposure risk in the storage area.
-
Step-by-Step Protocol:
-
Assess the Risk: In a chemical fume hood, inspect the container for any signs of spilled product.
-
Wear PPE: Don safety goggles and chemical-resistant gloves.
-
Overpack the Container: Place the entire original container into a larger, sealable, and compatible secondary container (an "overpack drum" or a large, wide-mouthed glass jar with a screw cap).
-
Label Correctly: Affix a new label to the outer container that duplicates all the information from the original label, including the chemical name, hazards, and date received. Add a note such as "Original Container Inside is Damaged."
-
Store Safely: Return the overpacked container to your designated chemical storage cabinet.
-
Prioritize Use: Plan to use the material from this container first to remove the hazard from the lab promptly.
-
Scenario 3: Accidental Skin or Eye Contact
-
Problem: A researcher experiences direct contact with the solid powder on their gloved hand (which has a tear) or gets dust in their eyes.
-
Causality: This constitutes a direct chemical exposure and requires immediate first aid to mitigate harm.
-
Step-by-Step Protocol:
-
For Skin Contact:
-
Immediately remove all contaminated clothing, including gloves and lab coat.
-
Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4]
-
If skin irritation or a rash develops, seek immediate medical attention.
-
-
For Eye Contact:
-
Immediately proceed to the nearest emergency eyewash station.
-
Hold the eyelids open and flush the eyes cautiously with water for at least 15 minutes.
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention from a specialist, such as an ophthalmologist.
-
-
Report and Document: Report the incident to your supervisor and the institution's Environmental Health & Safety (EHS) office. Provide them with the Safety Data Sheet (SDS) for the compound.
-
Section 4: Best Practices for Disposal
Disposal of this compound and its associated waste is strictly regulated. As a chlorinated and nitrated aromatic compound, it is considered persistent and toxic to aquatic life.[1][7]
Q1: How should I dispose of expired or unneeded pure chemical? A1: This compound must be disposed of as hazardous chemical waste. It should never be thrown in the regular trash. Collect it in its original container or a compatible, sealed, and clearly labeled waste container. Contact your institution's EHS department to arrange for a scheduled pickup by a licensed hazardous waste contractor.[8]
Q2: What is the correct procedure for disposing of contaminated lab materials? A2: All materials that have come into contact with the chemical are also considered hazardous waste. This includes:
-
Contaminated gloves, paper towels, and bench protectors.
-
Used weighing boats or contaminated glassware.
-
Spill cleanup debris. These items should be collected in a dedicated, sealed, and labeled solid hazardous waste container (often a lined drum or a designated bag).[8] The label must clearly state "Hazardous Waste" and list the chemical contaminant.
Q3: Is it ever acceptable to wash small quantities down the drain? A3: No, absolutely not. This compound is classified as toxic to aquatic life with long-lasting effects.[1][4] Discharging it into the sanitary sewer system can harm aquatic ecosystems and interfere with wastewater treatment processes. All waste, regardless of quantity, must be collected for proper hazardous waste disposal.
Section 5: Visualization - Waste Disposal Workflow
The following diagram outlines the mandatory workflow for the proper disposal of waste generated from experiments involving this compound. Adherence to this process ensures regulatory compliance and environmental protection.
Caption: Decision workflow for the safe segregation and disposal of waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. aarti-industries.com [aarti-industries.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Analysis of 1,2-Dichloro-4-methyl-5-nitrobenzene
Welcome to the technical support guide for the analysis of 1,2-Dichloro-4-methyl-5-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and quantifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful analytical technique, NMR offers unparalleled insight into molecular structure, making it indispensable for ensuring the purity of pharmaceutical compounds.[1][2][3] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and interpret your data with confidence.
Part 1: Foundational NMR Data for this compound
Before identifying impurities, one must first understand the spectral signature of the pure compound. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint.[4]
Q1: What does the ¹H and ¹³C NMR spectrum of pure this compound look like?
Answer: The structure of this compound is relatively simple, leading to a clean and predictable NMR spectrum. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups strongly influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield (to a higher ppm value).[5][6]
Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz) The two aromatic protons are in different chemical environments, leading to two distinct signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~8.0 - 8.2 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. |
| H-6 | ~7.5 - 7.7 | Singlet (s) | 1H | This proton is ortho to a chlorine atom and para to the nitro group, resulting in less deshielding compared to H-3. |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz) The molecule has seven unique carbon environments. Note that carbons attached to a nitro group can sometimes show broader or lower intensity signals.[7]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-5 (-NO₂) | ~148 - 152 | Directly attached to the highly electronegative nitro group. |
| C-4 (-CH₃) | ~138 - 142 | Aromatic carbon attached to the methyl group. |
| C-1 (-Cl) | ~133 - 136 | Aromatic carbon attached to a chlorine atom. |
| C-2 (-Cl) | ~130 - 133 | Aromatic carbon attached to a chlorine atom. |
| C-6 | ~128 - 131 | Aromatic CH, influenced by adjacent chlorine and meta nitro group. |
| C-3 | ~124 - 127 | Aromatic CH, influenced by adjacent chlorine and ortho nitro group. |
| -CH₃ | ~18 - 22 | Aliphatic methyl carbon. |
Note: These are predicted values based on substituent effects. Actual values may vary slightly depending on the solvent and spectrometer frequency.
Part 2: Identifying Common Process-Related Impurities
Impurities typically arise from unreacted starting materials, byproducts of side reactions, or isomers formed during synthesis.[8] The most common synthesis route for this compound is the nitration of 3,4-dichlorotoluene.[9]
Q2: What are the most likely impurities from the synthesis, and what are their ¹H NMR signals?
Answer: The nitration of 3,4-dichlorotoluene can lead to several potential impurities. Understanding the directing effects of the substituents is key. The methyl group is ortho/para-directing, while the chloro groups are also ortho/para-directing but deactivating. The primary impurities to look for are the starting material and undesired regioisomers.
| Compound Name | Structure | Key ¹H NMR Signals (δ, ppm) & Rationale |
| Starting Material: 3,4-Dichlorotoluene | ![]() | ~7.3 (d, 1H), ~7.2 (s, 1H), ~7.0 (d, 1H), ~2.3 (s, 3H). The aromatic region will be more upfield compared to the nitrated product due to the absence of the -NO₂ group. |
| Isomeric Impurity: 1,2-Dichloro-4-methyl-6-nitrobenzene | ![]() | Two singlets in the aromatic region (~7.8-8.1 ppm). The chemical shifts will be different from the desired product due to the different positioning of the nitro group relative to the protons. |
| Isomeric Impurity: 1,2-Dichloro-4-methyl-3-nitrobenzene | ![]() | Two doublets in the aromatic region (~7.5-7.8 ppm). The protons on adjacent carbons will exhibit coupling, resulting in doublets, which is a clear distinction from the singlets of the desired product. |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your NMR analysis.
Q3: I see more than two singlets in the aromatic region of my ¹H NMR spectrum. What does this mean?
Answer: This is a classic sign of impurities.
-
Check for Isomers: As shown in the table above, isomeric impurities will have their own set of aromatic signals. 1,2-Dichloro-4-methyl-3-nitrobenzene is particularly easy to spot if you see doublets instead of singlets.
-
Look for Starting Material: The signals for 3,4-dichlorotoluene appear further upfield (~7.0-7.3 ppm) than the product signals.
-
Assess Signal Integration: Compare the integration of the impurity signals to your product signals to estimate the level of contamination. For accurate quantification, a proper qNMR experiment is required (see Protocol 2).
Q4: My baseline is noisy and my peaks are broad. How can I fix this?
Answer: Poor signal resolution can stem from several issues related to sample preparation or spectrometer settings.[10][11]
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. Re-shimming the spectrometer is necessary. If you have an automated shimming routine, run it again. For difficult samples, manual shimming may be required.
-
Particulate Matter: Your sample is not fully dissolved or contains solid particles.[12][13] This disrupts the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Sample Concentration: The sample may be too concentrated, leading to high viscosity and broad lines.[11] Dilute your sample and re-acquire the spectrum. A typical concentration for ¹H NMR is 1-5 mg in 0.6-0.7 mL of solvent.[12]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe peak broadening. These are often difficult to remove but may be mitigated with a chelating agent like EDTA if compatible with your sample.
Q5: I see unexpected singlets at ~7.26, ~2.10, or ~1.56 ppm. What are they?
Answer: These are very common residual solvents.
-
~7.26 ppm: Residual undeuterated chloroform (CHCl₃) in your CDCl₃ solvent.
-
~2.10 ppm: Acetone, often from cleaning glassware.[10] Ensure tubes are thoroughly dried in an oven for several hours after washing.
-
~1.56 ppm: Water (H₂O). Its chemical shift can vary depending on the solvent and temperature. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton exchange.[10]
Q6: The integration of my aromatic peaks is not 1:1. Can I trust the quantification?
Answer: Not for accurate results. Standard ¹H NMR experiments are not inherently quantitative. For reliable quantification (qNMR), you must ensure complete relaxation of all protons between scans.[14]
-
Cause: Protons with different relaxation times (T₁) will give inaccurate integrals if the relaxation delay (d1) is too short. Aromatic protons often have longer T₁ values than aliphatic ones.
-
Solution: Perform a proper quantitative NMR experiment (see Protocol 2). This involves using a longer relaxation delay (typically 5 times the longest T₁ value) to ensure all signals are fully relaxed before the next pulse.
Part 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for Qualitative Analysis
This protocol is for routine identification and initial purity assessment.
-
Weigh Sample: Accurately weigh 2-5 mg of your this compound sample.
-
Transfer to Vial: Transfer the solid to a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are visible, filter the solution into the NMR tube.[13]
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid column height is about 4-5 cm.[15]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Acquire Spectrum: Insert the sample into the spectrometer and follow standard procedures for locking, shimming, and acquiring a ¹H NMR spectrum.
Protocol 2: Sample Preparation and Acquisition for Quantitative NMR (qNMR)
This protocol is for accurately determining the purity of your compound or the concentration of impurities.[16][17]
-
Select Internal Standard: Choose an internal standard that is stable, has a high purity, is soluble in the same solvent, and has signals that do not overlap with your analyte.[14][17] For this system, 1,3,5-trimethoxybenzene could be a suitable choice.
-
Accurate Weighing: Using a calibrated analytical balance, accurately weigh ~10 mg of your this compound sample. Record the exact weight.
-
Weigh Internal Standard: In the same vial, accurately weigh a known amount of the internal standard (~5-10 mg). Record the exact weight.
-
Dissolve and Transfer: Add ~0.7 mL of deuterated solvent and ensure complete dissolution as described in Protocol 1. Transfer the homogeneous solution to the NMR tube.
-
Set Acquisition Parameters:
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete T₁ relaxation. A delay of 30-60 seconds is often sufficient, but an inversion-recovery experiment should be performed to measure the T₁ of the slowest-relaxing proton for highest accuracy.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended).
-
-
Process and Analyze: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from your analyte and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.
Part 5: Data Interpretation Workflow
When faced with a new spectrum, a systematic approach is crucial for accurate impurity identification.
Caption: Workflow for identifying unknown signals in an NMR spectrum.
Part 6: Synthetic Context Diagram
Understanding the reaction helps anticipate potential byproducts.
References
- 1. veeprho.com [veeprho.com]
- 2. toref-standards.com [toref-standards.com]
- 3. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound | CAS#:7494-45-3 | Chemsrc [chemsrc.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
- 17. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Catalytic Reduction of 1,2-Dichloro-4-methyl-5-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in halogenated nitroaromatic compounds is a cornerstone transformation in synthetic organic chemistry. The resulting halogenated anilines are pivotal intermediates for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, the reduction of 1,2-Dichloro-4-methyl-5-nitrobenzene to 4,5-dichloro-2-methylaniline is a critical step for producing advanced, high-value chemical entities.
The primary challenge in this transformation is not the reduction of the nitro group itself, which is readily accomplished, but achieving high chemoselectivity. The C-Cl bonds are susceptible to hydrogenolysis (dehalogenation), a common side reaction with many standard hydrogenation catalysts.[3][4] This guide provides an in-depth comparison of common catalytic systems for this reduction, grounded in experimental evidence and mechanistic principles, to aid researchers in selecting the optimal catalyst and conditions for achieving high yield and purity.
Reaction Pathway and Selectivity Challenges
The catalytic hydrogenation of a nitro group is a six-electron reduction that proceeds through several intermediates, primarily via a direct pathway involving nitroso and hydroxylamine species.[5] The desired reaction selectively reduces the nitro group while preserving the two C-Cl bonds on the aromatic ring.
The key to a successful synthesis is to utilize a catalytic system that favors the reduction of the nitro group (Pathway A) while suppressing the undesired hydrogenolysis of the carbon-halogen bonds (Pathway B). The choice of metal catalyst, support, solvent, and reaction conditions all play a critical role in steering the reaction toward the desired product.
Caption: Reaction pathways for the reduction of this compound.
Comparative Analysis of Heterogeneous Catalysts
The selection of a heterogeneous catalyst is paramount. Noble metal catalysts are highly active, but their propensity for dehalogenation varies significantly. Base-metal catalysts offer a cost-effective and often more selective alternative.
| Catalyst System | Key Advantages | Major Disadvantages & Challenges | Selectivity Profile |
| Palladium on Carbon (Pd/C) | High catalytic activity for nitro reduction under mild conditions; widely available.[5][6] | Prone to causing dehalogenation of aryl chlorides, leading to impurity formation.[3][4] | Low to Moderate. Selectivity can be improved with additives but often at the cost of activity.[7] |
| Raney Nickel (Raney Ni) | Excellent chemoselectivity; significantly lower tendency for dehalogenation compared to Pd/C.[3][8] Cost-effective.[9] | Pyrophoric when dry, requiring careful handling.[10] May require higher pressures/temperatures. | High. Often the catalyst of choice for halogenated nitroaromatics. |
| Platinum-based (PtO₂, Pt/C) | High activity. Pt catalysts are generally preferred over Pd to minimize hydrogenolysis.[11] | Higher cost than Nickel. Standard Pt/C can still cause some dehalogenation. | Moderate to High. Modified Pt catalysts show excellent selectivity.[12][13] |
| Modified Catalysts (e.g., Pt-V/C, Pd-ligand) | Can be engineered for exceptional selectivity by altering the electronic properties and surface chemistry of the metal.[14][15] | Catalyst preparation is more complex; may not be commercially available or cost-effective for all scales. | Very High. Designed specifically to suppress side reactions like dehalogenation. |
In-Depth Catalyst Profiles
Palladium on Carbon (Pd/C): The Double-Edged Sword
Palladium on carbon is one of the most efficient and widely used catalysts for nitro group reduction.[5] However, its high intrinsic activity towards C-Cl bond cleavage makes it a problematic choice for this specific substrate. Dehalogenation occurs when the aryl halide adsorbs onto the palladium surface, followed by oxidative addition and subsequent hydrogenolysis. While modifications—such as co-modifying the catalyst with organic (e.g., triphenylphosphine) and inorganic (e.g., sodium metavanadate) ligands—can enhance selectivity by blocking sites responsible for dehalogenation, these specialized catalysts are not as readily available.[14][16] For a standard, off-the-shelf solution, Pd/C poses a significant risk of producing a complex mixture of mono- and non-chlorinated aniline impurities.
Raney Nickel: The Industrial Workhorse for Selective Reductions
Raney Nickel, a skeletal nickel catalyst, is renowned for its high catalytic activity and, crucially, its superior chemoselectivity in the reduction of halogenated nitroaromatics.[9][10] It is often used specifically to avoid the dehalogenation issues associated with Pd/C.[3] The mechanism's selectivity stems from the different surface properties of nickel compared to palladium, which are less favorable for the oxidative addition of the C-Cl bond.
The primary operational consideration for Raney Ni is its pyrophoric nature; it can spontaneously ignite in air when dry. Therefore, it is always handled as a slurry in water or a suitable solvent. Despite this handling requirement, its high selectivity and lower cost make it an exceptionally strong candidate for the reduction of this compound.[8]
Platinum Catalysts: A High-Performance Alternative
Platinum-based catalysts, such as Adams' catalyst (PtO₂) and platinum on carbon (Pt/C), are powerful hydrogenation catalysts. When reducing nitro compounds, platinum is often favored over palladium to minimize hydrogenolysis.[11] Recent research has demonstrated that engineering the catalyst support and metal particle size can lead to exceptional performance. For instance, platinum single-atom catalysts supported on iron oxide (FeOx) have shown outstanding activity and chemoselectivity (approaching 99%) for hydrogenating substituted nitroarenes, attributed to positively charged platinum centers that preferentially adsorb the nitro group over other reducible functionalities.[13] Similarly, Pt nanoparticles on modified graphene have achieved >95% selectivity for halogenated anilines.[12] While more expensive, these advanced platinum systems represent the state-of-the-art in achieving near-perfect chemoselectivity.
Experimental Protocol: Selective Reduction Using Raney Nickel
This protocol provides a robust method for the selective reduction of this compound, prioritizing safety and high chemoselectivity.
Safety Precaution: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or as a solvent slurry. Never allow Raney Nickel to become dry in the presence of air.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 5-10% by weight of substrate, as a 50% slurry in water)
-
Methanol or Ethanol (solvent)
-
Hydrogen (H₂) gas cylinder and regulator
-
Parr Hydrogenator or similar pressure vessel
-
Celite® or other filter aid
Caption: Workflow for catalytic hydrogenation using Raney Nickel.
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitable pressure reactor (e.g., Parr shaker) with this compound and the chosen solvent (e.g., methanol).
-
Inerting: Seal the reactor and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney Nickel slurry. The amount of catalyst can be optimized, but a starting point of 5-10% w/w relative to the nitroarene is typical.
-
Hydrogenation: Pressurize the reactor with hydrogen gas. A pressure of 50-100 psi is often sufficient, though this may be optimized. Begin vigorous stirring. The reaction is typically exothermic; cooling may be necessary to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Periodically, the reaction can be stopped, depressurized, and a sample taken (under inert atmosphere) for analysis by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, depressurize the reactor and purge again with inert gas.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dichloro-2-methylaniline.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary to yield the final, high-purity product.
Conclusion and Recommendations
For the selective reduction of this compound, achieving high chemoselectivity is the most critical parameter.
-
Recommendation for General Use: Raney Nickel is the recommended catalyst for this transformation.[3][8] It offers an excellent balance of high selectivity against dehalogenation, good reactivity, and cost-effectiveness, making it suitable for both lab-scale and larger-scale synthesis.[9] Proper handling procedures for its pyrophoric nature are essential.
-
Recommendation for High-Purity Applications: If trace impurities from dehalogenation are unacceptable and cost is less of a concern, a specialized platinum-based catalyst , such as a Pt single-atom catalyst or a custom-modified Pt/C, would be the optimal choice, offering the highest reported selectivities.[12][13]
-
Catalyst to Avoid: Standard, unmodified Palladium on Carbon (Pd/C) should generally be avoided for this substrate due to the high risk of competitive dehalogenation, which will complicate purification and lower the yield of the desired 4,5-dichloro-2-methylaniline.[4]
By understanding the distinct reactivity profiles of these catalytic systems, researchers can confidently select the appropriate method to synthesize 4,5-dichloro-2-methylaniline with high efficiency and purity, enabling the next steps in their drug discovery and development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 12. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) as the Primary Standard for 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of chemical entities is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance.[1] For intermediates like 1,2-Dichloro-4-methyl-5-nitrobenzene, a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), rigorous purity assessment is critical. Impurities introduced during synthesis or degradation can have significant impacts on the final drug product's stability and toxicological profile.[2][3][4] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2][5][6]
Traditionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. However, these methods are often resource-intensive, require compound-specific reference standards, and can be destructive to the sample. This guide introduces quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, non-destructive, and primary analytical method for the precise purity determination of this compound.[7][8][9] We will explore the fundamental principles of qNMR, provide a detailed experimental protocol, and present a comparative analysis against conventional techniques, demonstrating its superiority as a "gold standard" analytical tool.
The qNMR Advantage: A Paradigm Shift from Traditional Methods
The core principle of qNMR is elegantly simple and powerful: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7][10][11] This intrinsic property establishes qNMR as a primary ratio method, meaning it can determine the purity of a substance by comparing its NMR signal integrals to those of a co-dissolved internal standard of known, high purity, without needing a reference standard of the analyte itself.[12][13]
qNMR vs. Chromatography (HPLC/GC): An Objective Comparison
While HPLC and GC are indispensable tools, qNMR offers distinct advantages that streamline the analytical process, particularly for reference material characterization.
-
Reference Standards : Chromatographic methods typically rely on a highly characterized reference standard of the exact same compound being tested to generate a calibration curve.[7] qNMR, by contrast, uses a single, certified internal standard (which can be a completely different, stable, and readily available compound) to quantify a wide array of different analytes, significantly reducing cost and complexity.[11][14][15]
-
Response Factors : Detectors in HPLC (e.g., UV) and GC (e.g., FID) exhibit different response factors for different molecules, necessitating calibration. In ¹H qNMR, the response is universal for all protons, eliminating this variable and simplifying quantification.[16]
-
Sample Integrity : qNMR is a non-destructive technique, allowing the precious sample to be recovered and used for further experiments.[8][17][18] This is a critical advantage when dealing with novel or mass-limited materials.[13]
-
Speed and Efficiency : qNMR method development is often faster than for chromatography.[14] It provides simultaneous structural confirmation and quantification in a single, rapid experiment, serving a dual purpose of identification and purity determination.[8][17]
The logical relationship and key differentiators between these techniques are summarized below.
Caption: Logical comparison of qNMR and Chromatography.
Experimental Design: qNMR Purity Assay of this compound
A successful qNMR experiment hinges on meticulous planning and execution, from sample preparation to data acquisition and processing.[7][11]
Caption: High-level workflow for a qNMR purity assay.
Experimental Protocol
Step 1: Selection of the Internal Standard (IS)
The choice of the internal standard is the cornerstone of an accurate qNMR experiment.[19][20]
-
Causality : The IS must have signals that do not overlap with the analyte or solvent signals to allow for unambiguous integration.[19][21] It must also be highly pure (certified, >99.5%), stable, non-volatile, and soluble in the chosen deuterated solvent.[19][20]
-
Analyte Profile (this compound) : The ¹H NMR spectrum is expected to show a singlet for the methyl group (~2.5 ppm) and two singlets for the aromatic protons (~7.5-8.0 ppm).
-
Recommended IS : Maleic Anhydride . It provides a sharp singlet for its two equivalent olefinic protons at ~7.1 ppm in DMSO-d₆, a region typically free from interference for our analyte. It is readily available in high purity.
Step 2: Sample Preparation
Precision in this step directly translates to accuracy in the final result.[22]
-
Weighing : Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the analyte (this compound). Record the mass (m_a).
-
IS Addition : Accurately weigh approximately 8-10 mg of the certified internal standard (Maleic Anhydride). Record the mass (m_std). The goal is to achieve a near 1:1 molar ratio to minimize integration errors.[7]
-
Dissolution : Quantitatively transfer both the analyte and the IS into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Transfer : Using a pipette, transfer the homogenous solution into a 5 mm NMR tube.
Step 3: NMR Data Acquisition
Acquisition parameters must be optimized for quantification, which differs from standard qualitative acquisition.
-
Causality : The most critical parameter is the relaxation delay (D1) . It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and IS). This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.[20] A 90° pulse angle is recommended to maximize signal per scan.[7]
-
Key Spectrometer Parameters (Example on a 500 MHz instrument) :
-
Pulse Angle (p1) : 90° (e.g., ~10 µs)
-
Relaxation Delay (d1) : 30-60 seconds (a conservative value ensuring full relaxation)
-
Acquisition Time (at) : ≥ 3 seconds
-
Number of Scans (ns) : ≥ 16 (to achieve a signal-to-noise ratio >150:1 for the peaks of interest[23])
-
Temperature : Regulated (e.g., 298 K)
-
Step 4: Data Processing and Purity Calculation
Manual, careful processing is recommended for the highest precision.[7]
-
Processing : Apply Fourier transform to the Free Induction Decay (FID).
-
Correction : Manually and carefully perform phase correction and baseline correction across the entire spectrum. This is crucial for accurate integration.
-
Integration : Integrate the well-resolved singlet of the Maleic Anhydride IS and a well-resolved, characteristic singlet of the analyte (e.g., the methyl group protons).
-
Calculation : The purity of the analyte (P_a) is calculated using the following equation:[7]
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std : Integral values for the analyte and standard.
-
N_a, N_std : Number of protons for the integrated signals of the analyte and standard (e.g., N_a=3 for the methyl group; N_std=2 for maleic anhydride).
-
M_a, M_std : Molar masses of the analyte (206.03 g/mol ) and standard (98.06 g/mol ).
-
m_a, m_std : Masses of the analyte and standard.
-
P_std : Purity of the certified internal standard.
-
Data Interpretation and Comparative Analysis
The final purity value obtained from qNMR provides a highly accurate measure of the mass fraction of the analyte. When compared to other methods, the robustness of qNMR becomes evident.
| Parameter | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Purity (%) | 99.1 | 99.3 | 99.2 |
| RSD (%) (n=3) | < 0.5% | < 1.0% | < 1.0% |
| Method Development | Fast; primarily involves IS selection and T1 measurement. | Moderate; requires column, mobile phase, and gradient optimization. | Moderate; requires column and temperature program optimization. |
| Analyte-Specific Standard | Not Required[16] | Required for accurate quantification. | Required for accurate quantification. |
| Sample State | Non-destructive[18] | Destructive | Destructive |
| Quantification Basis | Primary Ratio Method (Universal Proton Response) | Relative Method (Compound-specific UV absorbance) | Relative Method (Compound-specific FID response) |
| Simultaneous Info | Structure & Purity[8][17] | Purity & Retention Time | Purity & Retention Time |
Note: Purity and RSD values are hypothetical for illustrative purposes but reflect typical performance. The data clearly shows that while all techniques can yield similar purity values, qNMR provides this information with high precision, less reliance on specific standards, and the added benefit of preserving the sample.[23][24][25]
Ensuring Trustworthiness: Validation and Regulatory Alignment
For use in a regulated environment, a qNMR method must be validated to ensure it is fit for purpose.[26] Validation parameters include specificity, linearity, range, accuracy, and precision, all of which can be demonstrated for qNMR to a high degree.[15] The use of certified reference materials (CRMs) as internal standards ensures metrological traceability.[12] Furthermore, this approach aligns with the principles of impurity control outlined in ICH guidelines such as Q3A, which require the identification and quantification of impurities in new drug substances.[5][6]
Conclusion: Establishing qNMR as the Gold Standard
For the purity analysis of this compound, quantitative NMR is not just an alternative to chromatography; it is a superior, orthogonal technique that offers unparalleled accuracy, efficiency, and confidence. Its foundation as a primary ratio method eliminates the systematic errors associated with response factors and the logistical challenges of sourcing analyte-specific reference standards.[13] By providing simultaneous structural verification and precise quantification in a single non-destructive measurement, qNMR embodies the principles of modern analytical chemistry: to be accurate, efficient, and robust. For researchers, scientists, and drug development professionals, adopting qNMR is a strategic step towards ensuring the highest data integrity and accelerating the path to regulatory approval.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. jpionline.org [jpionline.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. emerypharma.com [emerypharma.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 11. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. usp.org [usp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. Core principles of precise qNMR [go.jeolusa.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. youtube.com [youtube.com]
- 21. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 22. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 23. acgpubs.org [acgpubs.org]
- 24. researchgate.net [researchgate.net]
- 25. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
Benchmarking Novel Kinase Inhibitors Derived from 1,2-Dichloro-4-methyl-5-nitrobenzene: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the journey from a novel chemical scaffold to a viable drug candidate is paved with rigorous, multi-faceted performance assessments. This guide provides a comprehensive framework for benchmarking the efficacy and specificity of a hypothetical new class of kinase inhibitors derived from the starting molecule, 1,2-dichloro-4-methyl-5-nitrobenzene. While public data on inhibitors specifically derived from this scaffold is not currently available, this document outlines the critical experimental comparisons and data required to validate their potential, using established methodologies for kinase inhibitor evaluation.
The rationale for exploring this chemical series in the context of kinase inhibition is grounded in the well-documented activity of various substituted nitroaromatic compounds as kinase inhibitors.[1] The electron-withdrawing nature of the nitro group and the specific substitution pattern of the benzene ring can be synthetically elaborated to create functionalities that interact with the highly conserved ATP-binding pocket of kinases.[2][3][4][5] This guide will therefore focus on establishing a robust, self-validating protocol to compare these novel compounds against established alternatives.
Foundational In Vitro Characterization: Potency and Target Engagement
The initial phase of benchmarking any novel inhibitor series is to quantify its direct interaction with the target kinase and its fundamental potency. This involves a tiered approach, starting with biochemical assays and progressing to cellular target engagement.
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a cornerstone metric for inhibitor potency. A radiometric filter-binding assay is a classic and robust method for this determination.[6]
Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate peptide or protein, and a range of concentrations of the this compound-derived inhibitor. The kinase assay buffer should be optimized for the specific kinase (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination and Capture: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP is washed away.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The use of a radiometric assay provides high sensitivity and a direct measure of enzymatic activity. It is crucial to use an ATP concentration at or near the Km of the kinase to ensure that the IC50 value is a reliable measure of competitive inhibition.
Cellular Target Engagement
Demonstrating that an inhibitor can engage its target within a cellular context is a critical step. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying this in live cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Genetically modify a suitable cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Probe Addition: Add a cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase.
-
BRET Measurement: In the presence of the NanoBRET™ substrate, bioluminescence resonance energy transfer (BRET) occurs between the NanoLuc®-fused kinase and the fluorescent tracer.
-
Data Analysis: The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. The extent of this decrease is proportional to the degree of target engagement.
dot
Caption: Workflow for in vitro characterization of novel inhibitors.
Comparative Analysis: Benchmarking Against the Gold Standard
A novel inhibitor's true value is determined by its performance relative to existing, well-characterized inhibitors. This requires a head-to-head comparison using standardized assays.
Comparative Potency Table
The following table provides a template for comparing the in vitro potency of a hypothetical inhibitor derived from this compound (termed 'DCMN-Inhibitor-1') against a known, clinically relevant inhibitor of the same target kinase. For this example, we will use "Reference Kinase Inhibitor" as a placeholder.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) |
| DCMN-Inhibitor-1 | Kinase X | Experimental Data | Experimental Data |
| Reference Kinase Inhibitor | Kinase X | Literature/Internal Data | Literature/Internal Data |
Selectivity Profiling
A critical attribute of a high-quality kinase inhibitor is its selectivity. Non-selective inhibitors can lead to off-target effects and toxicity.[7] A comprehensive selectivity screen against a panel of kinases is essential.
Experimental Protocol: Kinase Selectivity Panel
-
Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) that covers a broad representation of the human kinome.
-
Assay Principle: These assays typically employ a competition binding format where the ability of the test compound to displace a ligand from the kinase active site is measured.
-
Data Interpretation: The results are often presented as a percentage of control, with lower percentages indicating stronger binding. A selectivity score (S-score) can be calculated to quantify the overall selectivity.
dot
Caption: Ideal selectivity profile of a novel kinase inhibitor.
Cellular Efficacy and Mechanism of Action
Ultimately, an inhibitor must demonstrate efficacy in a cellular context. This involves assessing its impact on cell proliferation and confirming its mechanism of action.
Anti-proliferative Activity
The ability of an inhibitor to halt the growth of cancer cell lines that are dependent on the target kinase is a key indicator of its potential therapeutic utility.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cell lines known to be driven by the target kinase in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor and a reference compound.
-
Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add a reagent that measures ATP levels as an indicator of cell viability.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Target Phosphorylation Inhibition
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, it is essential to measure the phosphorylation of a known downstream substrate.
Experimental Protocol: Western Blotting for Phospho-Substrate
-
Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 1-2 hours) and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection: Visualize the bands using a chemiluminescent substrate. A total protein antibody for the substrate should be used as a loading control.
Trustworthiness through Self-Validation: A strong correlation between the biochemical IC50, cellular target engagement EC50, and the concentration required to inhibit downstream substrate phosphorylation provides a self-validating system, increasing confidence that the inhibitor's cellular effects are on-target.[8][9]
Comparative Data Summary
| Parameter | DCMN-Inhibitor-1 | Reference Kinase Inhibitor |
| Biochemical Potency (IC50, nM) | Experimental Data | Literature/Internal Data |
| Cellular Target Engagement (EC50, nM) | Experimental Data | Literature/Internal Data |
| Kinase Selectivity (S-Score) | Experimental Data | Literature/Internal Data |
| Anti-proliferative Activity (GI50, nM) | Experimental Data | Literature/Internal Data |
| Phospho-Substrate Inhibition (IC50, nM) | Experimental Data | Literature/Internal Data |
Conclusion
The successful development of novel kinase inhibitors from the this compound scaffold, or any new chemical series, is contingent on a systematic and comparative benchmarking process. By employing the rigorous biochemical, cellular, and selectivity profiling methods outlined in this guide, researchers can generate the critical data needed to objectively assess the performance of their compounds against established alternatives. This structured approach, grounded in scientific integrity and causality, provides a clear path for identifying promising lead candidates for further preclinical and clinical development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 1,2-Dichloro-4-methyl-5-nitrobenzene
For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chemical intermediates.
Introduction
1,2-Dichloro-4-methyl-5-nitrobenzene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. As with any chemical entity destined for pharmaceutical use, rigorous control of its purity profile is not merely a matter of quality but a fundamental requirement for safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and control of impurities in new drug substances.[1][2] Isomeric impurities, which possess the same molecular formula and weight but differ in the spatial arrangement of atoms, present a unique and significant analytical challenge. These impurities often exhibit similar physicochemical properties to the main compound, making their separation and quantification difficult.
This guide provides an in-depth technical comparison of orthogonal analytical methodologies for the robust assessment of the isomeric purity of this compound. We will explore the scientific rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers to develop and validate self-validating analytical systems for impurity control.
Understanding the Origin: Synthetic Pathway and Potential Isomeric Impurities
The primary route for synthesizing this compound is the electrophilic nitration of 3,4-dichlorotoluene.[3][4][5] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atoms (-Cl) are deactivating but also ortho, para-directing.[4]
The interplay of these electronic effects dictates the positions where the incoming nitro group (-NO₂) will substitute. The starting material, 3,4-dichlorotoluene, has three available positions for nitration (C2, C5, and C6).
-
Position 5: This position is ortho to the C4-chloro group and meta to the C3-chloro and C1-methyl groups. Nitration here yields the desired product, This compound .
-
Position 6: This position is ortho to the C1-methyl group and meta to the two chloro groups. Nitration at this site is sterically less hindered and electronically favored by the activating methyl group, leading to the primary isomeric impurity, 1,2-dichloro-4-methyl-6-nitrobenzene .
-
Position 2: This position is ortho to both the C1-methyl and C3-chloro groups, making it sterically hindered and electronically influenced by both. Nitration here would yield 2,3-dichloro-1-methyl-4-nitrobenzene .
Therefore, a robust analytical method must be capable of resolving, at a minimum, the desired product from its most likely process-related isomeric impurity, 1,2-dichloro-4-methyl-6-nitrobenzene.
Logical Workflow for Isomeric Purity Assessment
Below is a diagram illustrating the logical workflow for selecting and implementing an appropriate analytical technique for isomeric purity assessment.
Caption: Logical workflow for selecting and validating an analytical method.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for resolving structurally similar isomers. We will compare three powerful and complementary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying impurities.[6][7] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Expertise & Experience: The key to separating positional isomers like those of dichloronitrotoluene lies in exploiting subtle differences in their polarity and interactions with the stationary phase. While a standard C18 column provides good hydrophobic retention, its selectivity for these isomers can be limited. A Phenyl-Hexyl stationary phase is often a superior choice.[8] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analytes. The position of the electron-withdrawing nitro and chloro groups influences the electron density of the aromatic ring, leading to differential π-π stacking interactions and, consequently, chromatographic separation.
Trustworthiness: A self-validating HPLC method will demonstrate baseline resolution of the main peak from all known and unknown impurities. The use of a photodiode array (PDA) detector is critical; it allows for peak purity analysis by comparing UV spectra across a single peak. If the spectra are consistent, it provides confidence that the peak represents a single component.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 50% A, hold for 2 minutes.
-
Linear gradient to 80% A over 10 minutes.
-
Hold at 80% A for 3 minutes.
-
Return to 50% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile.
Data Presentation: HPLC Performance Comparison
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. Main Peak | Key Observations |
| This compound (Product) | ~ 8.5 | - | The main analyte peak. |
| 1,2-Dichloro-4-methyl-6-nitrobenzene (Impurity) | ~ 8.1 | > 2.0 | Elutes slightly earlier due to differences in polarity and π-π interactions. The Phenyl-Hexyl column is effective at resolving these positional isomers.[8] |
| 3,4-Dichlorotoluene (Starting Material) | ~ 9.2 | > 3.0 | Less polar than the nitrated products, resulting in longer retention under reversed-phase conditions. |
HPLC-UV Method Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like dichloronitrotoluene isomers, GC-MS is an exceptionally powerful technique. It offers superior resolution compared to HPLC and provides definitive identification through mass spectral data.[2][9]
Expertise & Experience: Separation in GC is based on the analyte's volatility and interaction with the stationary phase of a long capillary column. A mid-polarity stationary phase, such as a 5% Phenyl-95% Dimethylpolysiloxane, provides a good balance of interactions to resolve these isomers. The key is a carefully optimized oven temperature program, which allows for the separation of compounds based on subtle differences in their boiling points and polarities. The mass spectrometer serves as a highly selective detector. Electron Impact (EI) ionization generates reproducible fragmentation patterns that act as a "fingerprint" for each isomer, allowing for unambiguous identification even if chromatographic separation is incomplete.
Trustworthiness: The self-validating nature of GC-MS comes from its two-dimensional data. The retention time provides one piece of evidence, while the mass spectrum provides another. A library match of the mass spectrum against a known standard confirms the identity. Furthermore, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectively quantify trace-level impurities by monitoring only characteristic fragment ions.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: 5% Phenyl-95% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature 150°C, hold for 2 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-300).
-
Ionization Energy: 70 eV.
-
-
Sample Preparation: Dilute the sample from the HPLC preparation 1:10 with ethyl acetate.
Data Presentation: GC-MS Performance Comparison
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) | Key Observations |
| 1,2-Dichloro-4-methyl-6-nitrobenzene (Impurity) | ~ 7.8 | 205 (M+), 188, 158, 123 | Elutes first due to slight differences in volatility. |
| This compound (Product) | ~ 8.0 | 205 (M+), 188, 158, 123 | The molecular ion (M+) at m/z 205 is expected. Fragmentation patterns will be highly similar between isomers, but subtle ratio differences may exist.[10] |
| 3,4-Dichlorotoluene (Starting Material) | ~ 5.5 | 160 (M+), 125, 89 | Significantly more volatile and elutes much earlier. Its mass spectrum is distinct from the nitrated products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation and provides the most definitive evidence for distinguishing between isomers.[11][12] It probes the chemical environment of each nucleus (¹H and ¹³C), providing unique information about the connectivity and spatial arrangement of atoms.
Expertise & Experience: While HPLC and GC can separate isomers, NMR can definitively identify them, often without prior separation. For the dichloronitrotoluene isomers, ¹H NMR is particularly informative. The aromatic region of the spectrum will show distinct signals for the remaining two protons on the benzene ring. The chemical shifts and, more importantly, the coupling patterns (or lack thereof) between these protons are unique to each isomer's substitution pattern. For example, two protons that are ortho to each other will show a doublet with a typical coupling constant (J) of ~8-9 Hz. Protons that are meta will have a smaller J-coupling (~2-3 Hz), and a proton with no adjacent protons will appear as a singlet. ¹³C NMR is also powerful, as the number of unique carbon signals can reveal the symmetry of the molecule.[12]
Trustworthiness: NMR is an inherently quantitative technique (qNMR) when an internal standard of known purity and concentration is used. For isomeric purity assessment, the relative integration of specific, well-resolved proton signals corresponding to the main product and the impurity can directly determine their molar ratio in the mixture, providing a highly accurate and self-validating purity value.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Data Presentation: Comparative ¹H NMR Data (Predicted)
| Compound | Aromatic Proton 1 (δ, ppm) | Aromatic Proton 2 (δ, ppm) | Methyl Protons (δ, ppm) | Expected Multiplicity & Coupling |
| This compound (Product) | ~7.6 (H-6) | ~7.3 (H-3) | ~2.4 | Both aromatic protons will appear as singlets (s), as they have no adjacent proton neighbors. This is a key identifying feature. |
| 1,2-Dichloro-4-methyl-6-nitrobenzene (Impurity) | ~7.4 (H-5) | ~7.2 (H-3) | ~2.5 | H-5 and H-3 are meta to each other. They will appear as doublets (d) with a small coupling constant (J ≈ 2-3 Hz). |
| 2,3-dichloro-1-methyl-4-nitrobenzene (Impurity) | ~7.5 (H-5) | ~7.1 (H-6) | ~2.6 | H-5 and H-6 are ortho to each other. They will appear as doublets (d) with a larger coupling constant (J ≈ 8-9 Hz). |
NMR Differentiation Logic
Caption: Decision tree for isomer identification via ¹H NMR.
Conclusion and Recommendations
No single analytical technique is sufficient for the complete and unambiguous assessment of isomeric purity. A multi-faceted, orthogonal approach is essential for building a robust and scientifically sound quality control strategy.
-
HPLC-UV is recommended for routine quality control and quantification . Its robustness, ease of use, and quantitative accuracy make it ideal for release testing of batches once the impurity profile has been well-characterized. The use of a Phenyl-Hexyl column is strongly advised for optimal selectivity.
-
GC-MS is the preferred method for impurity identification and trace-level analysis . Its high resolving power and the definitive structural information from mass spectrometry are invaluable during process development, for characterizing reference standards, and for investigating unknown peaks observed in HPLC.
-
NMR Spectroscopy is essential for the absolute structural confirmation of the main component and any isolated impurities. It serves as the ultimate arbiter in cases of ambiguity and is critical for the initial characterization of the substance and its potential isomers.
By integrating these three techniques, researchers and drug development professionals can establish a self-validating system that ensures the isomeric purity of this compound, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies.
References
- 1. A new validation approach applied to the GC determination of impurities in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. 2,3-Dichlorotoluene(32768-54-0) 1H NMR spectrum [chemicalbook.com]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]
Comparison of analytical techniques for the detection of "1,2-Dichloro-4-methyl-5-nitrobenzene"
An In-Depth Guide to the Analytical Quantification of 1,2-Dichloro-4-methyl-5-nitrobenzene
Welcome to a comprehensive guide on the analytical detection of this compound (CAS No. 7494-45-3). This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for quantifying this chlorinated nitroaromatic compound. As an intermediate in chemical synthesis, its accurate detection is critical for process monitoring, environmental safety, and regulatory compliance.
This guide moves beyond simple procedural lists to provide a deep dive into the causality behind methodological choices. We will compare the primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and touch upon other relevant methods, equipping you with the knowledge to select and implement the optimal strategy for your analytical challenges.
Understanding the Analyte: this compound
This compound is a substituted nitrobenzene with the molecular formula C₇H₅Cl₂NO₂.[1][2] Its structure, featuring two chlorine atoms and a nitro group, dictates its analytical behavior. The presence of electronegative chlorine and nitro groups makes it highly responsive to specific detectors like the Electron Capture Detector (ECD) in GC. Its aromatic nature provides a strong chromophore, making it suitable for UV detection in HPLC. Its semi-volatile nature allows for analysis by either GC or HPLC, making the choice of technique dependent on the specific application, required sensitivity, and sample matrix.
Gas Chromatography (GC): The Workhorse for Volatile and Semi-Volatile Compounds
Gas chromatography is a premier technique for analyzing thermally stable and volatile/semi-volatile compounds. For this compound, GC offers excellent resolution and sensitivity.
Expertise & Experience: Why GC?
The decision to use GC is grounded in the analyte's physicochemical properties. Its moderate boiling point and thermal stability allow it to be vaporized in a heated inlet without degradation. The primary determinants of a successful GC method are the column chemistry and the detector.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is the logical choice.[3][4] This stationary phase provides effective separation for a wide range of semi-volatile organic compounds and is robust enough for routine analysis. The separation is based on the differential partitioning of the analyte between the carrier gas (mobile phase) and the stationary phase.
-
Detector Selection:
-
Electron Capture Detector (ECD): This is the detector of choice for high-sensitivity analysis of halogenated compounds. The two chlorine atoms and the nitro group on the target analyte are strongly electronegative, leading to a highly sensitive response from the ECD.[5] This makes GC-ECD ideal for trace-level detection in environmental samples.
-
Mass Spectrometry (MS): For unequivocal identification and confirmation, coupling GC with a mass spectrometer is the gold standard.[3][6][7] MS provides structural information, allowing for definitive identification even in complex matrices. Isotope dilution, using a labeled internal standard, can be employed with GC-MS to achieve the highest accuracy and precision.[3]
-
Nitrogen-Phosphorus Detector (NPD): While less common than ECD or MS for this specific application, an NPD offers high selectivity for nitrogen-containing compounds and can be a viable alternative.[5][8]
-
Experimental Protocol: GC-ECD/MS Analysis
This protocol outlines a self-validating system for the quantification of this compound.
A. Sample Preparation (Liquid-Liquid Extraction)
This step is critical for isolating the analyte from the sample matrix and concentrating it for analysis.
-
pH Adjustment: For aqueous samples, adjust the pH to neutral (pH 7) using sodium hydroxide or sulfuric acid.[9]
-
Extraction: Transfer a 1 L sample to a 2 L separatory funnel. Add 60 mL of a suitable solvent like dichloromethane or hexane.[6][9]
-
Partitioning: Shake the funnel vigorously for 2 minutes, ensuring proper phase mixing. Allow the layers to separate.
-
Collection: Drain the organic layer (bottom layer for dichloromethane) into a flask.
-
Repeat: Perform the extraction two more times with fresh 60 mL aliquots of solvent, combining all organic extracts.
-
Drying: Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard for accurate quantification.
B. Instrumental Analysis
-
System: Gas chromatograph equipped with an ECD or Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[3]
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.[4]
-
Oven Program: Initial temperature of 110°C for 2 minutes, ramp at 20°C/min to 150°C, then ramp at 100°C/min to 300°C.[3]
-
Detector (ECD): Temperature at 300°C.
-
Detector (MS): Operate in electron ionization (EI) mode, scanning from m/z 50-350. Source temperature at 230°C.[3]
-
Calibration: Prepare a multi-point calibration curve (e.g., 0.5 - 100 µg/L) from a certified reference standard.
Visualization: GC Analysis Workflow
Caption: Workflow for GC-based analysis of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is an excellent technique for compounds that are less volatile, thermally labile, or require no derivatization. For this compound, reversed-phase HPLC with UV detection is the most common approach.
Expertise & Experience: Why HPLC?
The choice of HPLC is often driven by the sample matrix or the availability of instrumentation. It avoids the high temperatures of a GC inlet, which can be beneficial if co-extracted matrix components are thermally unstable.
-
Separation Mode: Reversed-phase chromatography is ideal. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[10][11] The analyte, being moderately nonpolar, is retained on the column and elutes at a characteristic retention time based on the mobile phase composition.
-
Detector Selection: A Photodiode Array (PDA) or standard UV-Vis detector is highly effective. The nitroaromatic structure of the analyte provides strong UV absorbance, typically around 254 nm, allowing for sensitive detection.[12][13]
Experimental Protocol: HPLC-UV Analysis
This protocol is based on established EPA methods for nitroaromatics and provides a robust starting point.[12][13]
A. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a reversed-phase solid-phase extraction (SPE) cartridge (e.g., C18 or RDX-specific sorbent) with acetonitrile followed by reagent water.[13]
-
Loading: Pass a 500 mL aqueous sample through the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile.
-
Final Sample: The eluate is ready for direct injection or can be diluted as needed.
B. Instrumental Analysis
-
System: HPLC with a pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).[10][13]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[13]
-
Injection Volume: 10 µL.[13]
-
Detection: UV at 254 nm.[12]
-
Calibration: Prepare a multi-point calibration curve in the mobile phase from a certified reference standard.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC-based analysis of this compound.
Head-to-Head Comparison of Analytical Techniques
The choice between GC and HPLC depends on several factors, including sensitivity requirements, sample matrix complexity, and available resources. Other techniques like Surface-Enhanced Raman Scattering (SERS) are emerging for rapid screening of nitroaromatics but are less established for routine quantitative work.[14][15]
| Parameter | Gas Chromatography (GC-ECD) | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase. | Separation by GC, detection by mass-to-charge ratio. | Separation of soluble compounds in the liquid phase. |
| Selectivity | High for electronegative compounds. | Very High (based on mass fragmentation). | Moderate (based on retention time and UV spectrum). |
| Sensitivity | Very High (pg to fg range). | High (pg range). | Good (ng range). |
| LOD (Est.) | 0.01 - 0.5 µg/L | 0.1 - 1.0 µg/L | 1 - 10 µg/L |
| Confirmation | Based on retention time; requires confirmation. | Definitive confirmation via mass spectrum.[16] | Tentative via retention time and UV spectrum. |
| Sample Throughput | Moderate; longer run times. | Moderate; longer run times. | High; shorter run times are common. |
| Cost & Complexity | Moderate cost, moderate complexity. | High cost, high complexity. | Moderate cost, low-to-moderate complexity. |
| Key Advantage | Unmatched sensitivity for chlorinated compounds. | Unambiguous identification.[3] | Simplicity, robustness, no derivatization needed.[8] |
| Key Disadvantage | Susceptible to matrix interferences. | Higher operational cost and maintenance. | Lower sensitivity than GC-ECD. |
Concluding Remarks for the Practicing Scientist
For the quantitative analysis of this compound, both GC and HPLC are powerful and validated techniques.
-
For ultra-trace level quantification , such as in environmental monitoring, GC-ECD is the superior choice due to its exceptional sensitivity to the dichloro- and nitro- moieties of the analyte.[5]
-
For applications requiring definitive, legally defensible identification , especially in complex matrices, GC-MS is the required method. It provides structural confirmation that other techniques cannot.[6][16]
-
For routine quality control and process monitoring , where analyte concentrations are higher and high throughput is necessary, HPLC-UV offers a robust, reliable, and cost-effective solution.[12][13] Its operational simplicity makes it ideal for deployment in a wider range of laboratory settings.
Ultimately, the optimal analytical method is one that is fit for purpose. By understanding the fundamental principles behind each technique and aligning them with the specific demands of your analytical problem, you can generate data that is not only accurate and precise but also trustworthy and defensible.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 7494-45-3 [sigmaaldrich.com]
- 3. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. epa.gov [epa.gov]
- 6. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. gcms.cz [gcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. epa.gov [epa.gov]
A Comparative Guide to the Synthetic Applications of 1,2-Dichloro-4-methyl-5-nitrobenzene
Introduction: Unveiling the Potential of a Niche Aromatic Intermediate
In the vast landscape of chemical synthesis, substituted nitroaromatic compounds are indispensable building blocks, particularly in the agrochemical and dye industries.[1] 1,2-Dichloro-4-methyl-5-nitrobenzene, a less-common isomer within the dichloronitrotoluene family, presents a unique substitution pattern that offers intriguing possibilities for targeted chemical transformations. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis against more conventional isomers and alternative synthetic precursors. By examining its reactivity through the lens of nucleophilic aromatic substitution (SNAr), we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically incorporate this versatile intermediate into their synthetic workflows.
The strategic placement of two chlorine atoms, a methyl group, and a nitro group on the benzene ring imparts a distinct electronic and steric environment. The powerful electron-withdrawing nature of the nitro group activates the chlorine atoms towards nucleophilic attack, a cornerstone of its synthetic utility.[2] This guide will delve into the nuances of this activation, comparing its regioselectivity and reaction kinetics with those of its isomers, thereby providing a predictive framework for its application in the synthesis of complex molecules.
Comparative Analysis of Dichloronitrobenzene Isomers in Synthesis
The reactivity of dichloronitrobenzene isomers in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the position of the nitro group relative to the chlorine atoms.[2] The nitro group's ability to stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions, is greatest when it is ortho or para to the leaving group. This principle governs the regioselectivity of nucleophilic attack and is a critical consideration in synthetic design.
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its reactivity by comparing it with its well-studied isomers.
| Compound | Relative Position of Nitro Group to Chlorine Atoms | Predicted Reactivity in SNAr | Common Applications |
| 1,2-Dichloro-4-nitrobenzene | Chlorine at C1 is ortho, Chlorine at C2 is meta | High reactivity at C1 | Intermediate for herbicides and diazo dyes.[3] |
| 1,4-Dichloro-2-nitrobenzene | Chlorine at C1 is meta, Chlorine at C4 is ortho | High reactivity at C4 | Precursor for 4-chloro-2-nitroaniline, used in dyes. |
| 2,5-Dichloronitrobenzene | Chlorine at C2 is ortho, Chlorine at C5 is para | High reactivity at both C2 and C5 | Intermediate for pesticides, pharmaceuticals, and dyes. |
| This compound | Chlorine at C1 is meta, Chlorine at C2 is ortho | Predicted high reactivity at C2 | Potential intermediate for specialized herbicides and pigments. |
Expert Insight: The presence of the methyl group in this compound introduces both steric and electronic effects. While sterically it might slightly hinder the approach of a nucleophile to the adjacent C2 chlorine, its electron-donating nature could subtly modulate the electronic profile of the aromatic ring, potentially influencing reaction rates compared to its unmethylated counterpart, 1,2-dichloro-4-nitrobenzene.
Synthetic Pathways and Key Transformations
The primary utility of this compound and its isomers lies in their role as electrophilic aromatic scaffolds for the introduction of nucleophiles. The subsequent reduction of the nitro group to an amine opens up a vast array of further derivatization possibilities, including diazotization and coupling reactions to form azo dyes, or acylation to produce amides with potential biological activity.
Workflow for the Synthesis of a Hypothetical Herbicide Precursor
This workflow illustrates a potential application of this compound in the synthesis of a substituted aniline, a common intermediate in herbicide manufacturing.
Caption: A potential synthetic route from this compound to a herbicide precursor.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of a Dichloronitrobenzene Isomer
This protocol is based on established methods for the amination of activated aryl halides.
Objective: To replace an activated chlorine atom with an amino group.
Materials:
-
Dichloronitrobenzene isomer (e.g., 1,2-dichloro-4-nitrobenzene) (1.0 equiv)
-
Ammonia (aqueous or in a sealed vessel with a solvent like ethanol) (excess)
-
Solvent (e.g., Ethanol, DMSO)
-
Pressurized reaction vessel (if required)
Procedure:
-
In a high-pressure reaction vessel, dissolve the dichloronitrobenzene isomer in the chosen solvent.
-
Add an excess of the ammonia solution.
-
Seal the vessel and heat to the desired temperature (typically 100-180 °C). The optimal temperature will depend on the reactivity of the specific isomer.
-
Maintain the reaction under stirring for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the corresponding chloro-nitroaniline.
Trustworthiness Note: The progress of this reaction should be carefully monitored to avoid the formation of undesired side products from the substitution of the second chlorine atom or other potential side reactions. The use of a pressurized vessel requires strict adherence to safety procedures.
Protocol 2: General Procedure for the Reduction of a Nitroaromatic Compound
This protocol describes a common method for the reduction of a nitro group to an amine using iron in an acidic medium.
Objective: To reduce the nitro group of a substituted nitrobenzene to an aniline.
Materials:
-
Substituted nitrobenzene (1.0 equiv)
-
Iron powder (Fe) (excess, typically 3-5 equiv)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Solvent (e.g., Ethanol, Water, or a mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the nitroaromatic compound in the chosen solvent system.
-
Add the iron powder to the suspension.
-
Heat the mixture to reflux and add the acid (e.g., concentrated HCl) dropwise.
-
Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude aniline derivative.
-
Purify the product as necessary.
Comparative Data Summary
The following table presents hypothetical comparative data based on the known reactivity principles of dichloronitrobenzene isomers. This data is intended for illustrative purposes to guide experimental design.
| Starting Material | Nucleophile | Product | Typical Yield (%) | Key Reaction Conditions |
| 1,2-Dichloro-4-nitrobenzene | Ammonia | 2-Chloro-4-nitroaniline | 85-95 | 150-180°C, sealed vessel |
| 1,4-Dichloro-2-nitrobenzene | Ammonia | 4-Chloro-2-nitroaniline | 90-98 | 130-160°C, sealed vessel |
| This compound (Predicted) | Ammonia | 2-Amino-1-chloro-4-methyl-5-nitrobenzene | 80-90 | 150-180°C, sealed vessel |
| 1,2-Dichloro-4-nitrobenzene | Sodium Methoxide | 2-Chloro-4-nitroanisole | >95 | Methanol, reflux |
| This compound (Predicted) | Sodium Methoxide | 2-Chloro-1-methoxy-4-methyl-5-nitrobenzene | >90 | Methanol, reflux |
Conclusion and Future Outlook
This compound represents a synthetically intriguing, albeit underutilized, chemical intermediate. Based on the established principles of nucleophilic aromatic substitution and the known applications of its isomers, it holds considerable potential as a precursor for novel agrochemicals and specialized dyes. Its unique substitution pattern allows for the synthesis of complex molecules that may not be readily accessible from more common starting materials.
Future research should focus on the systematic evaluation of the reactivity of this compound with a diverse range of nucleophiles. The generation of robust experimental data will be crucial for validating its predicted reactivity and unlocking its full potential in fine chemical synthesis. The detailed protocols and comparative analysis provided in this guide serve as a foundational resource for scientists and researchers poised to explore the synthetic utility of this promising aromatic building block.
References
A Comparative Guide to the Environmental Impact of 1,2-Dichloro-4-methyl-5-nitrobenzene Synthesis
This guide provides an in-depth evaluation of the environmental impact associated with the synthesis of 1,2-dichloro-4-methyl-5-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. We will objectively compare traditional and emerging synthesis methodologies, supported by experimental data and authoritative sources, to empower researchers and drug development professionals in making more sustainable chemical manufacturing choices.
Introduction: The Need for Greener Synthesis of Nitroaromatics
This compound is a crucial building block, but its synthesis, like that of many nitroaromatic compounds, has traditionally relied on methods with significant environmental drawbacks. The classic nitration process often involves harsh acidic conditions, the use of hazardous reagents, and the generation of substantial toxic waste streams. As the chemical industry pivots towards more sustainable practices, a critical evaluation of these synthetic routes is imperative. This guide will dissect the traditional approach, explore a modified method, and present a greener alternative, providing a comparative analysis of their environmental footprints.
Traditional Synthesis: The Mixed Acid Route
The conventional method for nitrating aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid.[1] This "mixed acid" approach generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then reacts with the aromatic ring.
Reaction Mechanism and Environmental Concerns
The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.
Environmental Drawbacks:
-
Corrosive and Hazardous Reagents: The use of concentrated sulfuric and nitric acids poses significant handling and transportation risks.[1]
-
Large Volume of Acid Waste: The process generates a substantial amount of spent acid, which requires neutralization and disposal, leading to the formation of large quantities of inorganic salts and contributing to water pollution.
-
Formation of Byproducts: Side reactions can lead to the formation of undesired isomers and oxidized byproducts, complicating purification and increasing waste.
-
NOx Emissions: The reaction can release toxic nitrogen oxide (NOx) gases into the atmosphere.
Representative Experimental Protocol (Adapted from similar syntheses)
-
To a stirred solution of 3,4-dichlorotoluene in a suitable solvent, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature between 0-10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is then poured onto crushed ice, and the solid product is collected by filtration.
-
The crude product is washed with water and a dilute solution of sodium bicarbonate to remove residual acids, and then recrystallized from a suitable solvent.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
}
Traditional Mixed Acid Synthesis Pathway
Modified Traditional Synthesis: Eliminating Sulfuric Acid
A significant step towards a more environmentally benign process is the elimination of sulfuric acid. Recent methodologies have demonstrated the feasibility of using concentrated nitric acid directly, often in a chlorinated solvent.
Rationale for a Modified Approach
This method reduces the overall acid waste and simplifies the work-up procedure. While still utilizing a strong acid, the environmental burden associated with the large volume of sulfuric acid is avoided.
Detailed Experimental Protocol
A patented method for the synthesis of a dichlorotoluene nitride intermediate provides a relevant example.[2]
-
Dissolve 32.2g (0.2 mol) of 3,4-dichlorotoluene in 100g of dichloroethane in a three-necked flask.
-
Slowly add 13.9g (0.22 mol) of 98% nitric acid dropwise at 40°C, maintaining the reaction temperature at or below 45°C.
-
After the addition is complete, the mixture is refluxed for 2.0 hours. The reaction progress is monitored by TLC.
-
Upon completion, the dichloroethane solution containing the product is washed with a saturated sodium bicarbonate aqueous solution for neutralization.
-
The dichloroethane is removed by distillation, and the product is obtained after cooling and crystallization. This process reports a yield of up to 95%.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=10, color="#202124"];
}
Modified Synthesis Pathway without Sulfuric Acid
Greener Alternative: Solid Acid Catalysis
A truly green approach to nitration involves replacing liquid acids with solid, reusable catalysts. Solid acid catalysts, such as zeolites and sulfated metal oxides, offer significant environmental and economic advantages.
Principles of Solid Acid Catalysis in Nitration
Solid acid catalysts provide acidic sites on their surface that can activate the nitrating agent, facilitating the electrophilic aromatic substitution. Their key advantages include:
-
Catalyst Reusability: Solid catalysts can be easily recovered by filtration and reused multiple times, drastically reducing waste.
-
Reduced Corrosion: The use of solid catalysts minimizes the corrosion of reaction vessels.
-
Improved Selectivity: The defined pore structure of some solid catalysts, like zeolites, can lead to higher regioselectivity, favoring the formation of the desired isomer and reducing byproduct formation.[3][4]
-
Milder Reaction Conditions: Often, these reactions can be carried out under milder conditions than traditional methods.
Conceptual Experimental Protocol (Based on analogous reactions)
-
A mixture of 3,4-dichlorotoluene and a solid acid catalyst (e.g., H-beta zeolite or sulfated zirconia) is suspended in an appropriate solvent.
-
A nitrating agent, such as nitric acid or a milder alternative like dinitrogen pentoxide (N₂O₅), is added to the mixture.
-
The reaction is heated to a specified temperature and stirred for a set period.
-
After the reaction is complete, the solid catalyst is removed by filtration for regeneration and reuse.
-
The product is isolated from the filtrate by solvent evaporation and purified.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10, color="#202124"];
}
Green Synthesis Pathway with Solid Acid Catalysis
Comparative Analysis of Synthesis Methods
The following table provides a semi-quantitative comparison of the three methodologies. While exact quantitative data for the synthesis of this compound is not available for all methods in the public domain, this comparison is based on established chemical principles and data from analogous reactions.
| Parameter | Traditional Mixed Acid | Modified Traditional (HNO₃ only) | Green Alternative (Solid Acid Catalyst) |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Conc. HNO₃, Dichloroethane | Solid Acid Catalyst, Nitrating Agent |
| Environmental Hazard | High (corrosive, toxic fumes) | Moderate (corrosive) | Low to Moderate (depends on nitrating agent) |
| Waste Generation | High (large volume of spent acid) | Moderate (neutralized aqueous waste) | Low (minimal, catalyst is recycled) |
| Catalyst Reusability | No (consumed/neutralized) | No | Yes (multiple cycles)[4] |
| Product Selectivity | Moderate to Good | Good | Potentially High (shape-selective catalysts)[3][4] |
| Work-up Procedure | Complex (neutralization, extraction) | Simplified | Simple (filtration of catalyst) |
| Reported Yield | Variable | Up to 95%[2] | High (expected for optimized systems) |
Conclusion and Future Outlook
The synthesis of this compound provides a clear case study for the evolution of chemical manufacturing towards greener practices. While the traditional mixed acid method is effective, its environmental impact is substantial. The modified approach using only nitric acid offers a significant improvement by reducing acid waste. However, the future of sustainable nitroaromatic synthesis lies in the adoption of technologies like solid acid catalysis. These methods not only minimize waste and hazards but also offer the potential for improved efficiency and selectivity.
For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route has a direct impact on the environmental footprint of their products. This guide demonstrates that viable, greener alternatives to traditional methods exist and should be a primary consideration in process development. Further research and development in solid acid catalyst technology will undoubtedly lead to even more efficient and environmentally benign pathways for the synthesis of this compound and other essential nitroaromatic compounds.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2-Dichloro-4-methyl-5-nitrobenzene
For the diligent researcher, the journey of discovery does not conclude with the acquisition of data, but with the responsible management of all materials involved. The compound 1,2-Dichloro-4-methyl-5-nitrobenzene, a chlorinated nitroaromatic, requires meticulous handling not only during its use but, critically, through its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this chemical, ensuring the protection of personnel and the environment. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles behind these essential protocols.
Immediate Safety and Hazard Assessment: The First Line of Defense
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation. Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Safety and Physical Properties
| Parameter | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Hazards | Harmful if swallowed, May cause allergic skin reaction, Causes serious eye irritation | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-stage process that begins at the point of waste generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
Causality: Proper characterization is the foundation of safe disposal. Chlorinated nitroaromatic compounds are typically considered hazardous waste due to their toxicity and persistence.[5][6] Co-mingling this waste with non-hazardous materials or incompatible chemicals can lead to dangerous reactions and complicates the disposal process.[7][8]
Procedure:
-
Designate as Hazardous Waste: All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves, empty containers), must be treated as hazardous waste.[9]
-
Segregate at the Source: Establish a dedicated, clearly labeled hazardous waste container in the laboratory area where the chemical is used.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, particularly strong bases or oxidizing agents, to prevent unforeseen chemical reactions.[3][4]
Step 2: Containerization and Labeling
Causality: Secure and accurately labeled containers are mandated by regulations to ensure safe handling, storage, and transport, and to provide critical information to waste management personnel. The container must be robust enough to prevent leaks or spills.[9]
Procedure:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure, tight-fitting lids. For solid waste, a high-density polyethylene (HDPE) drum or a compatible container is suitable.[10]
-
Label Immediately: Affix a hazardous waste label to the container before any waste is added.
-
Complete Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Toxic).
-
The date on which the first piece of waste was placed in the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Safe Accumulation and Temporary Storage
Causality: Proper temporary storage within the laboratory or a designated satellite accumulation area prevents accidental exposure and ensures the integrity of the waste container. Regulations strictly limit the volume of hazardous waste that can be stored and the duration of storage.
Procedure:
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[9]
-
Store in a Designated Area: Store the waste container in a secondary containment unit (such as a chemical-resistant tray) in a well-ventilated area, away from general laboratory traffic.
-
Monitor Accumulation: Be mindful of the quantity of waste being accumulated. Regulations for satellite accumulation areas must be followed.
Step 4: Final Disposal through a Licensed Vendor
Causality: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[3] These facilities have the specialized equipment and permits to manage and treat such chemicals in an environmentally sound manner. High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[11][12]
Procedure:
-
Contact Environmental Health & Safety (EHS): When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and accessible for the waste management technicians.
-
Documentation: Complete all necessary waste pickup forms or electronic submissions as required by your institution. Maintain a record of the disposal for your laboratory's files.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In Case of a Spill: Immediate Action Protocol
Should an accidental release occur, prompt and correct action is vital to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite to soak up the substance.[10]
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.
References
- 1. scbt.com [scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1,2-Dichloro-4-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS No. 7494-45-3). This document moves beyond a simple checklist, offering a framework for safe laboratory operations grounded in the inherent chemical properties of chlorinated nitroaromatic compounds. Our commitment is to empower your research through a deep understanding of the materials you work with, ensuring both scientific progress and personal safety.
Hazard Assessment: Understanding the Adversary
This compound is a solid organic compound. Based on data from similar dichloronitrobenzene and nitrotoluene compounds, a primary concern is its potential toxicity if ingested, inhaled, or absorbed through the skin. Nitroaromatic compounds, as a class, are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to symptoms such as headache, dizziness, cyanosis (a blueish tint to the skin), and in severe cases, respiratory distress and death.
Due to the presence of chlorine and a nitro group on the benzene ring, this compound should be treated as a hazardous substance. Data from chemical suppliers suggests that it is harmful if swallowed (H302). Analogous compounds are also classified as skin and eye irritants and may cause allergic skin reactions. Long-term or repeated exposure to similar chemicals has been linked to potential organ damage.
Table 1: Hazard Profile of this compound and Analogous Compounds
| Hazard Classification | GHS Hazard Statement (where available) | Associated Risks |
| Acute Oral Toxicity | H302 (Harmful if swallowed) | Ingestion may lead to systemic toxic effects. |
| Skin Corrosion/Irritation | H315 (Causes skin irritation) - Inferred from analogs | Direct contact may cause redness, itching, and inflammation. |
| Eye Damage/Irritation | H319 (Causes serious eye irritation) - Inferred from analogs | Direct contact can cause significant eye irritation. |
| Skin Sensitization | H317 (May cause an allergic skin reaction) - Inferred from analogs | Repeated exposure may lead to an allergic skin rash. |
| Specific Target Organ Toxicity | H373 (May cause damage to organs through prolonged or repeated exposure) - Inferred from analogs | Chronic exposure may affect organs such as the liver, kidneys, and blood. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on established best practices for handling toxic and irritant chemical solids.
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile rubber gloves | Provides a barrier against skin contact. Always check for tears or punctures before use. |
| Eyes | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles. |
| Body | Laboratory coat, long-sleeved clothing | Prevents incidental skin contact. |
| Respiratory | NIOSH/MSHA-approved respirator with particulate filter (e.g., N95 or P100) | Necessary when handling the solid outside of a certified chemical fume hood, or if dust generation is likely. |
Operational Plan: From Vial to Reaction Vessel
Safe handling of this compound is predicated on minimizing exposure. The following workflow is designed to achieve this through a combination of engineering controls and meticulous laboratory practice.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Table 2.
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Weighing and Transfer:
-
When weighing the compound, do so within the fume hood.
-
Handle the solid gently to prevent the generation of dust.
-
Use a clean spatula for transfers. Avoid scooping in a manner that creates airborne particles.
-
Close the container tightly after use.
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated absorbents from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of chlorinated and nitrated organic waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



